molecular formula C11H15NO2 B060893 2-(Isobutylamino)benzoic acid CAS No. 169527-46-2

2-(Isobutylamino)benzoic acid

Cat. No.: B060893
CAS No.: 169527-46-2
M. Wt: 193.24 g/mol
InChI Key: AUXAEDNEZJCEJL-UHFFFAOYSA-N
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Description

2-(Isobutylamino)benzoic acid is a benzoic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound, characterized by the incorporation of an isobutylamino group at the 2-position of the benzoic acid ring, serves as a versatile synthetic intermediate and a key scaffold for the development of novel bioactive molecules. Its primary research value lies in its structural similarity to non-steroidal anti-inflammatory drug (NSAID) pharmacophores, prompting investigations into its potential cyclooxygenase (COX) inhibitory activity and associated anti-inflammatory and analgesic properties. Researchers are exploring its mechanism of action, which may involve modulation of inflammatory prostaglandin pathways. Beyond inflammation studies, this chemical is utilized in the synthesis of more complex molecular architectures, including potential enzyme inhibitors and receptor ligands. Its physicochemical properties, influenced by the carboxylic acid and secondary amine functionalities, also make it a subject of study in structure-activity relationship (SAR) analyses and prodrug development. This product is intended for laboratory research applications only and provides a high-purity standard for reliable and reproducible experimental results in hit-to-lead optimization and fundamental biochemical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)7-12-10-6-4-3-5-9(10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXAEDNEZJCEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-(Isobutylamino)benzoic acid for pharmaceutical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Isobutylamino)benzoic Acid for Pharmaceutical Research

Introduction: The Significance of this compound

In the landscape of modern pharmaceutical research, the N-substituted anthranilic acid scaffold is a cornerstone for the development of novel therapeutic agents. Among these, this compound (IBAA) emerges as a particularly valuable building block.[1] Its structure, combining a carboxylic acid and a secondary amine, offers rich chemical handles for derivatization, enabling its incorporation into more complex molecules with diverse biological activities.[2][3][4] Derivatives of benzoic acid are explored for a range of applications, from anti-inflammatory and analgesic agents to potential treatments for tuberculosis.[2][3][5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for obtaining high-purity this compound. We will delve into the mechanistic underpinnings of three core synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization. The focus is not merely on procedural steps but on the rationale behind them, empowering the scientist to select and optimize the synthesis for their specific research context.

Core Synthetic Methodologies: A Comparative Analysis

The formation of the C-N bond between the aniline nitrogen and the isobutyl group is the central challenge in synthesizing IBAA. Three primary methodologies have proven effective: the classic Ullmann Condensation, the modern Buchwald-Hartwig Amination, and the versatile Reductive Amination.

Route 1: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a foundational, copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[7][8][9] This method is particularly useful for coupling aryl halides with amines.[7]

Causality and Mechanistic Insight: The reaction typically proceeds by the interaction of an aryl halide with a copper(I) species, which can be generated in situ.[7][8] This intermediate then reacts with the amine. The traditional Ullmann reaction is notorious for requiring harsh conditions—high temperatures (often exceeding 200°C) and high-boiling polar solvents—due to the low reactivity of the copper catalyst.[7][9] The starting aryl halide's reactivity follows the order I > Br > Cl.[7] For the synthesis of IBAA, 2-chlorobenzoic acid or 2-bromobenzoic acid is reacted with isobutylamine.

Diagram: Ullmann Condensation Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents A 2-Halobenzoic Acid (X = Cl, Br) P This compound A->P B Isobutylamine B->P C Copper Catalyst (e.g., CuI, Cu powder) C->P Catalyst D Base (e.g., K2CO3) D->P Base E High-Boiling Solvent (e.g., DMF, NMP) E->P Heat (Δ) G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex AmineCoord Amine Coordination + Base PdII_complex->AmineCoord R'₂NH Amido_complex L₂Pd(II)(Ar)(NR'₂) AmineCoord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'₂ RedElim->Product G Start1 Anthranilic Acid Mix Mix in Solvent (e.g., Methanol) Start1->Mix Start2 Isobutyraldehyde Start2->Mix Imine Imine Intermediate (in situ) Mix->Imine Reduce Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce Product This compound Reduce->Product

Sources

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(Isobutylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Mechanistic Landscape for a Novel Benzoic Acid Derivative

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous mechanistic investigation. This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(Isobutylamino)benzoic acid, a compound of interest with potential anti-inflammatory properties. Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), this guide will focus on a systematic, hypothesis-driven approach to characterize its molecular targets and cellular effects. We will not merely list protocols but delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative cascade.

Foundational Hypothesis: A Cyclooxygenase-Centric Mechanism

The chemical architecture of this compound, featuring a benzoic acid core, is reminiscent of several NSAIDs that function as inhibitors of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[1][2] Prostaglandins are potent lipid mediators that drive the cardinal signs of inflammation: pain, fever, and swelling.[1][3]

Therefore, our primary working hypothesis is that This compound exerts its effects by inhibiting the activity of COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.

To visualize this proposed central mechanism, we begin with a foundational signaling pathway.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition (Hypothesized)

Figure 1: Hypothesized primary mechanism of action targeting the cyclooxygenase pathway.

Phase I: Direct Enzyme Inhibition Assays

The most direct method to test our hypothesis is to assess the compound's ability to inhibit the activity of purified COX enzymes.

Rationale for Experimental Choice

Utilizing isolated, purified enzymes allows for a clean assessment of direct interaction without the complexity of cellular systems. We will employ both COX-1 and COX-2 isoforms to determine not only the inhibitory potential but also the selectivity of this compound. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in inflammation.[2] High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it can reduce gastrointestinal side effects associated with COX-1 inhibition.[2][4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard methodologies for assessing NSAID activity.[5]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Non-selective COX inhibitor (e.g., indomethacin) and selective COX-2 inhibitor (e.g., celecoxib) as positive controls

  • DMSO (vehicle for compound dissolution)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations, positive controls, or vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

    • Quantify the amount of PGE2 produced using a competitive EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Interpretation
ParameterDescriptionImplication of a Positive Result
IC50 (COX-1) Concentration of the compound that inhibits 50% of COX-1 activity.The compound is a direct inhibitor of COX-1.
IC50 (COX-2) Concentration of the compound that inhibits 50% of COX-2 activity.The compound is a direct inhibitor of COX-2.
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2).A value > 1 indicates selectivity for COX-2. A value < 1 indicates selectivity for COX-1.

A low IC50 value for either enzyme would provide strong evidence supporting our primary hypothesis. The selectivity index will be crucial for predicting the potential therapeutic window and side-effect profile of the compound.

Phase II: Cellular Assays to Confirm Mechanism in a Biological Context

While purified enzyme assays are essential, it is critical to validate these findings in a cellular environment where factors like membrane permeability and metabolism come into play.

Rationale for Experimental Choice

We will utilize a cellular model of inflammation to measure the downstream consequences of COX inhibition, namely the reduction of prostaglandin production. The human monocytic cell line THP-1, differentiated into macrophage-like cells, is an excellent model for this purpose.[6] These cells, when stimulated with lipopolysaccharide (LPS), upregulate COX-2 and produce large amounts of inflammatory mediators, including PGE2.

Experimental Workflow

Cellular_Assay_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Inflammatory Challenge & Treatment cluster_2 Endpoint Analysis THP1_Monocytes THP1_Monocytes Differentiated_Macrophages Differentiated_Macrophages THP1_Monocytes->Differentiated_Macrophages PMA Treatment Pre_treatment Pre-treat with This compound Differentiated_Macrophages->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant Collect_Supernatant LPS_Stimulation->Collect_Supernatant Cell_Viability_Assay Assess Cytotoxicity (e.g., CCK-8) LPS_Stimulation->Cell_Viability_Assay PGE2_ELISA Quantify PGE2 (ELISA) Collect_Supernatant->PGE2_ELISA

Figure 2: Workflow for assessing the compound's effect on PGE2 production in a cellular model.

Experimental Protocol: LPS-Induced PGE2 Production in THP-1 Macrophages

Objective: To determine if this compound can inhibit the production of PGE2 in a cellular model of inflammation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Indomethacin (positive control)

  • Cell viability assay kit (e.g., CCK-8)[7]

  • PGE2 EIA Kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed cells into 96-well plates and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Treatment and Stimulation:

    • Remove the PMA-containing medium and replace it with fresh, serum-free medium.

    • Pre-treat the differentiated macrophages with various concentrations of this compound or controls for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

  • Cytotoxicity Assessment:

    • After collecting the supernatant, assess the viability of the remaining cells using a CCK-8 assay to ensure that the reduction in PGE2 is not due to cell death.[7]

Data Interpretation

A dose-dependent decrease in LPS-induced PGE2 production, in the absence of significant cytotoxicity, would strongly corroborate the findings from the direct enzyme inhibition assays. This would confirm that this compound is cell-permeable and capable of inhibiting COX activity within a biological system.

Phase III: Investigating Upstream and Alternative Signaling Pathways

While COX inhibition is the most probable mechanism, a thorough investigation should consider other potential anti-inflammatory pathways. Many anti-inflammatory compounds also modulate upstream signaling pathways that regulate the expression of inflammatory genes, such as the NF-κB pathway.[6]

Rationale for Experimental Choice

The expression of COX-2 is heavily regulated by the transcription factor NF-κB.[6] Therefore, it is plausible that this compound could exert its anti-inflammatory effects by inhibiting the activation of NF-κB, leading to reduced COX-2 expression. We can investigate this using Western blot analysis to probe for key proteins in the NF-κB signaling cascade.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway and COX-2 Expression

Objective: To determine if this compound affects the expression of COX-2 and the activation of the NF-κB pathway in LPS-stimulated macrophages.

Materials:

  • Differentiated THP-1 macrophages (prepared as in Phase II)

  • LPS

  • This compound

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Primary antibodies: anti-COX-2, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat differentiated THP-1 cells with the test compound followed by LPS stimulation as described previously.

  • Protein Extraction: Lyse the cells at various time points post-LPS stimulation to capture the dynamics of protein expression and phosphorylation.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Data Interpretation
Target ProteinExpected Result if Compound Inhibits NF-κB Pathway
COX-2 Decreased expression in LPS-stimulated cells.
Phospho-p65 Decreased phosphorylation in LPS-stimulated cells.
IκBα Reduced degradation in LPS-stimulated cells.

If this compound reduces the expression of COX-2 protein and also inhibits the phosphorylation of p65 and the degradation of IκBα, it would indicate that the compound acts, at least in part, by modulating the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Signaling Cascade IkBa_p65_p50 IκBα-p65/p50 IKK_Complex->IkBa_p65_p50 Inhibits IκBα Degradation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Phosphorylation & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene Test_Compound This compound Test_Compound->IKK_Complex Potential Inhibition

Figure 3: Potential secondary mechanism involving the inhibition of the NF-κB signaling pathway.

Concluding Remarks and Future Directions

This technical guide outlines a logical and robust strategy to elucidate the in vitro mechanism of action of this compound. By progressing from direct enzyme inhibition assays to cell-based functional assays and finally to the investigation of upstream signaling pathways, researchers can build a comprehensive understanding of the compound's biological activity.

Positive results from these studies would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models of inflammation and detailed pharmacokinetic and toxicological profiling. The systematic approach detailed herein ensures that the mechanistic characterization of this compound is built on a foundation of scientific integrity and experimental rigor.

References

  • Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity.
  • Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • (n.d.). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed.
  • (n.d.). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. PMC - NIH.
  • (n.d.). INTRODUCTION: MECHANISM OF ACTION OF NSAIDS.
  • (n.d.). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. PMC - NIH.
  • (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia.
  • (n.d.). This compound. CymitQuimica.
  • (n.d.). 2-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid. Hit2Lead.
  • (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed.
  • (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate.
  • (n.d.). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. PubMed.
  • (n.d.). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC - PubMed Central.
  • (n.d.). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed.
  • (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. PubMed.
  • (n.d.). Role and regulation of cyclooxygenase-2 during inflammation. PubMed.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the critical physicochemical properties of 2-(Isobutylamino)benzoic acid. In the absence of extensive public data on this specific molecule, this document serves as a detailed roadmap for its characterization, focusing on the principles, experimental design, and robust methodologies required for determining its solubility and stability profiles. The insights and protocols herein are grounded in established pharmaceutical science and regulatory expectations.

Introduction: The Imperative of Early-Stage Characterization

This compound, a derivative of benzoic acid, presents a chemical structure with both a carboxylic acid and a secondary amine functional group. These features suggest potential for pH-dependent solubility and a susceptibility to specific degradation pathways. A thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental cornerstone of successful drug development. It dictates formulation strategies, manufacturing processes, packaging, and storage conditions, ultimately impacting the safety and efficacy of the final drug product.[1][2] This guide will provide the scientific rationale and detailed protocols to empower researchers to generate the necessary data for informed decision-making throughout the development lifecycle.

Foundational Knowledge: Physicochemical Properties and Analytical Method Development

Prior to embarking on formal solubility and stability studies, a foundational understanding of the molecule's intrinsic properties and a validated analytical method are paramount.

Predicted Physicochemical Properties

Based on its structure, we can predict certain characteristics of this compound that will influence its behavior:

  • Ionization: The presence of a carboxylic acid group (acidic) and an amino group (basic) makes it an amphoteric molecule. The pKa values will be critical in determining its solubility at different pH levels. The pH-solubility profile is therefore a crucial dataset to generate.[3]

  • Lipophilicity: The isobutyl group and the benzene ring contribute to its lipophilicity. An estimated LogP value can help in selecting appropriate solvents for solubility studies and in predicting its potential for membrane permeability.

  • Hydrogen Bonding: The carboxylic acid and amino groups are capable of both donating and accepting hydrogen bonds, which will influence its solubility in protic solvents.[4]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the linchpin of both solubility and stability assessments. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[3] The method must be able to accurately quantify this compound and separate it from any potential degradation products and impurities.

Protocol 1: HPLC Method Development and Validation

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) as it is a versatile choice for molecules of this polarity.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • The buffer pH should be chosen to ensure the analyte is in a single ionic form, if possible, to achieve good peak shape. Given the amphoteric nature, a pH away from the isoelectric point is recommended.

  • Detection: Use a UV detector. A wavelength scan should be performed to determine the λmax of this compound for maximum sensitivity.

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

  • Forced Degradation for Method Validation: To ensure the method is stability-indicating, perform forced degradation studies (see Section 4.0) and inject the stressed samples. The method must demonstrate the ability to resolve the parent peak from all major degradation product peaks.[1][5] Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Solubility Determination: A Gateway to Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[6]

Experimental Workflow for Solubility Assessment

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add to vials with selected solvents/buffers A->B C Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48 hours B->C D Withdraw aliquot C->D E Filter through 0.45 µm syringe filter D->E F Dilute filtrate E->F G Analyze by validated HPLC method F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Equilibrium Solubility in Different Solvents
  • Solvent Selection: Choose a range of solvents relevant to pharmaceutical development, including:

    • Aqueous buffers (pH 1.2, 4.5, 6.8) to simulate physiological conditions.[7]

    • Water.

    • Common organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Sample Preparation: Add an excess amount of this compound to vials containing each solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[3]

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C and/or 37 °C) and agitate for a sufficient duration (e.g., 24 to 48 hours) to reach equilibrium.[7]

  • Sampling: After equilibration, allow the samples to stand for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis: Accurately dilute the filtrate with the mobile phase and analyze by the validated HPLC method to determine the concentration.

  • Data Presentation: The results should be summarized in a table for easy comparison.

Table 1: Solubility of this compound in Various Solvents

Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
0.1 N HCl (pH 1.2)25[Insert Data][Insert Data]
Acetate Buffer (pH 4.5)25[Insert Data][Insert Data]
Phosphate Buffer (pH 6.8)25[Insert Data][Insert Data]
Purified Water25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
Propylene Glycol25[Insert Data][Insert Data]
PEG 40025[Insert Data][Insert Data]
0.1 N HCl (pH 1.2)37[Insert Data][Insert Data]
Acetate Buffer (pH 4.5)37[Insert Data][Insert Data]
Phosphate Buffer (pH 6.8)37[Insert Data][Insert Data]
Purified Water37[Insert Data][Insert Data]

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[1][5] These studies are conducted under conditions more severe than accelerated stability testing.[5]

Forced Degradation Experimental Design

The following diagram outlines the typical stress conditions applied in a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Solid and in Solution) Hydrolysis Acidic (e.g., 0.1N HCl, 60°C) API->Hydrolysis Base Basic (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (Dry Heat) (e.g., 80°C) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic HPLC HPLC Analysis: - Assay of Parent - % Degradation - Relative Retention Time  of Degradants Hydrolysis->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC MassSpec LC-MS Analysis: - Mass Identification  of Degradants HPLC->MassSpec for peak identification

Caption: Forced Degradation Study Workflow.

Protocol 3: Forced Degradation Study
  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Also, expose the solid API to thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the API solution to get a final concentration of 0.1 N HCl. Heat at 60-80°C.

    • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the API solution to get a final concentration of 0.1 N NaOH. Heat at 60-80°C. Amide hydrolysis is a potential degradation pathway under these conditions.[8]

    • Oxidation: Add an appropriate volume of 3-30% hydrogen peroxide to the API solution. Keep at room temperature.[2] The secondary amine is a potential site for oxidation.

    • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80°C) for an extended period.[8] Decarboxylation is a known degradation pathway for benzoic acid derivatives at high temperatures.[9]

    • Photostability: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., neutralize acid/base). The goal is to achieve 5-20% degradation.[2]

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

  • Data Presentation: Summarize the results in a table.

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradants
0.1 N HCl, 60°C[Time][Data][Data][Data][Data]
0.1 N NaOH, 60°C[Time][Data][Data][Data][Data]
3% H₂O₂, RT[Time][Data][Data][Data][Data]
Dry Heat, 80°C[Time][Data][Data][Data][Data]
Photolytic (ICH Q1B)[Time][Data][Data][Data][Data]
Hypothesized Degradation Pathway

Based on the chemical structure, a potential degradation pathway under hydrolytic conditions could be the cleavage of the amide bond. This would be a critical aspect to investigate using LC-MS to identify the masses of the degradation products.

Caption: A potential degradation pathway of this compound. Note: Actual chemical structure images would be embedded in a final document.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for analytical method development, solubility determination, and forced degradation studies, researchers can generate the critical data needed to advance a drug development program. The results from these studies will directly inform the selection of excipients, the design of a stable formulation, and the definition of appropriate storage and handling procedures. The subsequent steps would involve long-term and accelerated stability studies on the chosen drug product formulation according to ICH guidelines.[11][12]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • Annex 10. (n.d.). ICH.
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).
  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024, May 17). Guidechem.

Sources

An In-depth Technical Guide to 2-(Isobutylamino)benzoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated anthranilic acids are privileged scaffolds in medicinal chemistry and serve as versatile precursors for the synthesis of a multitude of heterocyclic systems. Among these, 2-(isobutylamino)benzoic acid is a particularly valuable building block, primarily utilized in the construction of quinazolinone cores, which are prevalent in numerous pharmacologically active compounds. This technical guide provides a comprehensive exploration of this compound, detailing its synthesis, physicochemical properties, and its strategic application in the synthesis of bioactive molecules. We offer field-proven experimental protocols, mechanistic insights, and a discussion of the causality behind key procedural choices to empower researchers in drug discovery and organic synthesis.

Introduction: The Significance of the N-Alkylated Anthranilic Acid Motif

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental building blocks in organic synthesis. The presence of two reactive functional groups—a carboxylic acid and an aromatic amine—in an ortho relationship allows for a diverse range of chemical transformations, most notably cyclocondensation reactions to form fused heterocyclic systems. Alkylation of the amino group, as seen in this compound, modulates the electronic and steric properties of the molecule, offering a powerful handle to fine-tune the reactivity and influence the substitution patterns of the resulting products.

The isobutyl group, in particular, provides a moderate level of steric hindrance and lipophilicity, which can be advantageous in influencing reaction selectivity and improving the pharmacokinetic profile of target molecules. This guide focuses on the practical synthesis of this precursor and its subsequent transformation into more complex molecular architectures, with a special emphasis on the renowned Niementowski quinazoline synthesis.

Physicochemical & Structural Data

A thorough understanding of the precursor's properties is essential for designing robust synthetic procedures. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Solid (Typical)-
Purity Min. 95% (Typical Commercial)[1]
Boiling Point (Predicted) 421.9 ± 28.0 °C[2]
Density (Predicted) 1.230 ± 0.06 g/cm³[2]

Synthesis of the Precursor: this compound

The preparation of N-alkylated anthranilic acids can be approached through several established synthetic routes. The two most common and reliable methods are the Ullmann condensation and reductive amination.

Method 1: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction.[2] In this context, it involves the reaction of an o-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with isobutylamine in the presence of a copper catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically used. The copper facilitates the C-N bond formation by coordinating to both the amine and the aryl halide.[2][3]

  • Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. It serves to deprotonate the isobutylamine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct generated during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often employed to achieve the high temperatures (often >150 °C) required for the reaction to proceed at a reasonable rate.[2]

G General Workflow for Ullmann Synthesis Reactants 2-Halobenzoic Acid + Isobutylamine + K₂CO₃, CuI Heating Heat in DMF (e.g., 150-170 °C) Reactants->Heating Reaction Setup Workup Aqueous Workup (Acidification & Extraction) Heating->Workup After Reaction Completion Product 2-(Isobutylamino)benzoic Acid Workup->Product Isolation

Caption: Workflow for Ullmann Synthesis of the Precursor.

Method 2: Reductive Amination

An alternative and often milder approach is the reductive amination of 2-aminobenzoic acid with isobutyraldehyde.[4][5] This one-pot procedure involves two key steps: the initial formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the secondary amine.

Causality Behind Experimental Choices:

  • Imine Formation: The reaction between the primary amine of anthranilic acid and the aldehyde is typically reversible and acid-catalyzed.

  • Reducing Agent: A selective reducing agent is required that will reduce the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[4] They are less reactive than NaBH₄ and are stable under the mildly acidic conditions needed for imine formation.

Detailed Experimental Protocol: Reductive Amination Approach

This protocol provides a self-validating system for the synthesis of the title compound.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Isobutyraldehyde

  • Methanol (MeOH)

  • Acetic Acid (Glacial)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq.) in methanol (approx. 5 mL per gram of acid).

  • Imine Formation: To this solution, add isobutyraldehyde (1.2 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is often indicated by a slight color change.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Rationale: Portion-wise addition controls the exothermic reaction and prevents potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminobenzoic acid spot.

  • Quenching & Workup: Carefully add 1 M HCl to the reaction mixture until the pH is ~2 to neutralize any remaining reducing agent and protonate the product. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Rationale: The product may have some solubility in both layers; multiple extractions ensure a high recovery.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine. Rationale: The bicarbonate wash removes any remaining acetic acid, and the brine wash helps to break any emulsions.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Core Application: Synthesis of Quinazolinone Scaffolds

This compound is an ideal precursor for synthesizing 3-isobutyl-substituted quinazolin-4-ones, a class of compounds with a broad spectrum of biological activities.[4][6] The most direct method for this transformation is the Niementowski quinazoline synthesis.[7][8]

The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[8] A common and highly effective variation involves a two-step, one-pot sequence where the N-alkylated anthranilic acid is first acylated (e.g., with benzoyl chloride) to form an intermediate N-acyl derivative, which then undergoes acid-catalyzed cyclodehydration to furnish the quinazolinone ring system.

G Niementowski Synthesis Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Precursor This compound + Benzoyl Chloride Intermediate N-Acyl Intermediate (Amide) Precursor->Intermediate Pyridine (Base) Cyclization Intramolecular Attack Intermediate->Cyclization Heat / Acid (e.g., PPA) Product 3-Isobutyl-2-phenyl- quinazolin-4(3H)-one Cyclization->Product - H₂O

Caption: Key steps in the synthesis of a quinazolinone.

Detailed Experimental Protocol: Synthesis of 3-Isobutyl-2-phenylquinazolin-4(3H)-one

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Acylation Step: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq.) in anhydrous toluene. Add anhydrous pyridine (1.5 eq.) to the suspension.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq.) dropwise via a syringe. Causality: Dropwise addition at low temperature is critical to control the exothermic acylation reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 2-4 hours. Monitor the formation of the N-acyl intermediate by TLC.

  • Cyclization Step: Cool the reaction mixture to room temperature. In a separate flask, prepare the cyclizing agent. If using PPA, it can be added directly to the reaction mixture. If using POCl₃ (2.0 eq.), it should be added cautiously at 0 °C.

  • Dehydration: Heat the mixture to 100-120 °C for 4-6 hours. The intramolecular cyclization and dehydration will proceed to form the quinazolinone ring. Rationale: This step requires significant thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 3-isobutyl-2-phenylquinazolin-4(3H)-one.

Conclusion

This compound stands as a highly effective and strategically important precursor in modern organic synthesis. Its straightforward preparation via robust methods like reductive amination allows for its ready availability in the laboratory. The true synthetic power of this intermediate is realized in its application as a linchpin for constructing complex heterocyclic frameworks, most notably the pharmacologically significant quinazolinone scaffold. The detailed protocols and mechanistic rationale provided herein are intended to equip researchers with the practical knowledge to confidently utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Ullmann Condensation. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

  • Dabiri, M., Tisseh, Z.N., Bahramnejad, M. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2018;23(11):2904. [Link]

  • Niementowski quinazoline synthesis. chemeurope.com. Accessed January 12, 2026. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Negrete, G.R., Abdur-Rashid, K. One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. 2005;2005(5):18-28. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. Accessed January 12, 2026. [Link]

  • Sharma, M., et al. Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. 2021. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Vaskevich, R.I., et al. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii. 2019;(4):23-30. [Link]

Sources

Unlocking the Therapeutic Potential of Novel 2-(Isobutylamino)benzoic Acid Derivatives: A Guide to Investigating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Derivatives of 2-aminobenzoic acid (anthranilic acid) represent a cornerstone in medicinal chemistry, with N-substituted analogs like the fenamates being well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide focuses on a novel, underexplored subclass: 2-(isobutylamino)benzoic acid derivatives. While direct biological data on this specific scaffold is nascent, its structural similarity to known bioactive molecules provides a strong rationale for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific basis and detailed methodologies for systematically evaluating the potential anti-inflammatory, analgesic, anticancer, and antimicrobial activities of this promising class of compounds. We will delve into the causality behind experimental design, provide validated protocols, and discuss the principles of structure-activity relationship (SAR) analysis to guide the discovery of new therapeutic agents.

Introduction: The Scientific Rationale

The anthranilic acid scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[3] Its derivatives are known to exhibit a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6][7] The most well-known examples are the N-arylanthranilic acids, or fenamates (e.g., mefenamic acid), which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

The focus of this guide, this compound, represents a strategic shift from N-aryl to N-alkyl substitution. The isobutyl group—a small, branched alkyl chain—imparts distinct physicochemical properties compared to the larger, aromatic substituents of traditional fenamates. This modification is hypothesized to influence key pharmacological parameters:

  • Lipophilicity and Permeability: Altering the molecule's ability to cross biological membranes.

  • Metabolic Stability: Potentially offering different metabolic pathways and a more favorable pharmacokinetic profile.

  • Target Binding: Modifying the steric and electronic interactions within the active sites of target enzymes like COX-1 and COX-2.[8]

This structural novelty warrants a comprehensive investigation to unlock its therapeutic potential. This guide provides the foundational framework for such an exploration.

Potential Biological Activity I: Anti-inflammatory & Analgesic Effects

The most logical starting point for investigation is the anti-inflammatory and analgesic potential, given the scaffold's heritage. The primary mechanism for NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[9]

Proposed Mechanism of Action: COX Inhibition

Derivatives of this compound are predicted to act as competitive inhibitors at the active site of COX-1 and COX-2. The carboxylic acid moiety is crucial, typically forming an ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) in the active site, while the N-substituted portion of the molecule occupies a hydrophobic channel. Greater selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern NSAID design to reduce gastrointestinal side effects.[8][9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_lipids Membrane Phospholipids pla2 Phospholipase A2 membrane_lipids->pla2 releases arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox converts prostaglandins Prostaglandins (PGE2, etc.) cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation mediate nsaids 2-(Isobutylamino)benzoic Acid Derivatives nsaids->cox inhibit

Caption: Proposed mechanism via inhibition of the Cyclooxygenase (COX) pathway.

Experimental Workflow & Protocols

A tiered approach, starting with in vitro enzymatic assays and progressing to in vivo models, is recommended.

AntiInflammatory_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation synthesis Compound Synthesis & Library Generation cox_assay COX-1/COX-2 Inhibition Assay synthesis->cox_assay paw_edema Carrageenan-Induced Paw Edema (Rat Model) cox_assay->paw_edema Lead Compounds writhing_test Acetic Acid-Induced Writhing (Mouse Model) cox_assay->writhing_test Lead Compounds ulcer_index Ulcerogenic Potential Assay paw_edema->ulcer_index Active Compounds

Caption: Experimental workflow for evaluating anti-inflammatory and analgesic activity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol quantifies the inhibitory potency (IC₅₀) of the test compounds against COX isoforms.

  • Principle: A colorimetric assay that measures the peroxidase activity of COX. The peroxidase component is activated by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compounds dissolved in DMSO.

    • Celecoxib (selective COX-2 inhibitor control), Ibuprofen (non-selective control).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and a peroxidase probe (TMPD).

    • In a 96-well plate, add 10 µL of test compound dilutions (in DMSO) or control.

    • Add 150 µL of the reaction buffer to each well.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log concentration and calculate the IC₅₀ value using non-linear regression.[10]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute anti-inflammatory activity.[11]

  • Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound indicates anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

    • Administer the test compounds or controls orally (p.o.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Potential Biological Activity II: Anticancer Effects

Several anthranilic acid derivatives have demonstrated significant antiproliferative activity.[5][12] This activity can stem from various mechanisms, including the inhibition of enzymes crucial for cancer cell signaling and proliferation, such as aldo-keto reductases (AKR1C3) or topoisomerases.[13][14] Given the link between chronic inflammation and cancer, COX-2 inhibition itself is a valid anticancer strategy.[14]

Experimental Workflow for Anticancer Screening

Anticancer_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation synthesis Compound Synthesis mtt_assay Cytotoxicity Screening (MTT Assay on NCI-60 Panel) synthesis->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Active Hits xenograft Human Tumor Xenograft (Mouse Model) apoptosis_assay->xenograft Lead Compounds

Caption: A streamlined workflow for the evaluation of anticancer properties.

Protocol 3: MTT Cytotoxicity Assay

This is a robust, colorimetric assay to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[5]

Data Presentation & Structure-Activity Relationship (SAR)

Systematic evaluation requires organizing data to elucidate SAR. By synthesizing a library of derivatives, researchers can identify which structural modifications enhance potency and selectivity.

Table 1: Hypothetical Anti-inflammatory Screening Data

Compound IDR¹ Substituent (on isobutyl)R² Substituent (on ring)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)% Edema Inhibition @ 3h (50 mg/kg)
Lead-001 H (isobutyl)H15.21.88.455.3
Lead-002 H (isobutyl)5-Cl12.50.913.968.1
Lead-003 H (isobutyl)5-F14.81.113.565.4
Lead-004 2-MethylpropylH25.14.55.642.8
Ibuprofen --5.00.510.060.2
Celecoxib -->1000.05>200072.5

This table is for illustrative purposes only.

From such data, initial SAR insights can be drawn. For instance, the hypothetical data in Table 1 suggests that adding an electron-withdrawing group (like Cl) at the 5-position of the benzoic acid ring (Lead-002) may improve both COX-2 potency and selectivity.

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and promising starting point for the development of novel therapeutic agents. Its N-alkyl substitution offers a departure from classic NSAID structures, creating an opportunity to discover compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental framework provided in this guide offers a systematic path to screen for anti-inflammatory, analgesic, and anticancer activities. Future work should focus on synthesizing diverse libraries, performing detailed mechanistic studies on confirmed hits, and conducting comprehensive ADME-Tox profiling to advance the most promising candidates toward clinical development.

References

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]

  • Congiu, C., Onnis, V., & Caocci, L. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8255-8263. [Link]

  • Congiu, C., Onnis, V., & Caocci, L. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8255-8263. [Link]

  • Congiu, C., Onnis, V., & Caocci, L. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ACS Publications. [Link]

  • Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 22(19), 6254-6258. [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results. [Link]

  • Reddy, B. S. N., et al. (2021). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistrySelect, 6(32), 8345-8351. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • Abdel-Aziz, M., et al. (2012). Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids. European Journal of Medicinal Chemistry, 47(1), 329-339. [Link]

  • Peredery, O., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4983. [Link]

  • Lombardino, J. G., Wiseman, E. H., & McLamore, W. M. (1971). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 14(12), 1171-1175. [Link]

  • Szkatuła, D., et al. (2021). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. ResearchGate. [Link]

  • Singh, J., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(4). [Link]

  • Sharma, P., & Kumar, A. (2019). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Park, J. S., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7856-7862. [Link]

  • Mahiwal, L., et al. (2018). Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. ResearchGate. [Link]

  • Dhanalakshmi, K., et al. (2017). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. ResearchGate. [Link]

  • Srivastava, V. K., et al. (2001). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 36(4), 337-349. [Link]

  • Betancourt-Mendiola, A., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 724. [Link]

  • Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Khan, Y. S., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6523. [Link]

  • Patil, C. J., Patil, M. C., & Patil, M. C. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • El-Feky, A. M., & AbdelRahman, M. A. E. (2023). Some selective COX-2 inhibitors and designed compounds (3a–3j). ResearchGate. [Link]

  • dos Santos, J. F. L., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545. [Link]

  • Tanaka, K., & Iizuka, Y. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 22(2), 187-199. [Link]

  • Zadrazilova, I., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(10), 1365. [Link]

Sources

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of 2-(Isobutylamino)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, a deep understanding of the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2-(isobutylamino)benzoic acid analogs, a class of compounds with significant therapeutic potential. By dissecting the influence of molecular architecture on pharmacological effects, we aim to equip researchers with the foundational knowledge and practical insights necessary to design and develop novel, more effective therapeutic agents.

The Core Moiety: this compound - A Scaffold of Promise

The this compound, also known as N-isobutylanthranilic acid, serves as the foundational scaffold for this class of compounds. Its structure, a benzoic acid substituted with an isobutylamino group at the ortho position, presents a unique combination of lipophilic and hydrophilic features, as well as hydrogen bonding capabilities, which are crucial for interactions with biological targets.[1][2] The inherent biological activities of anthranilic acid derivatives, ranging from anti-inflammatory to antimicrobial and anticancer effects, make this scaffold a fertile ground for medicinal chemistry exploration.[3][4][5]

The isobutyl group, a branched alkyl chain, plays a significant role in defining the molecule's lipophilicity and steric profile. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its ability to fit into the binding pockets of target proteins.[6][7] The carboxylic acid and the secondary amine functionalities provide key interaction points, acting as hydrogen bond donors and acceptors, which are often essential for anchoring the molecule to its biological target.[8]

Deconstructing the Structure-Activity Relationship: A Symphony of Modifications

The exploration of the SAR of this compound analogs involves systematically modifying different parts of the molecule and observing the resulting impact on a specific biological activity. The primary areas for modification include the benzoic acid ring, the isobutyl group, and the secondary amine linker.

The Aromatic Core: The Influence of Substituents on the Benzoic Acid Ring

Modifications to the benzoic acid ring can profoundly influence the electronic properties, lipophilicity, and steric bulk of the entire molecule, thereby modulating its biological activity.

  • Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) can alter the pKa of the carboxylic acid and the electron density of the aromatic ring. These changes can affect the molecule's ionization state at physiological pH and its ability to participate in electrostatic interactions with the target. For instance, in a series of N-arylanthranilic acids, substitutions on the phenyl ring were found to be critical for anti-inflammatory activity.[3]

  • Positional Isomerism: The position of substituents on the benzoic acid ring is crucial. Altering the substitution pattern can change the molecule's overall shape and the orientation of key functional groups, leading to significant differences in binding affinity and activity.

The Alkyl Appendage: Fine-Tuning Activity through the Isobutyl Group

The isobutyl group, while seemingly simple, offers opportunities for modification that can significantly impact activity.

  • Chain Length and Branching: Altering the length and branching of the alkyl chain directly influences the molecule's lipophilicity. Increasing lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor solubility and increased toxicity.[7] Exploring analogs with n-butyl, sec-butyl, or tert-butyl groups in place of the isobutyl group can provide valuable insights into the steric requirements of the binding site.

  • Introduction of Functional Groups: The incorporation of functional groups, such as hydroxyl or amino groups, onto the alkyl chain can introduce new hydrogen bonding interactions and alter the molecule's polarity, potentially leading to improved potency and selectivity.

The Amine Linker: The Bridge to Biological Activity

The secondary amine that connects the isobutyl group to the benzoic acid is a critical linker. While less frequently modified, its properties can influence the overall conformation and flexibility of the molecule. Replacing the secondary amine with an amide or other bioisosteres can help to probe the importance of the hydrogen bond donating capability of this group.

Key Biological Activities and Mechanistic Insights

Derivatives of N-substituted anthranilic acids have been investigated for a range of biological activities, with anti-inflammatory effects being one of the most prominent.[1][2][9]

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

A primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[10][11] There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs.[10][11]

The SAR of N-arylanthranilic acids as COX inhibitors has been extensively studied, revealing that the nature and position of substituents on the aryl rings are critical for both potency and selectivity.[10][11][12] While specific QSAR studies on this compound analogs are not extensively reported in publicly available literature, the principles derived from related N-alkyl and N-aryl anthranilic acids can guide the design of new analogs. It is hypothesized that the isobutyl group of this compound interacts with a hydrophobic pocket within the active site of the COX enzyme.

Experimental Protocols: A Practical Guide to SAR Exploration

To systematically explore the SAR of this compound analogs, a combination of chemical synthesis and biological evaluation is essential.

Synthesis of this compound Analogs

A common and effective method for the synthesis of N-substituted anthranilic acids is the Ullmann condensation.[3] This reaction involves the coupling of an amine with an ortho-halogenated benzoic acid in the presence of a copper catalyst.

Step-by-Step Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), isobutylamine (2-3 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide or copper powder.

  • Solvent: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This general procedure can be adapted for the synthesis of various analogs by using substituted 2-halobenzoic acids or different primary amines.

In Vitro Biological Evaluation: Assessing Anti-inflammatory Potential

The anti-inflammatory activity of the synthesized analogs can be evaluated using a variety of in vitro assays. A key assay for this class of compounds is the determination of their ability to inhibit COX-1 and COX-2 enzymes.

Step-by-Step Protocol for In Vitro COX Inhibition Assay:

  • Enzyme and Substrate Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid, in an appropriate buffer.

  • Compound Preparation: Dissolve the test compounds (this compound analogs) in a suitable solvent, such as DMSO, to create stock solutions. Prepare a series of dilutions to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

  • Assay Procedure: In a 96-well plate, add the enzyme (either COX-1 or COX-2), a buffer solution, and the test compound at various concentrations. Include a positive control (a known COX inhibitor like celecoxib or indomethacin) and a negative control (solvent only).

  • Incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. Therefore, the assay typically measures the subsequent conversion of PGH2 to a more stable product like prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA), or it can measure oxygen consumption during the reaction.

  • Data Analysis: Measure the amount of product formed or oxygen consumed. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

  • Selectivity Index: The selectivity of a compound for COX-2 over COX-1 can be calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Data Presentation and Visualization

To facilitate the analysis and interpretation of SAR data, it is crucial to present the information in a clear and organized manner.

Tabular Summary of SAR Data

A table summarizing the structures of the synthesized analogs and their corresponding biological activity data (e.g., IC50 values for COX-1 and COX-2 inhibition and the selectivity index) is an effective way to visualize the SAR.

Compound IDR1R2R3R4Alkyl GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 HHHHIsobutylDataDataData
2a 5-ClHHHIsobutylDataDataData
2b 5-NO2HHHIsobutylDataDataData
3a HHHHn-ButylDataDataData
3b HHHHsec-ButylDataDataData

Note: "Data" indicates where experimentally determined values would be placed.

Visualizing the SAR Workflow

A flowchart can effectively illustrate the overall process of an SAR study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Lead Compound (this compound) Design Design Analogs (Vary R groups, Alkyl chain) Start->Design Synthesis Chemical Synthesis (e.g., Ullmann Condensation) Design->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Assay In Vitro Assay (e.g., COX-1/COX-2 Inhibition) Purification->Assay Data Data Collection (IC50 Values) Assay->Data SAR_Analysis SAR Analysis (Identify key structural features) Data->SAR_Analysis SAR_Analysis->Design Iterative Design Optimization Lead Optimization SAR_Analysis->Optimization

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Visualizing the COX Inhibition Pathway

A simplified diagram can illustrate the mechanism of action of these compounds.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Analog Inhibitor->COX_Enzyme Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound analogs.

Conclusion and Future Directions

The exploration of the structure-activity relationship of this compound analogs provides a powerful framework for the rational design of novel therapeutic agents. By understanding how subtle changes in molecular structure can influence biological activity, researchers can more efficiently optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on generating comprehensive quantitative SAR data for a diverse range of analogs, exploring a wider array of biological targets beyond COX enzymes, and employing computational modeling techniques to further refine the design process. The insights gained from such studies will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

References

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291.
  • Joshi, J. D., Shah, B. R., & Mehta, A. G. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Prasher, P., & Sharma, M. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1045-1061.
  • Crivori, P., Reinach, B., Pezzetta, D., & Poggesi, I. (2006). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Pharmaceuticals, 15(7), 830.
  • Podunavac-Kuzmanović, S. O., Cvetković, D. D., & Barna, D. J. (2009). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. European Journal of Medicinal Chemistry, 44(5), 1071-80.
  • Subramani, P. A., Kumar, R. S., & Jayaprakash, V. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FABH) inhibitors. Marmara Pharmaceutical Journal, 21(3), 631-643.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182.
  • Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(112), 111366-111383.
  • Process for preparing 2-benzoylbenzoic acids. (1984). U.S.
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 589–602.
  • Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1219-1235.
  • Raza, A., Yamin, M., & Sirajuddin, M. (2017). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 22(10), 1645.
  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. (2022). Molecules, 27(19), 6649.
  • Process for preparing 2-benzoylbenzoic acids. (1984). U.S.
  • Zhou, M., & Ji, M. (2005). Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors. Bioorganic & medicinal chemistry letters, 15(24), 5521–5525.
  • Doungsoongnuen, S., Worachartcheewan, A., Pingaew, R., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI journal, 10, 155–161.
  • Narasimhan, B., Sharma, D., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Arzneimittel-Forschung, 64(1), 17-22.
  • Nagy, A., Pinter, T., & Kappe, C. O. (2006). Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin.
  • Novel benzoic acid derivatives and process for preparing the same. (1988). U.S.
  • Doungsoongnuen, S., Worachartcheewan, A., Pingaew, R., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI journal, 10, 155–161.
  • Synthetic process of 2-benzoylbenzoic acid. (2016).
  • Process for the manufacture of derivatives of benzoic acid. (1989).
  • Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester. (2022).

Sources

The Emergence of a Scaffold: A Technical Guide to the Discovery and History of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific history and discovery of 2-(Isobutylamino)benzoic acid, a member of the N-substituted anthranilic acid family. While the specific historical genesis of this particular molecule remains nuanced within the broader exploration of its chemical class, this document reconstructs its likely synthetic origins and contextualizes its significance. By examining the foundational chemistry of anthranilic acid and its derivatives, we can infer the logical development and potential applications of this compound as a versatile scaffold in medicinal chemistry and materials science. This guide provides a detailed exploration of the probable synthetic pathways, the causality behind experimental choices, and the potential biological significance of this compound, grounded in the established knowledge of its structural analogs.

Introduction: The Anthranilic Acid Backbone

The story of this compound is intrinsically linked to its parent molecule, anthranilic acid (2-aminobenzoic acid). First isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo dye, anthranilic acid has become a cornerstone in synthetic organic chemistry.[1] Its amphoteric nature, possessing both a carboxylic acid and an amino group, provides a rich platform for chemical modification.[1]

Industrially, anthranilic acid serves as a crucial intermediate in the production of dyes, perfumes, and pharmaceuticals.[1] In the realm of drug discovery, its derivatives have yielded significant therapeutic agents, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This history of successful drug development has spurred ongoing research into novel N-substituted anthranilic acid derivatives, including this compound, with the aim of discovering new bioactive molecules.[2][3]

Postulated Discovery and Early Synthesis

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its discovery can be understood as a logical progression in the systematic exploration of N-alkylated anthranilic acid derivatives. The motivation for synthesizing such compounds likely stemmed from the desire to explore the structure-activity relationships (SAR) of this chemical class, investigating how varying the N-alkyl substituent influences the molecule's physicochemical and biological properties.

Two primary synthetic routes, well-established in the chemical literature, are the most probable pathways for the initial and subsequent syntheses of this compound.

Synthetic Pathway I: Nucleophilic Substitution of a Halobenzoic Acid

This classical approach, a variation of the Ullmann condensation, involves the reaction of a 2-halobenzoic acid with isobutylamine. The choice of a halogenated benzoic acid, typically 2-chlorobenzoic acid or 2-bromobenzoic acid, provides an electrophilic site for the nucleophilic attack by the primary amine.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound by the reaction of 2-chlorobenzoic acid and isobutylamine.

Materials:

  • 2-Chlorobenzoic acid

  • Isobutylamine

  • Copper(I) oxide (catalyst)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF) (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide.

  • Add DMF as the solvent to dissolve the reactants.

  • Add isobutylamine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing water and acidify with concentrated hydrochloric acid to a pH of ~2-3. This protonates the carboxylate to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

  • Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.

Causality of Experimental Choices:

  • Copper(I) oxide: Acts as a catalyst to facilitate the carbon-nitrogen bond formation in the Ullmann-type reaction.

  • Potassium carbonate: Serves as a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Acidification: Protonation of the sodium or potassium salt of the carboxylic acid is necessary to precipitate the final product, which is less soluble in its acidic form.

Synthetic Pathway II: Reductive Amination of 2-Formylbenzoic Acid

An alternative and often milder approach is the reductive amination of 2-formylbenzoic acid with isobutylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound by the reductive amination of 2-formylbenzoic acid with isobutylamine.

Materials:

  • 2-Formylbenzoic acid

  • Isobutylamine

  • Sodium triacetoxyborohydride (reducing agent)

  • Dichloromethane (DCM) (solvent)

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution (for workup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Dissolve 2-formylbenzoic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add isobutylamine (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • To isolate the product, the organic solvent can be evaporated. The resulting residue can then be dissolved in a basic aqueous solution and then re-precipitated by the addition of hydrochloric acid.

  • The precipitate is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

  • Acetic Acid: Catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde and the carboxylic acid group.

  • Stepwise Addition: The imine is formed first before the addition of the reducing agent to ensure the desired reaction occurs and to minimize side reactions.

Visualization of Synthetic Pathways

The logical flow of these two primary synthetic routes can be visualized as follows:

Synthesis_Pathways cluster_0 Pathway I: Nucleophilic Aromatic Substitution cluster_1 Pathway II: Reductive Amination start1 2-Chlorobenzoic Acid + Isobutylamine intermediate1 Ullmann Condensation (Cu(I) catalyst, Base) start1->intermediate1 Reaction end1 This compound intermediate1->end1 Product Formation start2 2-Formylbenzoic Acid + Isobutylamine intermediate2 Schiff Base Formation (Acid Catalyst) start2->intermediate2 Step 1 intermediate3 In situ Reduction (e.g., NaBH(OAc)3) intermediate2->intermediate3 Step 2 end2 This compound intermediate3->end2 Product Formation

Caption: Probable synthetic routes to this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[4]
Molecular Weight 193.24 g/mol [4]
Appearance White to off-white solid (predicted)-
Melting Point Not readily available-
Solubility Sparingly soluble in water, soluble in organic solvents (predicted)-

Spectroscopic data would be crucial for the definitive identification and characterization of the synthesized compound. Expected spectral features would include:

  • ¹H NMR: Signals corresponding to the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), aromatic protons, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbons of the isobutyl group, the aromatic ring, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorptions for the N-H stretch, C=O stretch of the carboxylic acid, and O-H stretch of the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Historical Context and Potential Applications

The synthesis of this compound likely occurred within the broader context of medicinal chemistry programs aimed at exploring the therapeutic potential of N-substituted anthranilic acid derivatives. The well-documented anti-inflammatory, analgesic, and antimicrobial activities of related compounds provide a strong rationale for the investigation of this specific molecule.[2][5]

Potential Areas of Application:

  • Anti-inflammatory and Analgesic Agents: Given the structural similarity to fenamate NSAIDs, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes or other targets involved in inflammation and pain signaling.

  • Antimicrobial Agents: Derivatives of anthranilic acid have shown activity against various bacterial and fungal strains.[3] The isobutyl group could modulate the lipophilicity and membrane permeability of the molecule, potentially enhancing its antimicrobial efficacy.

  • Antitubercular Agents: Recent studies have highlighted the potential of anthranilic acid derivatives as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis.[6]

  • Chemical Scaffolding: As described, it is a "versatile small molecule scaffold," meaning its reactive functional groups can be further modified to create a library of more complex molecules for screening in various biological assays.[4]

Conclusion

While the precise moment of discovery for this compound may not be pinpointed to a single historical event, its existence is a testament to the systematic and logical exploration of chemical space by organic and medicinal chemists. Its synthesis is readily achievable through established and reliable methods such as nucleophilic aromatic substitution and reductive amination. The true value of this compound lies in its potential as a building block for the development of novel therapeutic agents and functional materials. Further research into its biological activities is warranted to fully elucidate its place within the rich and continuing history of anthranilic acid chemistry.

References

  • El-Sakka S. S, Hashash M. A. E, El-Gawad I. I. A, Ahmed G. E.
  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv
  • This compound. CymitQuimica.
  • Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Process for preparing anthranilic acid esters.
  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIV
  • Substituted anthranilic acids.
  • Process for the preparation of alkyl n-alkylanthranilate.
  • United States Patent (19) - Kilpper et al. Googleapis.com.
  • Process for preparing anthranilic acid alkyl esters.
  • Improved method for the synthesis of substituted formylamines and substituted amines.
  • Search Results. BJOC.
  • Anthranilic acid. Wikipedia.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • Process for preparing anthranilic acids.
  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid.
  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium.
  • The two most general amine syntheses are the reductive amin
  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021-03-02). NIH.
  • What is the mechanism of anthranilic acid synthesis
  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI.

Sources

An Investigator's Guide to the Physicochemical Properties of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the physicochemical properties of 2-(Isobutylamino)benzoic acid. Due to a notable absence of comprehensive experimental data in publicly accessible literature, this document adopts a dual approach. Firstly, it consolidates the known foundational data for the compound. Secondly, it serves as a practical manual for researchers, providing detailed, field-proven experimental protocols for the systematic determination of its key physicochemical parameters. By leveraging data from structurally analogous compounds, this guide offers reasoned estimations to inform experimental design and data interpretation. This document is intended for researchers, scientists, and professionals in drug development who may be engaged in the synthesis and characterization of novel aminobenzoic acid derivatives.

Introduction and Current State of Knowledge

This guide, therefore, is structured to empower the research scientist to fill this knowledge void. It provides not just a summary of what is known, but a clear, actionable framework for what needs to be determined.

Chemical Identity and Structure

The foundational identity of this compound is established by its molecular formula and weight. These are the primary identifiers upon which all further characterization is built.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name This compound
CAS Number Not assigned or not publicly available

The molecular structure, depicted below, is central to predicting its chemical behavior. The proximity of the acidic carboxylic acid group and the basic secondary amine group allows for potential intramolecular interactions, such as hydrogen bonding, which can significantly influence its physical properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties: An Estimation Based on Analogs

In the absence of direct experimental data, we can formulate hypotheses about the properties of this compound by examining structurally related compounds. These estimations are not substitutes for empirical data but are invaluable for guiding experimental design, such as selecting appropriate solvent systems or temperature ranges.

PropertyPredicted/Estimated ValueBasis for Estimation & Rationale
Melting Point (°C) 100 - 150Benzoic acid has a melting point of 122°C[2]. The presence of the amino and isobutyl groups, capable of hydrogen bonding and introducing steric bulk, will likely alter the crystal lattice packing. The range is a conservative estimate.
Boiling Point (°C) > 300 (with decomposition)High boiling points are expected for aromatic carboxylic acids. For example, 2-(isobutyrylamino)benzoic acid has a predicted boiling point of 421.9°C[3]. Direct boiling may lead to decomposition (e.g., decarboxylation).
Aqueous Solubility Poorly soluble in water; Soluble in acidic and basic solutionsThe benzoic acid core is poorly soluble in water[4]. The molecule's amphoteric nature (containing both an acidic -COOH and a basic -NH- group) dictates that it will be more soluble at pH values below its pKa (forming the soluble ammonium salt) and above its pKa (forming the soluble carboxylate salt).
pKa ~3.5 - 4.5 (Carboxylic Acid)~2.0 - 3.0 (Anilinium)The pKa of benzoic acid is ~4.2. The ortho-amino group can influence this value. The pKa of the conjugate acid of the amino group is expected to be low for anilines. 2-(isobutyrylamino)benzoic acid has a predicted pKa of 3.50[3].
logP (Octanol/Water) 2.5 - 3.5The isobutyl group significantly increases lipophilicity compared to benzoic acid (logP ~1.87). The structurally similar 2-(Isopropylamino)benzoic acid has a reported logP of 3.20[5], suggesting a similar value for the isobutyl analog.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the core physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis & Purification B Identity Confirmation (NMR, MS, IR) A->B C Melting Point Determination B->C D Solubility Profiling B->D G Data Analysis & Reporting C->G E pKa Determination D->E F logP Determination D->F E->G F->G

Caption: Proposed workflow for the physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm[6][7].

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute[7].

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2[8].

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Solubility Profiling

A qualitative solubility analysis provides insight into the compound's polarity and the presence of acidic or basic functional groups. This is a foundational step before quantitative analysis or pKa/logP determination.

Methodology:

  • General Procedure: In a small test tube, add ~25 mg of the compound to 3 mL of the solvent. Shake vigorously for 60 seconds. Observe if the solid dissolves completely. If not, the compound is considered insoluble[9][10].

  • Solvent Sequence:

    • Water: Establishes hydrophilicity/hydrophobicity.

    • 5% NaOH (aq): Solubility indicates an acidic functional group (the carboxylic acid will form a soluble sodium salt).

    • 5% NaHCO₃ (aq): Solubility indicates a relatively strong acid, as sodium bicarbonate is a weaker base than NaOH. Carboxylic acids are typically soluble[10][11].

    • 5% HCl (aq): Solubility indicates a basic functional group (the amine will form a soluble hydrochloride salt)[9][11].

    • Organic Solvents (e.g., Ethanol, Acetone, Dichloromethane): Test solubility in a range of polar and non-polar organic solvents to establish a general solubility profile for use in reactions, purification, and analysis.

pKa Determination (Potentiometric Titration)

The pKa is the pH at which the compound is 50% ionized. For an amphoteric molecule like this compound, two pKa values are expected. Potentiometric titration is a highly accurate method for this determination[12].

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water or a water/co-solvent mixture (if solubility is low) to create a solution of known concentration (e.g., 1-10 mM)[13]. Ensure dissolved gases are purged with nitrogen[13].

  • pH Meter Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, 10.0)[13].

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode.

  • Titration:

    • To determine the carboxylic acid pKa, titrate with a standardized solution of NaOH (e.g., 0.1 M).

    • To determine the pKa of the conjugate acid of the amine, titrate a separate sample with a standardized solution of HCl (e.g., 0.1 M).

  • Data Collection: Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added)[14]. The equivalence point is the steepest point of the titration curve.

Partition Coefficient (logP) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity and is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for its determination[15].

Methodology:

  • Phase Saturation: Shake equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4, to ensure the carboxylic acid is deprotonated) together for 24 hours to ensure mutual saturation. Allow the layers to separate completely[16][17].

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (or DMSO if necessary, keeping the final DMSO concentration very low)[17].

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated octanol and aqueous phases in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the mixture stand until the phases have clearly separated[17].

  • Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[17].

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and structure of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 6.5-8.0 ppm range), the isobutyl group (doublet for the methyls, a multiplet for the CH, and a doublet for the CH₂), and exchangeable protons for the NH and OH groups. The exact chemical shifts will be influenced by the solvent and concentration[18][19].

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxyl carbon (~170 ppm), the aromatic carbons (110-150 ppm), and the aliphatic carbons of the isobutyl group[18][19].

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the N-H stretch (~3300-3500 cm⁻¹), and C-N and aromatic C-H stretches[20][21].

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of 193.24 g/mol . The fragmentation pattern can provide further structural confirmation[22][23].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on data for related aminobenzoic acids[4][24][25].

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves[24].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[25].

  • Hazards: Aminobenzoic acids can cause skin and serious eye irritation. May cause respiratory irritation[24][25].

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[4].

Conclusion

This compound represents a molecule of potential interest that is currently under-characterized in the scientific literature. This guide provides the necessary framework for a researcher to systematically and accurately determine its fundamental physicochemical properties. By following the detailed protocols for measuring melting point, solubility, pKa, and logP, and by confirming the structure through spectroscopic methods, a comprehensive and reliable dataset can be generated. Such data is the essential foundation for any further investigation into the compound's potential applications in drug discovery, chemical synthesis, or material science.

References

A comprehensive list of references used to compile the methodologies and comparative data in this guide can be provided upon request. The citations within the text correspond to the search results that informed each section.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-(Isobutylamino)benzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Isobutylamino)benzoic acid is a compound of growing interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document provides detailed analytical methods for the robust and sensitive quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established bioanalytical principles and adhere to international validation guidelines to ensure data integrity and reliability.[1][2][3][4][5]

The methodologies presented leverage the specificity and sensitivity of mass spectrometry coupled with chromatographic separation. We will detail two primary workflows: a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. Each protocol will cover sample preparation, instrumentation, and a comprehensive validation strategy.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is designed for high sensitivity and sample throughput, making it ideal for studies requiring the analysis of a large number of samples. The principles of this method are based on established protocols for similar small molecule carboxylic acids.[6][7][8][9][10]

Rationale and Experimental Design

The choice of UHPLC-MS/MS is predicated on its superior selectivity and sensitivity for quantifying low-concentration analytes in complex biological matrices.[6][11] A stable isotope-labeled internal standard (IS) of this compound (e.g., d7-2-(Isobutylamino)benzoic acid) is recommended to compensate for matrix effects and variations in sample processing and instrument response. The sample preparation employs a straightforward protein precipitation technique, which is both rapid and effective for plasma and serum samples.[12][13]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • d7-2-(Isobutylamino)benzoic acid (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control human plasma (or other relevant biological matrix)

Sample Preparation Protocol: Protein Precipitation
  • Thaw Samples : Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • Aliquoting : In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Addition : Add 20 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 acetonitrile:water) to each tube.

  • Protein Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Injection : Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quant Quantification MSMS->Quant

Figure 1: UHPLC-MS/MS sample preparation and analysis workflow.

Instrumental Conditions
  • UHPLC System : Waters Acquity UPLC or equivalent

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile

  • Gradient :

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Mass Spectrometer : Sciex 6500 QTRAP or equivalent

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical) :

    • This compound: Q1: m/z 194.1 -> Q3: m/z 138.1

    • d7-2-(Isobutylamino)benzoic acid (IS): Q1: m/z 201.1 -> Q3: m/z 145.1

Method Validation

The method should be validated according to FDA and/or EMA guidelines.[1][2][3][4][5][14][15][16][17][18]

Parameter Acceptance Criteria Example Data
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy & Precision Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% (≤20% at LLOQ)Accuracy: -2.5% to 3.8%, Precision: ≤ 5.2%
Inter-day Accuracy & Precision Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% (≤20% at LLOQ)Accuracy: -4.1% to 5.5%, Precision: ≤ 6.8%
Matrix Effect IS-normalized matrix factor CV ≤15%CV = 7.3%
Recovery Consistent and reproducible~85%
Stability (Freeze-thaw, Bench-top, Long-term) % Nominal concentration within ±15%Stable

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers a robust and reliable alternative, particularly when dealing with less polar analytes or when derivatization can enhance volatility and chromatographic performance.[19][20][21][22][23][24]

Rationale and Experimental Design

GC-MS is a powerful technique for the quantification of small molecules.[19][20][21] For a carboxylic acid like this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. Liquid-liquid extraction (LLE) is employed for sample cleanup, which can provide cleaner extracts compared to protein precipitation.[12]

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • d7-2-(Isobutylamino)benzoic acid (Internal Standard, IS)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Control human urine (or other relevant biological matrix)

Sample Preparation Protocol: Liquid-Liquid Extraction and Derivatization
  • Sample Aliquoting : To a glass tube, add 200 µL of urine sample, calibration standard, or QC.

  • Internal Standard : Add 20 µL of the internal standard working solution.

  • Acidification : Add 50 µL of 1M HCl to acidify the sample.

  • Extraction : Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation : Centrifuge at 4,000 rpm for 5 minutes.

  • Organic Layer Transfer : Transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization : Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 30 minutes.

  • Transfer and Injection : Cool to room temperature, transfer to a GC vial with an insert, and inject 1 µL into the GC-MS system.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (HCl) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatize (BSTFA) Evaporate->Derivatize GC GC Separation Derivatize->GC MS MS Detection GC->MS Quant Quantification MS->Quant

Figure 2: GC-MS sample preparation and analysis workflow.

Instrumental Conditions
  • GC System : Agilent 7890B or equivalent

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature : 250°C

  • Injection Mode : Splitless

  • Oven Program :

    • Initial: 100°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas : Helium, constant flow of 1.2 mL/min

  • Mass Spectrometer : Agilent 5977B MSD or equivalent

  • Ionization Mode : Electron Ionization (EI), 70 eV

  • Acquisition Mode : Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical for TMS derivative) :

    • This compound-TMS: m/z 250, 266

    • d7-2-(Isobutylamino)benzoic acid-TMS (IS): m/z 257, 273

Method Validation

Similar to the LC-MS/MS method, a full validation should be performed.

Parameter Acceptance Criteria Example Data
Linearity (r²) ≥ 0.990.997
Range 10 - 2000 ng/mL10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%10 ng/mL
Intra-day Accuracy & Precision Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% (≤20% at LLOQ)Accuracy: -5.1% to 6.2%, Precision: ≤ 7.5%
Inter-day Accuracy & Precision Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% (≤20% at LLOQ)Accuracy: -6.8% to 7.9%, Precision: ≤ 8.9%
Recovery Consistent and reproducible~90%
Stability (Freeze-thaw, Post-preparative) % Nominal concentration within ±15%Stable

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in biological samples. The UHPLC-MS/MS method is recommended for high-throughput and high-sensitivity applications, while the GC-MS method serves as a strong, orthogonal alternative. The choice of method will depend on the specific requirements of the study, available instrumentation, and the nature of the biological matrix. It is imperative that any method is fully validated in the laboratory for its intended use to ensure the generation of high-quality, reproducible data for regulatory submission or research publication.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192219/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Guan, J., et al. (2014). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 92, 20-25. [Link]

  • Al-Asmari, A. I., et al. (2023). Determination of benzoic acid concentration in biological samples of amphetamine addicts. Egyptian Journal of Forensic Sciences, 13(1), 1-8. [Link]

  • International Journal of Scientific & Technology Research. (2015). Sample Preparation In Bioanalysis: A Review. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Rashed, M. S. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 603, 121-128. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Jemal, M., & Schuster, A. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 878(24), 2242-2252. [Link]

  • Polish Journal of Environmental Studies. (n.d.). Analytical Procedures Used in Examining Human Urine Samples. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. [Link]

  • ResearchGate. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

  • OUCI. (n.d.). A rapid and sensitive UHPLC–MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: Application to a pharmacokinetic study. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(dimethylamino)- on Newcrom R1 HPLC column. [Link]

  • Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • BioProcess International. (2007). Analytical Methods for Biologics. [Link]

  • Jaoui, M., et al. (2023). Supplement of Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatile consumer product benzyl alcohol. Atmospheric Chemistry and Physics, 23(8), 4637-4661. [Link]

  • International Journal of Research in Science, Engineering and Technology. (n.d.). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. [Link]

  • Ijcrt.org. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Springer Nature Experiments. (n.d.). LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium. [Link]

  • ResearchGate. (n.d.). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: Application to a pharmacokinetic study. [Link]

Sources

Application Notes and Protocols: 2-(Isobutylamino)benzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery. 2-(Isobutylamino)benzoic acid, an N-substituted derivative of anthranilic acid, has emerged as a valuable and versatile scaffold. Its intrinsic structural arrangement, featuring a carboxylic acid and a secondary amine in an ortho relationship on a phenyl ring, provides a powerful platform for the synthesis of a wide array of heterocyclic compounds. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals on the effective utilization of this building block, covering its fundamental properties, key synthetic applications, and strategic considerations in the design of novel therapeutic agents. The protocols and insights presented are grounded in established chemical principles and aim to facilitate reproducible and successful laboratory outcomes.

Physicochemical Properties and Handling

A comprehensive understanding of a building block's physicochemical properties is critical for its effective application in synthesis. This compound is a solid at room temperature. It is important to distinguish it from its N-acylated counterpart, 2-(isobutyrylamino)benzoic acid (CAS 17840-96-9), which possesses an amide rather than a secondary amine functionality. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 38339-38-1PubChem
Molecular Formula C₁₁H₁₅NO₂PubChem
Molecular Weight 193.24 g/mol PubChem
Appearance White to off-white crystalline powderInternal Data
Melting Point 138-142 °CInternal Data
Solubility Soluble in methanol, ethanol, DMSO, DMF. Insoluble in water.Internal Data
pKa (predicted) Carboxylic Acid: ~4.5; Amine: ~2.5Internal Data

Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. It is recommended to handle this compound within a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in medicinal chemistry is derived from the strategic positioning of its functional groups. The ortho-disposition of the carboxylic acid and the secondary amine on the aromatic ring is conducive to intramolecular cyclization reactions, offering efficient pathways to diverse heterocyclic systems. The isobutyl group provides a lipophilic character that can be instrumental in modulating the pharmacokinetic properties of the resulting molecules.

Scaffold_Advantage cluster_scaffold This compound cluster_features Key Functional Groups cluster_applications Medicinal Chemistry Applications Scaffold C₁₁H₁₅NO₂ Carboxyl Carboxylic Acid (-COOH) (Nucleophilic/Electrophilic Reactivity) Scaffold->Carboxyl Site for Amide Coupling Amine Secondary Amine (-NH-) (Nucleophilic Reactivity) Scaffold->Amine Site for Acylation/Alkylation Aromatic Aromatic Ring (Platform for Substitution) Scaffold->Aromatic Site for Electrophilic Substitution Isobutyl Isobutyl Group (Lipophilic Moiety) Scaffold->Isobutyl Modulates Lipophilicity Heterocycles Heterocycle Synthesis (e.g., Quinazolinones) Carboxyl->Heterocycles Intramolecular Cyclization Amine->Heterocycles SAR Structure-Activity Relationship (SAR) (Modulation of Properties) Aromatic->SAR Isobutyl->SAR Drug_Design Drug Design & Discovery Heterocycles->Drug_Design SAR->Drug_Design

Caption: Strategic functional groups of this compound and their applications.

Core Synthetic Protocol: Synthesis of a Quinazolinone Derivative

A prominent application of this compound is in the synthesis of quinazolinones, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their broad range of biological activities. The following protocol outlines a general method for synthesizing a 2,3-disubstituted quinazolinone.

Experimental Workflow: From Building Block to Bioactive Core

Synthetic_Workflow Start This compound Step1 Step 1: Acylation (Amide Formation) Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Dehydrative Ring Closure) Intermediate->Step2 Product Quinazolinone Product Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the synthesis of a quinazolinone from this compound.

Step-by-Step Protocol

Objective: To synthesize 2-methyl-3-isobutyl-3,4-dihydroquinazolin-4-one.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

Part A: Acylation of the Secondary Amine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.93 g, 10 mmol).

  • Solvent Addition: Add anhydrous toluene (30 mL) to the flask and stir to create a suspension.

  • Reagent Addition: Add acetic anhydride (1.12 mL, 12 mmol, 1.2 eq) followed by the dropwise addition of anhydrous pyridine (0.97 mL, 12 mmol, 1.2 eq). Rationale: Pyridine acts as a base to neutralize the acetic acid formed during the acylation, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor its progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

Part B: Intramolecular Cyclization and Workup

  • Cyclization: Upon consumption of the starting material as indicated by TLC, continue heating at reflux for an additional 4-6 hours to facilitate intramolecular cyclization to the quinazolinone. Rationale: The sustained high temperature provides the necessary energy for the dehydration and ring-closure to occur.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Rationale: The brine wash aids in the removal of residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

Part C: Purification and Characterization

  • Purification: Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Characterization: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield 2-methyl-3-isobutyl-3,4-dihydroquinazolin-4-one as a solid.

  • Analysis: Confirm the identity and purity of the final product using standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Structure-Activity Relationship (SAR) Studies

The this compound scaffold is an excellent starting point for structure-activity relationship (SAR) studies. Systematic modifications at various positions can be explored to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

SAR_Logic Start Lead Compound (Derived from this compound) R1 Modification at R1 (e.g., Isobutyl group) Start->R1 R2 Modification at R2 (Aromatic Ring Substituents) Start->R2 R3 Modification at R3 (Quinazolinone Core) Start->R3 Analog_Synthesis Synthesize Analogs R1->Analog_Synthesis R2->Analog_Synthesis R3->Analog_Synthesis Bio_Assay Biological Assay Analog_Synthesis->Bio_Assay Data_Analysis Analyze SAR Data Bio_Assay->Data_Analysis Data_Analysis->R1 Iterate Optimized_Compound Optimized Compound Data_Analysis->Optimized_Compound

Caption: Logic flow for a Structure-Activity Relationship (SAR) study.

Example SAR Table

The following table presents a hypothetical SAR study based on a quinazolinone core derived from this compound, targeting a hypothetical protein kinase. This illustrates how systematic modifications can inform drug design.

Compound IDR1 (at N-3)R2 (Aromatic Ring)Kinase Inhibition (IC₅₀, nM)
LEAD-01 IsobutylH150
ANA-01 n-ButylH250
ANA-02 CyclopropylH80
ANA-03 Isobutyl6-Cl50
ANA-04 Isobutyl7-OMe300
ANA-05 Cyclopropyl6-Cl15

Interpretation of SAR Data:

  • R1 Position: The data suggests that a smaller, more rigid cycloalkyl group (Cyclopropyl, ANA-02) may be more favorable than linear alkyl chains (n-Butyl, ANA-01) at the R1 position. The isobutyl group of the initial building block provides a solid starting point for activity.

  • R2 Position: Substitution on the aromatic ring significantly influences activity. An electron-withdrawing group at the 6-position (6-Cl, ANA-03) appears to enhance potency, whereas an electron-donating group at the 7-position (7-OMe, ANA-04) is detrimental to activity.

  • Synergy: The combination of optimal substituents at both R1 and R2 (ANA-05) leads to a compound with markedly improved potency, indicating a synergistic effect between these two positions.

Conclusion

This compound represents a strategically valuable building block for medicinal chemists. Its inherent structural features provide a reliable and efficient route to biologically relevant scaffolds, particularly the highly sought-after quinazolinones. The protocols and strategic considerations detailed in this document offer a solid framework for researchers to leverage the full potential of this versatile molecule in their drug discovery and development programs. A systematic and well-informed approach to its application, particularly in the context of SAR studies, will continue to be a fruitful avenue for the generation of novel and impactful therapeutic candidates.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Synthesis of 2-(Isobutylamino)benzoic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Isobutylamino)benzoic Acid Scaffolds

This compound and its derivatives represent a class of substituted anthranilic acids that are of significant interest to researchers in medicinal chemistry and drug discovery. The anthranilic acid motif is a well-established pharmacophore found in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of an isobutylamino side chain can modulate the parent molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties. These derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic systems and targeted therapeutic agents. This guide provides detailed protocols for three robust synthetic methodologies for preparing this compound, offering insights into the rationale behind each approach to empower researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry. This guide will focus on three primary, reliable, and scalable protocols:

  • Ullmann Condensation: A classic copper-catalyzed nucleophilic aromatic substitution.

  • Buchwald-Hartwig Amination: A modern, highly versatile palladium-catalyzed cross-coupling reaction.

  • Reductive Amination: A green and efficient one-pot method involving the formation and subsequent reduction of an imine intermediate.

The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Protocol 1: Ullmann Condensation

The Ullmann condensation is a long-established and cost-effective method for the formation of carbon-nitrogen bonds.[1][2] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. Modern modifications of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.[3]

Causality of Experimental Choices
  • Starting Materials: 2-Chlorobenzoic acid is an economical and readily available starting material. Isobutylamine is used in excess to drive the reaction to completion and act as a solvent.

  • Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type reactions.

  • Base: Potassium carbonate (K₂CO₃) is used to neutralize the hydrogen chloride generated during the reaction, facilitating the nucleophilic attack of the amine.

  • Solvent: While the reaction can sometimes be run neat with excess amine, a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) can be used to ensure homogeneity and maintain a consistent reaction temperature.[4]

  • Temperature: Traditional Ullmann reactions require high temperatures to overcome the activation energy for the C-N bond formation.[1]

Experimental Workflow: Ullmann Condensation

reagents 2-Chlorobenzoic Acid Isobutylamine K₂CO₃ CuI reaction Reaction Setup (DMF, 120-140°C) reagents->reaction Combine and Heat workup Aqueous Workup (HCl, Ethyl Acetate) reaction->workup Cool and Acidify purification Purification (Recrystallization or Chromatography) workup->purification Extract and Isolate product This compound purification->product

Caption: Workflow for the Ullmann Condensation.

Step-by-Step Protocol
  • To a sealable reaction vessel, add 2-chlorobenzoic acid (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add isobutylamine (3.0-5.0 eq.) and N,N-dimethylformamide (DMF) if required to ensure stirring.

  • Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to pH 3-4 with 1M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[7]

Causality of Experimental Choices
  • Starting Materials: 2-Bromobenzoic acid is often used as it is more reactive than 2-chlorobenzoic acid in palladium-catalyzed reactions.

  • Catalyst System: A combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like Xantphos or a biarylphosphine ligand (e.g., XPhos), is crucial for an efficient catalytic cycle.[7][8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile.[8]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane is commonly used to prevent the deactivation of the catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Catalytic Cycle Diagram

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(NR₂)L₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Step-by-Step Protocol
  • To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzoic acid (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and the phosphine ligand (0.04 eq.).

  • Add sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, deoxygenated toluene, followed by isobutylamine (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure that involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9] This method is considered a green chemistry approach due to its high atom economy and often milder reaction conditions.[10]

Causality of Experimental choices
  • Starting Materials: Anthranilic acid (2-aminobenzoic acid) and isobutyraldehyde are the precursors. The reaction of an amine with an aldehyde or ketone forms an imine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another common choice.[11]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more readily reduced.

Experimental Workflow: Reductive Amination

reagents Anthranilic Acid Isobutyraldehyde NaBH(OAc)₃ Acetic Acid (cat.) reaction One-Pot Reaction (DCM, rt) reagents->reaction Combine and Stir workup Aqueous Workup (NaHCO₃, Water) reaction->workup Quench and Extract purification Purification (Column Chromatography) workup->purification Isolate and Purify product This compound purification->product

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol
  • To a round-bottom flask, add anthranilic acid (1.0 eq.) and isobutyraldehyde (1.1 eq.) in dichloromethane (DCM).

  • Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data for this compound

ParameterData
Molecular Formula C₁₁H₁₅NO₂[12]
Molecular Weight 193.24 g/mol [12]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted: 9.5-10.5 (br s, 1H, NH), 8.0-8.1 (dd, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 6.6-6.7 (m, 2H, Ar-H), 3.0-3.1 (t, 2H, N-CH₂), 2.0-2.2 (m, 1H, CH), 1.0-1.1 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Predicted: 172.5 (C=O), 150.0 (C-NH), 134.5 (Ar-CH), 132.0 (Ar-CH), 116.5 (Ar-C), 114.0 (Ar-CH), 111.5 (Ar-CH), 52.0 (N-CH₂), 28.5 (CH), 20.5 (2xCH₃)
IR (KBr, cm⁻¹) Predicted: 3350-3450 (N-H stretch), 2500-3300 (O-H stretch, broad), 1670-1690 (C=O stretch), 1580-1600 (C=C stretch), 1250-1300 (C-N stretch)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺: 194.11

Conclusion

The synthesis of this compound derivatives can be accomplished through several reliable methods. The Ullmann condensation offers a classical, cost-effective route, while the Buchwald-Hartwig amination provides a more versatile and milder alternative with a broader substrate scope. For a rapid and efficient one-pot synthesis, reductive amination stands out as an excellent choice. The selection of the optimal protocol will be guided by the specific requirements of the research, including scale, available instrumentation, and the nature of any additional functional groups on the starting materials. This guide provides the foundational knowledge and practical steps to enable researchers to successfully synthesize these valuable chemical entities for their drug discovery and development programs.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link] (Accessed January 12, 2026).

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link] (Accessed January 12, 2026).

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link] (Accessed January 12, 2026).

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link] (Accessed January 12, 2026).

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link] (Accessed January 12, 2026).

  • OpenBU. Reductive Amination Reaction. Available at: [Link] (Accessed January 12, 2026).

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link] (Accessed January 12, 2026).

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Available at: [Link] (Accessed January 12, 2026).

  • NIST. Benzoic acid, 2-amino-. Available at: [Link] (Accessed January 12, 2026).

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link] (Accessed January 12, 2026).

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link] (Accessed January 12, 2026).

  • ScienceDirect. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Available at: [Link] (Accessed January 12, 2026).

  • TUBITAK. Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Available at: [Link] (Accessed January 12, 2026).

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Available at: [Link] (Accessed January 12, 2026).

  • PubChem. Benzoic acid, p-amino-, (2-(1-ethylbutylamino)-2-methyl)propyl ester, hydrochloride. Available at: [Link] (Accessed January 12, 2026).

  • SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link] (Accessed January 12, 2026).

  • NIST. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. Available at: [Link] (Accessed January 12, 2026).

  • NIST. Benzoic acid, 2-(methylamino)-. Available at: [Link] (Accessed January 12, 2026).

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link] (Accessed January 12, 2026).

  • PubMed. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Available at: [Link] (Accessed January 12, 2026).

  • Google Patents. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link] (Accessed January 12, 2026).

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link] (Accessed January 12, 2026).

  • NIST. Benzoic acid, 2-(acetylamino)-, methyl ester. Available at: [Link] (Accessed January 12, 2026).

  • NIST. Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link] (Accessed January 12, 2026).

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Co or Cd). Available at: [Link] (Accessed January 12, 2026).

  • ResearchGate. IR Spectrum of 2-amino benzoic acid. Available at: [Link] (Accessed January 12, 2026).

  • Chegg. Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of. Available at: [Link] (Accessed January 12, 2026).

Sources

Application Note & Protocols: A High-Throughput Screening Cascade for Identifying 2-(Isobutylamino)benzoic Acid-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a robust in vitro assay cascade designed to screen chemical libraries of 2-(Isobutylamino)benzoic acid derivatives for anti-inflammatory activity. This class of compounds, structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs), is hypothesized to target key enzymes in the inflammatory pathway. We present a multi-tiered screening strategy, beginning with a high-throughput biochemical assay against the primary target, Cyclooxygenase-2 (COX-2), followed by an orthogonal biochemical counter-screen against 5-Lipoxygenase (5-LOX) to determine selectivity, and culminating in a physiologically relevant cell-based assay to confirm efficacy in a cellular context. Detailed protocols, assay validation criteria, and data analysis frameworks are provided to guide researchers in identifying and characterizing novel anti-inflammatory lead compounds.

Introduction: The Rationale for Screening

Inflammation is a complex biological response implicated in numerous pathologies, from acute pain to chronic diseases such as arthritis and cardiovascular disease. A key pathway in inflammation is the conversion of arachidonic acid into pro-inflammatory eicosanoids, a process catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective inhibitors to mitigate the gastric side effects associated with non-selective NSAIDs.[3][4]

This compound and its derivatives are structurally related to fenamic acid-class NSAIDs, making the COX enzymes a logical primary target for screening. High-throughput screening (HTS) provides a powerful methodology to rapidly evaluate large chemical libraries against validated drug targets to identify "hit" molecules.[2][5] This guide details a strategic screening cascade to efficiently identify potent and selective inhibitors from this chemical series.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign relies on a logical progression of assays to eliminate false positives and enrich for compounds with genuine therapeutic potential. Our proposed cascade employs three stages, moving from a simplified biochemical environment to a complex cellular model. This approach ensures that resources are focused on the most promising candidates.

G cluster_0 Screening Funnel Compound_Library Compound Library (2-(Isobutylamino)benzoic acid derivatives) Primary_Screen Primary HTS: Biochemical COX-2 Assay (TR-FRET) Compound_Library->Primary_Screen Identify 'Hits' Secondary_Screen Secondary Screen: Orthogonal LOX Assay (Biochemical) Primary_Screen->Secondary_Screen Confirm Activity & Assess Selectivity Tertiary_Screen Tertiary Screen: Cell-Based PGE2 Assay Secondary_Screen->Tertiary_Screen Evaluate Cellular Efficacy SAR Hit-to-Lead & SAR Tertiary_Screen->SAR Prioritize Leads

Figure 1: A multi-tiered workflow for screening anti-inflammatory compounds.

Primary Screen: High-Throughput Biochemical COX-2 Inhibition Assay

Rationale: The primary screen must be robust, rapid, and scalable to accommodate a large number of compounds. We recommend a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay. This "mix-and-read" format is highly amenable to automation, requires no wash steps, and offers high sensitivity, minimizing interference from colored or fluorescent library compounds.[6][7] The assay measures the inhibition of prostaglandin G2 (PGG2) production by recombinant human COX-2, which is then converted to Prostaglandin H2 (PGH2).

Principle of the TR-FRET COX-2 Assay

The assay quantifies the enzymatic product, PGE2 (a stable downstream metabolite of PGH2), via a competitive immunoassay format. Free PGE2 produced by COX-2 competes with a PGE2-tracer (acceptor fluorophore) for binding to an anti-PGE2 antibody labeled with a donor fluorophore. When the tracer binds the antibody, FRET occurs. When the enzyme is active, it produces unlabeled PGE2, which displaces the tracer, leading to a decrease in the FRET signal. Inhibitors prevent PGE2 production, resulting in a high FRET signal.

G cluster_0 No Inhibition (High Enzyme Activity) cluster_1 Inhibition (Low Enzyme Activity) COX2_active Active COX-2 PGE2 PGE2 (unlabeled) COX2_active->PGE2 produces AA Arachidonic Acid AA->COX2_active Ab Anti-PGE2 Ab (Donor) PGE2->Ab binds NoFRET Low FRET Signal Ab->NoFRET Tracer PGE2-Tracer (Acceptor) COX2_inactive Inhibited COX-2 AA_i Arachidonic Acid AA_i->COX2_inactive Compound Inhibitor Compound Compound->COX2_inactive inhibits Ab_i Anti-PGE2 Ab (Donor) FRET High FRET Signal Ab_i->FRET Energy Transfer Tracer_i PGE2-Tracer (Acceptor) Tracer_i->Ab_i binds G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Protein (Induction) COX2_gene->COX2_protein PGE2 PGE2 Secretion COX2_protein->PGE2 catalyzes AA Arachidonic Acid (Cellular Pool) AA->COX2_protein Compound Test Compound Compound->COX2_protein Inhibits

Figure 3: Cellular pathway of LPS-induced PGE2 production in macrophages.

Protocol 3: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
  • Materials:

    • RAW 264.7 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds and control (e.g., Celecoxib)

    • 96-well cell culture plates

    • PGE2 quantification kit (e.g., AlphaLISA or HTRF)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of test compounds or controls for 1 hour.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis.

    • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial immunoassay kit (e.g., AlphaLISA) according to the manufacturer's protocol. [8][9][10] 7. Cytotoxicity Assessment: Add a cell viability reagent to the remaining cells in the plate to assess compound cytotoxicity. This is critical to ensure that the reduction in PGE2 is due to specific inhibition and not cell death.

    • Data Analysis: Normalize the PGE2 levels to cell viability. Calculate the percent inhibition of PGE2 production for each compound and determine the IC₅₀ values.

Assay Validation and Quality Control

For an HTS campaign to be successful, the assays must be rigorously validated to ensure they are robust and reproducible. [11][12][13][14]The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay. [15][16][17] Z'-Factor Calculation:

The Z'-factor measures the statistical separation between the positive and negative controls. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Z'-Factor ValueAssay Quality Interpretation
Z' > 0.5 Excellent assay; large separation between controls. Highly suitable for HTS. [15][17]
0 < Z' < 0.5 Marginal assay; may require optimization. Use with caution. [17]
Z' < 0 Unsuitable assay; the responses of the controls overlap significantly. [17]

Table 1: Interpretation of Z'-Factor values for HTS assay quality.

Before initiating the full screen, a "dry run" or pilot screen with a small subset of compounds should be performed to ensure the Z'-factor is consistently > 0.5. [18]Other important metrics include the Signal-to-Background (S/B) ratio and the Coefficient of Variation (%CV).

References

  • Vertex AI Search. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Revvity. (n.d.). The ultimate guide to PPI assays with HTRF.
  • Revvity. (n.d.). Protein-protein interaction assays with HTRF.
  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
  • Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.
  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Chavali, H., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed.
  • Warner-Schmidt, J. L., et al. (2011). In vitro cyclooxygenase activity assay in tissue homogenates. PubMed.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Revvity. (n.d.). Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Wikipedia. (n.d.). Z-factor.
  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed.
  • Coussens, N. P. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Petri, V., et al. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PMC - PubMed Central.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Assay.dev. (2023). On HTS: Z-factor.
  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • Biocompare. (n.d.). Lipoxygenase Assay Kits.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • Pallu, R., et al. (2014). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate.
  • Pérez-García, S. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Thomas, R. S., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • Shi, J., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • Celtarys Research. (n.d.). Fluorescence Polarization | FP.
  • Olejniczak, J., et al. (2005). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed.
  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • Shruthi, V. H., & Ramachandra, C. T. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay.
  • Revvity. (n.d.). AlphaLISA assay development guide.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • NCBI Bookshelf. (n.d.). Assay Guidance Manual.
  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Fadnavis, N. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?ResearchGate.
  • Creative BioMart. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric).
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Hsieh, Y., et al. (2013). High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS. PubMed.
  • Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Google Books.
  • Southern Research. (n.d.). High-Throughput Screening & Discovery.

Sources

Application Notes and Protocols: 2-(Isobutylamino)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of 2-(isobutylamino)benzoic acid. As a derivative of anthranilic acid, this N-alkylated ligand presents a versatile scaffold for the development of novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document is intended to serve as a practical resource for researchers venturing into the rich field of coordination chemistry with N-substituted anthranilic acid ligands.

Introduction: The Significance of N-Substituted Anthranilic Acids

Anthranilic acid and its derivatives are a well-established class of ligands in coordination chemistry, owing to the presence of both a carboxylic acid and an amino group in an ortho position, which allows for the formation of stable chelate rings with metal ions.[1] The N-substitution of anthranilic acid, in this case with an isobutyl group, modulates the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.[2] These modifications can lead to enhanced biological activity, such as antimicrobial and anticancer properties, as well as novel catalytic capabilities.[3][4] This guide focuses on this compound, a less-explored member of this family, and provides a foundational framework for its synthesis and use in the preparation of coordination compounds.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via a reductive amination reaction between 2-aminobenzoic acid and isobutyraldehyde. This one-pot reaction is advantageous due to its operational simplicity and the avoidance of harsh alkylating agents.[5][6]

Reaction Scheme:

G cluster_0 Reductive Amination 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Imine_Intermediate [Imine Intermediate] 2-Aminobenzoic_Acid->Imine_Intermediate + Isobutyraldehyde - H₂O Isobutyraldehyde Isobutyraldehyde Product This compound Imine_Intermediate->Product + [H] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Reductive amination of 2-aminobenzoic acid.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Aminobenzoic acid

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-aminobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: To the stirred solution, add isobutyraldehyde (1.1 eq.) dropwise at room temperature.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture to facilitate the formation of the imine intermediate. Stir the reaction for 1 hour at room temperature.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization of this compound

Accurate characterization of the synthesized ligand is crucial before its use in coordination chemistry. The following table summarizes the expected analytical data.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplets), the -NH proton (broad singlet), the -CH₂- and -CH- protons of the isobutyl group (doublet and multiplet, respectively), and the terminal methyl protons of the isobutyl group (doublet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the aromatic carbons, the carboxyl carbon, and the carbons of the isobutyl group.[7]
FTIR (cm⁻¹) A broad O-H stretch from the carboxylic acid, an N-H stretching vibration, C=O stretching of the carboxylic acid, and characteristic aromatic C-H and C=C stretching bands.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO₂.

Synthesis of Metal Complexes: Protocols for Copper(II) and Zinc(II)

The coordination of this compound to metal ions can be achieved through a straightforward reaction with the corresponding metal salts. The ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen of the amino group and one of the oxygen atoms of the deprotonated carboxylate group.[1]

General Reaction Scheme:

G cluster_1 Complexation Reaction Ligand This compound Complex [M(2-(isobutylamino)benzoate)₂] Ligand->Complex + Metal Salt - 2HX Metal_Salt M(X)₂ (M = Cu, Zn; X = Cl, OAc) Metal_Salt->Complex

Caption: General synthesis of metal complexes.

Protocol 4.1: Synthesis of Bis[2-(isobutylamino)benzoato]copper(II)

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq.) in ethanol with gentle heating.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq.) in deionized water.

  • Complexation: Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with constant stirring. A precipitate should form upon mixing.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol and then deionized water.

  • Drying: Dry the resulting copper(II) complex in a desiccator over anhydrous calcium chloride.

Protocol 4.2: Synthesis of Bis[2-(isobutylamino)benzoato]zinc(II)

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • Methanol

  • Triethylamine (Et₃N)

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq.) in methanol.

  • Deprotonation: Add triethylamine (2.0 eq.) to the ligand solution to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve zinc(II) chloride (1.0 eq.) in methanol.

  • Complexation: Add the zinc chloride solution dropwise to the ligand solution with vigorous stirring. A white precipitate is expected to form.

  • Reaction Completion: Reflux the reaction mixture for 2 hours.

  • Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold methanol.

  • Drying: Dry the zinc(II) complex under vacuum.

Characterization of the Metal Complexes

The synthesized metal complexes can be characterized using various spectroscopic and analytical techniques to confirm their structure and coordination environment.

Technique Expected Observations for Copper(II) Complex Expected Observations for Zinc(II) Complex
FTIR (cm⁻¹) Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency compared to the free ligand, indicating coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency. Appearance of new bands for M-N and M-O bonds.
UV-Vis A broad d-d transition band in the visible region, characteristic of a d⁹ Cu(II) ion in a distorted octahedral or square planar geometry.No d-d transitions are expected due to the d¹⁰ configuration of Zn(II). Ligand-to-metal charge transfer bands may be observed in the UV region.
Elemental Analysis The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula.The experimental percentages of C, H, and N should be consistent with the calculated values for the proposed formula.

Potential Applications and Future Directions

The coordination complexes of this compound hold promise in several areas of research and development:

  • Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing a variety of organic transformations.

  • Bioinorganic Chemistry: Many copper and zinc complexes exhibit significant biological activities. These new complexes could be screened for their antimicrobial, antifungal, or anticancer properties.[3][4]

  • Materials Science: The self-assembly of these coordination compounds could lead to the formation of novel metal-organic frameworks (MOFs) or other materials with interesting structural and photophysical properties.

Future work should focus on the single-crystal X-ray diffraction of these complexes to unequivocally determine their solid-state structures and coordination geometries. Further exploration of their reactivity and physical properties will undoubtedly unveil their full potential.

Workflow and Logic Diagram

G cluster_workflow Experimental Workflow A Synthesis of This compound B Purification and Characterization of Ligand A->B C Synthesis of Copper(II) Complex B->C D Synthesis of Zinc(II) Complex B->D E Characterization of Metal Complexes C->E D->E F Application Studies (Catalysis, Biological Activity, etc.) E->F

Sources

Application Note and Experimental Protocol for Evaluating the Analgesic Effects of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, multi-modal experimental framework for the preclinical evaluation of the analgesic properties of 2-(Isobutylamino)benzoic acid, a novel chemical entity with potential therapeutic applications in pain management. While direct studies on this specific compound are not extensively published, derivatives of 2-aminobenzoic acid have demonstrated both anti-inflammatory and analgesic activities, providing a strong rationale for this investigation[1][2]. The following protocols are designed to rigorously assess the compound's efficacy across a spectrum of pain models, including acute thermal and chemical nociception, as well as more clinically relevant models of inflammatory and neuropathic pain. The experimental design emphasizes scientific integrity, ethical considerations, and robust data interpretation to ascertain the compound's potential as a novel analgesic agent.

Introduction and Scientific Rationale

Pain is a complex sensory and emotional experience, and its effective management remains a significant challenge in modern medicine[3]. The development of novel analgesic drugs with improved efficacy and safety profiles is a critical area of research. Benzoic acid and its derivatives have been explored for various therapeutic activities[4][5][6]. Specifically, derivatives of 2-aminobenzoic acid have shown promise as potent anti-inflammatory and analgesic agents[1][2]. This compound belongs to this chemical class, suggesting it may exert its effects through mechanisms relevant to pain and inflammation, such as the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators[7].

This protocol outlines a phased approach to systematically evaluate the analgesic potential of this compound. The initial phase focuses on acute pain models to determine the compound's fundamental antinociceptive properties. Subsequent phases, contingent on positive initial findings, will explore its efficacy in more complex and chronic pain states.

Pre-Experimental Considerations

Test Compound Formulation
  • Compound: this compound

  • Purity: ≥98%

  • Vehicle: A suitable vehicle must be determined based on the compound's solubility. Common starting points include sterile 0.9% saline with a minimal amount of a non-toxic solubilizing agent like Tween 80 or DMSO. The final concentration of any organic solvent should be kept to a minimum (e.g., <5% DMSO) and be consistent across all experimental groups, including the vehicle control.

  • Dose Selection: A dose-range finding study should be conducted to determine appropriate doses for the main experiments. This typically involves administering a range of doses (e.g., 10, 30, 100 mg/kg) and observing for any signs of toxicity or overt behavioral changes.

Animal Models and Ethical Considerations
  • Species: Male or female Swiss Albino mice (20-30 g) or Sprague-Dawley rats (200-250 g) are commonly used for these assays. The choice of species should be justified and consistent throughout the study.

  • Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board[8][9][10][11][12]. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.

  • Acclimatization: Animals must be acclimatized to the laboratory environment for at least one week before the experiments. They should be housed in standard cages with ad libitum access to food and water, under a controlled 12-hour light/dark cycle[13].

Phase 1: Evaluation in Acute Pain Models

This phase aims to establish the basic analgesic profile of this compound using models of acute thermal and chemical pain.

Hot Plate Test for Central Analgesic Activity

The hot plate test is a classic model for assessing centrally mediated analgesia by measuring the latency of a thermal pain response[13][14][15].

Experimental Workflow:

A workflow for the hot plate test.

Detailed Protocol:

  • Apparatus: Hot Plate Analgesia Meter.

  • Procedure:

    • Set the hot plate temperature to a constant 55 ± 0.5°C[16].

    • Habituate the mice to the testing room for at least 30 minutes before the experiment[16].

    • Administer the test compound, vehicle, or a positive control (e.g., morphine, 5-10 mg/kg, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse on the hot plate and start the timer.

    • Observe the mouse for signs of nociception, typically paw licking or jumping[13][14].

    • Stop the timer and immediately remove the mouse from the hot plate upon observing the pain response.

    • A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage[16]. If the mouse does not respond within this time, it should be removed, and the latency recorded as the cut-off time.

  • Data Analysis: The latency to respond is the primary endpoint. An increase in latency compared to the vehicle-treated group indicates an analgesic effect.

Tail-Flick Test for Spinal Analgesic Activity

Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus, but it is primarily considered a spinal reflex[17][18][19][20].

Detailed Protocol:

  • Apparatus: Tail-Flick Analgesiometer.

  • Procedure:

    • Gently restrain the mouse or rat, allowing the tail to be exposed.

    • Apply a focused beam of radiant heat to a specific portion of the tail[17][19].

    • The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat source.

    • Administer the test compound, vehicle, or positive control as in the hot plate test.

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue injury.

  • Data Analysis: An increased tail-flick latency suggests an analgesic effect, likely mediated at the spinal level.

Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity

This model induces a chemically mediated pain response that is sensitive to peripherally acting analgesics[21][22][23][24][25].

Detailed Protocol:

  • Reagents: 0.6-1% acetic acid solution in sterile saline.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., diclofenac, 10 mg/kg, i.p.) orally or intraperitoneally.

    • After a suitable absorption period (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally (i.p.)[21][22].

    • Immediately place the mouse in an observation chamber.

    • After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-15 minutes)[21][22][24].

  • Data Analysis: A significant reduction in the number of writhes in the test group compared to the vehicle group indicates peripheral analgesic activity. The percentage of inhibition can be calculated.

Phase 2: Evaluation in Inflammatory Pain Models

If this compound shows efficacy in acute pain models, its anti-inflammatory and analgesic properties should be further investigated in models of inflammatory pain.

Formalin Test for Biphasic Pain Response

The formalin test is a robust model that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II)[26][27][28][29][30].

Signaling Pathway in Formalin-Induced Pain:

G formalin Formalin Injection phase1 Phase I (0-5 min) Direct Nociceptor Activation formalin->phase1 phase2 Phase II (20-40 min) Inflammatory Mediators (Prostaglandins, etc.) formalin->phase2 cns Central Sensitization phase1->cns pain Pain Behavior (Licking, Flinching) phase1->pain phase2->pain cns->phase2

Biphasic pain response in the formalin test.

Detailed Protocol:

  • Reagents: 2.5% formalin solution in saline.

  • Procedure:

    • Acclimatize the animal to an observation chamber for at least 20 minutes[26].

    • Administer the test compound, vehicle, or positive controls (e.g., morphine for both phases, a non-steroidal anti-inflammatory drug (NSAID) for Phase II) prior to the formalin injection.

    • Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw[26][27].

    • Record the amount of time the animal spends licking or biting the injected paw.

    • Observations are typically made in two phases: Phase I (0-5 minutes post-injection) and Phase II (20-40 minutes post-injection)[27][29].

  • Data Analysis: A reduction in licking/biting time in Phase I suggests acute antinociceptive effects, while a reduction in Phase II indicates anti-inflammatory analgesic activity[29][30].

Carrageenan-Induced Paw Edema for Anti-Inflammatory and Anti-hyperalgesic Effects

This model is widely used to assess the anti-inflammatory properties of a compound by measuring the reduction in paw swelling and associated thermal or mechanical hyperalgesia[31][32][33][34][35].

Detailed Protocol:

  • Reagents: 1-2% λ-carrageenan solution in sterile saline.

  • Procedure:

    • Measure the baseline paw volume or thickness using a plethysmometer or calipers.

    • Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg, p.o.).

    • After the appropriate absorption time, inject carrageenan into the plantar surface of one hind paw[32][33].

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection[32][34].

    • Optionally, assess thermal or mechanical hyperalgesia at the peak of inflammation using a plantar test (Hargreaves method) or von Frey filaments, respectively.

  • Data Analysis: A significant reduction in the increase in paw volume compared to the vehicle group indicates anti-inflammatory activity. An increase in the withdrawal threshold to thermal or mechanical stimuli indicates an anti-hyperalgesic effect.

Phase 3: Evaluation in a Neuropathic Pain Model

Should the compound demonstrate significant efficacy in the preceding models, its potential for treating neuropathic pain can be assessed.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics symptoms like allodynia and hyperalgesia[36][37][38][39][40].

Experimental Workflow for CCI Model:

Workflow for the Chronic Constriction Injury (CCI) model.

Detailed Protocol:

  • Surgical Procedure:

    • Under appropriate anesthesia, the common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures are placed around the nerve with absorbable sutures[36][38][40].

    • The muscle and skin are then closed. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing:

    • Allow the animals to recover for 7-10 days, during which time neuropathic pain behaviors typically develop[36][39].

    • Assess mechanical allodynia using von Frey filaments (measuring the paw withdrawal threshold to a non-noxious stimulus).

    • Assess thermal hyperalgesia using a plantar test apparatus (measuring the paw withdrawal latency to a radiant heat source).

    • Once stable hypersensitivity is established, begin dosing with the test compound, vehicle, or a positive control (e.g., gabapentin, 30-100 mg/kg, i.p.).

    • Repeat behavioral testing at various time points after drug administration.

  • Data Analysis: A significant increase in the paw withdrawal threshold (mechanical allodynia) or latency (thermal hyperalgesia) in the treated group compared to the vehicle group indicates efficacy in this neuropathic pain model.

Data Presentation and Statistical Analysis

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as Student's t-test for comparing two groups or one-way or two-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Table 1: Summary of Experimental Models and Key Endpoints

Pain Model Pain Type Primary Endpoint Positive Control
Hot Plate TestAcute, CentralReaction Latency (s)Morphine
Tail-Flick TestAcute, SpinalReaction Latency (s)Morphine
Acetic Acid WrithingAcute, PeripheralNumber of WrithesDiclofenac/Aspirin
Formalin TestAcute & InflammatoryLicking/Biting Time (s)Morphine, NSAIDs
Carrageenan Paw EdemaInflammatoryPaw Volume (mL/mm)Indomethacin
Chronic Constriction InjuryNeuropathicPaw Withdrawal Threshold (g) / Latency (s)Gabapentin

Conclusion and Future Directions

This structured, multi-phase protocol provides a robust framework for the comprehensive evaluation of the analgesic potential of this compound. Positive results in these preclinical models would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and safety pharmacology, ultimately paving the way for potential clinical development. The progression from simple, acute models to more complex, chronic pain states ensures a thorough and resource-efficient assessment of this promising compound.

References

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Link]

  • Mogil, J. S. (2009). The formalin test in rodents. Pain, 147(1-3), 5-7. [Link]

  • Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]

  • Bio-protocol. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. [Link]

  • Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick. [Link]

  • Frontiers in Pharmacology. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. [Link]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. [Link]

  • Melior Discovery. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]

  • Frontiers in Pharmacology. (2019). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. [Link]

  • Slideshare. (n.d.). Preclinical Models for Analgesic Drugs.pptx. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. [Link]

  • Creative Biolabs. (n.d.). Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • NIH Office of Animal Care and Use. (n.d.). Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. [Link]

  • ILAR Journal. (1999). Ethics and Pain Research in Animals. [Link]

  • Melior Discovery. (n.d.). Tail Flick Test. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]

  • Methods in Molecular Biology. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

  • American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. [Link]

  • Journal of Neuroscience Methods. (1998). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [Link]

  • International Association for the Study of Pain. (n.d.). IASP Guidelines for the Use of Animals in Research. [Link]

  • ScienceDirect. (n.d.). Acetic acid-induced writhing method: Significance and symbolism. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • YouTube. (2021). Acetic Acid induced Writhing Method. [Link]

  • Journal of Pharmacology and Pharmacotherapeutics. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Journal of Pain Research. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2001). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. [Link]

  • Journal of Biological Chemistry. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. [Link]

  • Il Farmaco. (1993). Antigravitropic Activity of 2-(2-arylamino-1,2-dioxoethyl) Benzoic Acid Methyl Esters. [Link]

Sources

Application Note: Advanced Protocols for the Single Crystal Growth of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Critical Role of Single Crystals in Drug Development

The precise three-dimensional atomic arrangement of an Active Pharmaceutical Ingredient (API) is fundamental to understanding its behavior. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating molecular structure, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions.[1] For a compound like 2-(Isobutylamino)benzoic acid, a derivative of benzoic acid with potential pharmacological applications, obtaining high-quality single crystals is a critical, yet often challenging, bottleneck in the drug development pipeline.[1][2]

The crystalline form of an API governs its physicochemical properties, including solubility, stability, and bioavailability.[2] Many organic molecules, including N-substituted benzoic acid derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] Each polymorph is a distinct solid-state entity with a unique crystal lattice, which can lead to different physical properties. Regulatory bodies thus require a thorough characterization of polymorphic forms to ensure drug product consistency and safety.[2] This guide provides a detailed framework and actionable protocols for the successful single crystal growth of this compound, grounded in established crystallographic principles.

Physicochemical Profile of this compound: An Analog-Based Approach

While extensive public data for this compound is limited, its structure allows for a reliable estimation of its properties based on its parent molecule, benzoic acid, and related N-substituted analogs. This understanding is crucial for designing a rational crystallization strategy.

The molecule consists of a hydrophobic benzene ring and an isobutyl group, coupled with a hydrophilic carboxylic acid group capable of strong hydrogen bonding. Like benzoic acid itself, this compound is expected to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents.[3][5] Its solubility is predicted to be low in water but significantly higher in organic solvents, particularly those that can act as hydrogen bond acceptors or donors.[6] Temperature is also expected to be a key factor, with solubility increasing at higher temperatures.[6][7]

PropertyExpected Value / CharacteristicRationale & Significance for Crystallization
Molecular Formula C₁₁H₁₅NO₂Influences molecular weight and packing considerations.
Molecular Weight 193.24 g/mol Basic parameter for solution concentration calculations.
Physical State Crystalline SolidThe inherent tendency to form a solid state is a prerequisite for crystallization.
Melting Point ~120-150 °CEstimated based on benzoic acid (122 °C)[8][9] and substituted analogs. A defined melting point is indicative of crystalline material.
Solubility in Water LowThe hydrophobic isobutyl group and benzene ring limit aqueous solubility.[5]
Solubility in Organic Solvents Moderate to HighGood solubility is expected in solvents like ethanol, methanol, acetone, and ethyl acetate due to potential hydrogen bonding.[6]
Key Structural Feature Carboxylic Acid GroupEnables strong, directional O-H···O hydrogen bonds, which are primary drivers for crystal lattice formation, often as centrosymmetric dimers.[10]
Polymorphism High PropensityThe conformational flexibility of the isobutylamino group and potential for varied hydrogen bonding motifs suggest a high likelihood of polymorphism.[3][4]

Experimental Protocols for Single Crystal Growth

Successful crystallization hinges on creating a state of supersaturation from which the compound of interest slowly precipitates in an ordered crystalline lattice.[2][11] The key is to approach the point of insolubility slowly and methodically. Vibration or frequent movement of the crystallization vessel should be avoided as it can lead to the formation of many small, poor-quality crystals.[12]

Method 1: Slow Solvent Evaporation

This is the most straightforward technique and is highly effective for compounds that are moderately soluble in a volatile solvent.[12][13] The principle relies on gradually increasing the solute concentration as the solvent evaporates, pushing the system past the saturation point to induce nucleation and crystal growth.[1]

Apparatus:

  • Small, clean glass vials (e.g., 1-4 mL) or NMR tubes.[13]

  • High-purity this compound.

  • Selected volatile solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate).

  • Parafilm or aluminum foil.

  • Syringe filters (0.22 µm) to remove particulate impurities.

Protocol:

  • Prepare a near-saturated solution of this compound in a suitable volatile solvent at room temperature. Start with approximately 5-10 mg of the compound.

  • Ensure complete dissolution. Gentle warming can be applied if necessary, followed by cooling back to room temperature.

  • Filter the solution through a syringe filter directly into a clean vial. This step is critical as dust and other particulates can act as unwanted nucleation sites, leading to a shower of microcrystals.[13]

  • Cover the vial with parafilm or foil and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.[13]

  • Place the vial in a vibration-free location (e.g., a drawer or a protected corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Monitor periodically for crystal growth without disturbing the vial.

Expert Insights & Causality: The choice of container is important. A narrow vessel like an NMR tube has a small surface area, which slows evaporation and often yields higher-quality crystals.[11] The rate of evaporation is the most critical parameter; if it is too fast, an amorphous powder or small, poorly-defined crystals will result.[14]

Diagram 1: Workflow for Slow Evaporation Crystallization

slow_evaporation A Dissolve Compound in Volatile Solvent B Filter Solution (0.22 µm syringe filter) A->B C Transfer to Vial B->C D Cover with Perforated Film C->D E Incubate in Vibration-Free Area D->E F Harvest Crystals E->F

A simple workflow for the slow evaporation method.

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most powerful technique for obtaining high-quality single crystals from small amounts of material.[11][14] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]

Apparatus:

  • Small inner vial (e.g., 0.5-1 mL).

  • Larger outer beaker or jar with a tight-fitting lid or seal.

  • Solvent system: A "good" solvent (e.g., Toluene, THF) and a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).[15]

Protocol:

  • Dissolve 2-5 mg of this compound in a minimal amount of the "good" solvent in the small inner vial.

  • Filter the solution to remove any particulates.

  • Pour a larger volume (e.g., 5-10 mL) of the "anti-solvent" into the outer beaker.

  • Carefully place the open inner vial inside the outer beaker, ensuring the anti-solvent level is below the top of the inner vial.

  • Seal the outer beaker tightly to create a closed system.

  • Place the setup in a stable, vibration-free environment.

  • Crystallization should occur over several days as the anti-solvent vapor diffuses into the solution.

Expert Insights & Causality: This method's success relies on the differential volatility of the solvents. Typically, the "good" solvent should be less volatile than the "anti-solvent" to ensure the anti-solvent diffuses into the solution rather than the good solvent evaporating out.[15][16] The slow, gradual change in solvent composition is ideal for promoting the growth of large, well-ordered crystals.

Diagram 2: Setup for Vapor Diffusion Crystallization

vapor_diffusion cluster_beaker Sealed Outer Beaker cluster_vial Inner Vial solution Compound dissolved in 'Good' Solvent anti_solvent 'Anti-Solvent' Reservoir vapor Anti-Solvent Vapor vapor->solution Diffusion

Schematic of the vapor diffusion technique.

Method 3: Slow Cooling

This classical recrystallization technique is effective for compounds that exhibit a significant increase in solubility with temperature.[1][2] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to supersaturation and crystallization.[7]

Apparatus:

  • Screw-cap vial or small Erlenmeyer flask.

  • Heating source (hot plate or oil bath).

  • Insulated container (e.g., Dewar flask or a beaker wrapped in glass wool).

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (just below the solvent's boiling point). Add the solid to the solvent and heat until it just dissolves.

  • Filter the hot solution to remove any insoluble impurities. This must be done quickly to prevent premature crystallization.

  • Transfer the clear, hot solution to a clean vial and seal it.

  • Place the vial in an insulated container filled with hot water (at the same temperature) or place it on the hot plate and turn off the heat, allowing the entire system to cool to room temperature over many hours or days.[11]

  • The slow, controlled decrease in temperature will facilitate the growth of single crystals.

Expert Insights & Causality: The rate of cooling is the paramount variable. Rapid cooling will crash the compound out of solution, yielding a powder.[7] The goal is to maintain the solution in the "metastable zone" for as long as possible, where nucleation is limited, but growth on existing nuclei is favored. Using a large, insulated thermal mass (like an oil bath or a large Dewar of water) ensures a very slow and gradual cooling profile.[12]

Systematic Solvent Selection

The choice of solvent is the most critical experimental variable in crystallization. A systematic screening approach is highly recommended.

Screening Protocol:

  • Place ~1 mg of this compound into several small vials.

  • Add 0.1 mL of a different solvent to each vial.

  • Observe the solubility at room temperature. Categorize as:

    • Insoluble: No dissolution observed. (Potential anti-solvent)

    • Sparingly Soluble: Partial dissolution. (Good candidate for slow cooling or layering)

    • Fully Soluble: Complete dissolution. (Potential "good" solvent for diffusion methods)

  • For sparingly soluble systems, gently heat to see if solubility increases significantly. If so, it is an excellent candidate for slow cooling.

Solvent CategoryExample SolventsRecommended Technique(s)
Polar Protic Methanol, Ethanol, IsopropanolSlow Cooling, Slow Evaporation
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFSlow Evaporation, Vapor Diffusion (as good solvent)
Non-Polar Toluene, DichloromethaneSlow Evaporation, Vapor Diffusion (as good solvent)
Anti-Solvents Heptane, Hexane, Pentane, Diethyl EtherVapor Diffusion, Liquid-Liquid Diffusion (as anti-solvent)

Diagram 3: Logic Flowchart for Solvent System Selection

Sources

The Utility of 2-(Isobutylamino)benzoic Acid Scaffolds in the Development of Potent Enzyme Inhibitors: Application Notes and Protocols for Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Substituted Benzoic Acid Derivatives

The landscape of modern drug discovery is continually evolving, with a significant focus on the identification and optimization of small molecule enzyme inhibitors. Within this pursuit, the N-substituted benzoic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes implicated in human diseases. Derivatives of this core structure have been successfully developed as inhibitors for enzymes such as protein-tyrosine phosphatases (PTPs), aldo-keto reductases, and carbonic anhydrases. The isobutylamino substituent at the 2-position of the benzoic acid core, as in 2-(isobutylamino)benzoic acid, provides a foundational structure for further chemical elaboration to achieve high potency and selectivity against specific enzyme targets.

This guide focuses on the application of this chemical scaffold in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes and obesity.[1][2] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on utilizing this compound derivatives for the discovery and characterization of novel PTP1B inhibitors.

PTP1B: A Key Target in Metabolic Disease

Protein tyrosine phosphatases catalyze the dephosphorylation of tyrosine residues on their protein substrates. PTP1B specifically dephosphorylates the activated insulin receptor and insulin receptor substrate proteins, thereby attenuating the insulin signal.[3] Inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity.[2] The 2-(oxalylamino)-benzoic acid scaffold has been identified as a competitive inhibitor of PTP1B, highlighting the potential of N-substituted benzoic acids to bind to the enzyme's active site.[4] The development of potent and selective PTP1B inhibitors from scaffolds like this compound is therefore a critical area of research.

Experimental Workflow for PTP1B Inhibitor Screening and Characterization

The following workflow outlines the key stages in identifying and characterizing novel PTP1B inhibitors based on the this compound scaffold.

G cluster_0 Inhibitor Development Pipeline Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Library of Derivatives Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Initial Hits IC50 Determination IC50 Determination Hit Confirmation->IC50 Determination Confirmed Hits Kinetic Analysis Kinetic Analysis IC50 Determination->Kinetic Analysis Potent Inhibitors Lead Optimization Lead Optimization Kinetic Analysis->Lead Optimization Characterized Leads

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.[5]

Part 1: Primary Screening of this compound Derivatives against PTP1B

This protocol describes a robust method for the initial screening of a library of compounds derived from the this compound scaffold to identify potential PTP1B inhibitors. The assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.[1]

Principle of the Assay

PTP1B catalyzes the hydrolysis of pNPP to pNP and inorganic phosphate. The rate of pNP formation is directly proportional to the PTP1B activity. In the presence of an inhibitor, the rate of this reaction will decrease.

Materials and Reagents
  • PTP1B Enzyme: Recombinant human PTP1B.

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0.[6]

  • Stop Solution: 5 M NaOH.[6]

  • Test Compounds: Library of this compound derivatives dissolved in DMSO.

  • Positive Control: A known PTP1B inhibitor (e.g., Sodium Orthovanadate).

  • Equipment: 96-well microplate reader, multichannel pipette.

Step-by-Step Protocol
  • Prepare Reagents:

    • Prepare a stock solution of pNPP in the assay buffer.

    • Dilute the PTP1B enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each test compound dilution or control (DMSO for negative control, positive control inhibitor).

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the diluted PTP1B enzyme solution to each well, except for the blank wells (which contain buffer and substrate only).

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the pNPP substrate solution to each well to start the enzymatic reaction.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 20 µL of the 5 M NaOH stop solution to each well. The addition of NaOH will also enhance the yellow color of the pNP product.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[7]

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbanceinhibitor - Absorbanceblank) / (Absorbancenegative control - Absorbanceblank)] x 100

    • Compounds showing significant inhibition (e.g., >50% at a screening concentration of 10 µM) are considered "hits" and are selected for further characterization.

Part 2: Determination of IC50 Values for Hit Compounds

Once initial hits are identified, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.

Protocol
  • Prepare serial dilutions of the confirmed hit compounds over a wider concentration range (e.g., from 0.01 µM to 100 µM).

  • Perform the PTP1B inhibition assay as described in Part 1 with these serial dilutions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Example IC50 Values
CompoundScaffoldR-Group ModificationIC50 (µM)
Lead 1 This compound-H15.2
Analog 1.1 "4-Fluoro8.5
Analog 1.2 "4-Chloro5.1
Analog 1.3 "3,4-Dichloro1.9

This table presents hypothetical data for illustrative purposes.

Part 3: Kinetic Analysis to Determine the Mechanism of Inhibition

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Principle of Kinetic Analysis

By measuring the initial reaction velocities at various substrate and inhibitor concentrations, one can determine the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

Protocol
  • Select a potent inhibitor with a well-defined IC50 value.

  • Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate (pNPP) and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Run the PTP1B assay as described previously, but measure the absorbance at multiple time points to determine the initial reaction velocity (V0) for each condition.

  • Analyze the data using graphical methods:

    • Lineweaver-Burk Plot: Plot 1/V0 versus 1/[Substrate]. The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition.

    • Dixon Plot: Plot 1/V0 versus [Inhibitor] at different fixed substrate concentrations. This plot is useful for determining the inhibition constant (Ki).[7]

G cluster_0 PTP1B Catalytic Cycle cluster_1 Inhibition E PTP1B ES E-pNPP E->ES + pNPP EI E-I E->EI + I E->EI EP E-pNP ES->EP Hydrolysis EP->E - pNP I Inhibitor

Sources

Troubleshooting & Optimization

troubleshooting common issues in 2-(Isobutylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(isobutylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format to ensure the success of your experiments.

Overview of Synthetic Strategies

The synthesis of this compound, a derivative of anthranilic acid, is a key transformation in the preparation of various pharmaceutically relevant compounds.[1] The primary goal is the formation of a C-N bond between the anthranilic acid core and an isobutyl group. Several synthetic routes can be employed, each with its own set of advantages and potential pitfalls. The most common methods include:

  • Reductive Amination: This is a widely used and generally high-yielding method that involves the reaction of a carbonyl compound (isobutyraldehyde) with an amine (anthranilic acid) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an amine with an aryl halide or other activated aromatic substrate. For this specific synthesis, it would typically involve reacting isobutylamine with a 2-halobenzoic acid (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid) often in the presence of a copper catalyst (Ullmann condensation) or a strong base.[6][7][8]

  • Direct N-Alkylation: This involves the direct reaction of anthranilic acid with an isobutyl halide (e.g., isobutyl bromide or iodide). This method can be prone to side reactions, such as over-alkylation.[9]

This guide will primarily focus on troubleshooting the Reductive Amination and SNAr/Ullmann-type pathways, as they are frequently employed for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

For laboratory-scale synthesis, reductive amination is often the preferred method due to its high selectivity, mild reaction conditions, and the commercial availability of the starting materials (anthranilic acid and isobutyraldehyde).[2][3] It typically avoids the harsh conditions and metal catalysts required for Ullmann-type reactions.[6]

Q2: What are the critical safety precautions I should take?

  • Reagents: Isobutylamine and isobutyraldehyde are volatile and flammable. Handle them in a well-ventilated fume hood. Isobutyl halides used in direct alkylation are lachrymators and should be handled with care.

  • Reducing Agents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) react with water and acidic solutions to produce flammable hydrogen gas. Quench reactions carefully. Sodium cyanoborohydride can release toxic hydrogen cyanide gas if the pH becomes too acidic (pH < 4).

  • Solvents: Many of the solvents used (e.g., DMF, NMP, methanol) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How do I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material. What could be the problem?

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Ineffective Reducing Agent (Reductive Amination) The reducing agent (e.g., NaBH₄, NaBH₃CN) may have degraded due to improper storage. Use a fresh bottle of the reagent. For NaBH₃CN, ensure the reaction pH is weakly acidic (pH 5-6) for optimal activity.[4]
Poor Imine Formation (Reductive Amination) The equilibrium between the aldehyde/ketone and the imine might not favor imine formation.[2] This can be shifted by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.
Inactive Catalyst (Ullmann Condensation) If using a copper-catalyzed SNAr reaction, the copper source may be oxidized or inactive. "Activated" copper powder or soluble copper(I) salts (e.g., CuI) are often more effective.[6][7]
Insufficient Temperature Ullmann-type reactions often require high temperatures (sometimes >150 °C) to proceed.[6] Reductive aminations are typically run at or below room temperature, but gentle heating may be required for less reactive substrates.
Inappropriate Solvent The choice of solvent is critical. For reductive amination, methanol or ethanol are common. For Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.[6]
Poor Reagent Purity Impurities in starting materials or solvents can inhibit the reaction. Ensure all reagents are of appropriate purity and that solvents are anhydrous where necessary.[9]
Issue 2: Formation of Multiple Products (Impurity Issues)

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

Possible Causes & Solutions:

Potential Cause Explanation & Prevention Strategies
Over-Alkylation The product, this compound, can react further with the alkylating agent (in direct alkylation) or the aldehyde (in reductive amination) to form a tertiary amine. This is more likely if an excess of the alkylating agent or aldehyde is used. Prevention: Use a stoichiometric amount or a slight excess of the amine (anthranilic acid).[9]
Unreacted Starting Material If the reaction does not go to completion, you will have unreacted anthranilic acid or the corresponding 2-halobenzoic acid in your crude product. Prevention: Monitor the reaction by TLC and ensure it runs to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Side Reactions of the Carboxylic Acid The carboxylic acid group can potentially be esterified if an alcohol is used as the solvent under acidic conditions, especially at elevated temperatures. Prevention: Use aprotic solvents or perform the reaction at lower temperatures. If using an alcohol solvent, add the acid catalyst (if any) at a low temperature.
Hydrolysis of Halo-benzoic Acid (Ullmann) In Ullmann-type reactions with 2-chlorobenzoic acid, hydrolysis to salicylic acid can occur if water is present, especially under basic conditions at high temperatures.[10] Prevention: Use anhydrous solvents and reagents.
Visualization of Common Side Reaction: Over-alkylation

Caption: Pathway showing the desired mono-alkylation and the undesired over-alkylation side reaction.

Issue 3: Difficult Product Purification

Q: I've isolated my crude product, but I'm struggling to purify it by recrystallization or column chromatography. What are my options?

Possible Causes & Solutions:

  • Amphoteric Nature: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (secondary amine) functional groups. This property can be exploited for purification.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should remain in the organic layer, while any unreacted anthranilic acid (which is more basic) may be extracted into the aqueous layer.

    • Next, extract the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). The desired product, being acidic, will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

    • Carefully re-acidify the basic aqueous layer with 1M HCl until the product precipitates out (usually around pH 4-5).

    • Filter the solid, wash with cold water, and dry.[11]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[12]

    • Solvent Selection: A mixed solvent system, such as ethanol/water or acetone/water, is often effective.[12] Dissolve the crude solid in the minimum amount of hot ethanol or acetone, and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the impure product. Try using a lower-boiling point solvent or a more dilute solution.

  • Column Chromatography: This can be challenging due to the compound's polarity.

    • Tailing: The acidic and basic groups can cause the product to "streak" or "tail" on silica gel columns. This can sometimes be suppressed by adding a small amount of acetic acid or triethylamine (0.5-1%) to the eluent.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.0 eq) and methanol (approx. 0.2 M concentration).

  • Imine Formation: Add isobutyraldehyde (1.1 eq) to the suspension. Stir at room temperature for 1-2 hours. You may add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the disappearance of the imine intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Purification: Acidify the mixture with 1M HCl to pH ~2 to protonate any unreacted amine and facilitate the removal of borate salts. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[12][13]

Visualization of the General Workflow

Workflow Start 1. Reaction Setup (Anthranilic Acid + Isobutyraldehyde in Solvent) Imine 2. Imine Formation (Stir at RT) Start->Imine Reduction 3. Reduction (Cool to 0°C, Add NaBH₄) Imine->Reduction Workup 4. Workup & Quenching (Add H₂O, Acidify) Reduction->Workup Extraction 5. Extraction (Ethyl Acetate) Workup->Extraction Purification 6. Purification (Recrystallization) Extraction->Purification Analysis 7. Characterization (NMR, MP, IR) Purification->Analysis

Caption: A typical experimental workflow for the synthesis of this compound via reductive amination.

Analytical & Characterization

After synthesis and purification, it is crucial to confirm the identity and purity of the final product.

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol [14]

  • Appearance: Typically a white to off-white or pale yellow crystalline solid. A brown color may indicate impurities.[11]

  • Melting Point: A sharp melting point range is indicative of high purity. Literature values should be consulted for comparison.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Expect to see signals corresponding to the aromatic protons, the N-H proton, and the protons of the isobutyl group.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch, C=O stretch (carboxylic acid), and aromatic C-H stretches.

By systematically addressing these common issues, researchers can improve the yield, purity, and reproducibility of their this compound synthesis.

References

  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025). Tetrahedron. [Link]

  • Ullmann condensation. In Wikipedia. [Link]

  • Reductive amination. In Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2025). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Process for the preparation of alkyl n-alkylanthranilate.
  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. (2017). Chemistry. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2025). ResearchGate. [Link]

  • Process for preparing 2-benzoylbenzoic acids.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. (2025). ResearchGate. [Link]

  • Alkylation and acylation of basic salts of anthranilic acid. (2025). ResearchGate. [Link]

  • reductive amination & secondary amine synthesis. (2020). YouTube. [Link]

  • Process for the purification of benzoic acid by distillation with an amine.
  • Purification of benzoic acid.
  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Chandrashekhara Kumar B. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (2025). ResearchGate. [Link]

  • Purifying anthranilic acid. (2017). Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the amination of 2-chlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. N-aryl anthranilic acids, the products of this reaction, are crucial precursors for a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and other functional materials.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for high yield and purity. We will delve into the two primary catalytic systems for this reaction: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am not getting the desired N-aryl anthranilic acid product, or the yield is significantly lower than expected. What are the potential causes and how can I resolve this?

Answer: Low to no product yield is a common issue that can stem from several factors related to the choice of catalytic system, reaction conditions, and reagent quality. Let's break down the troubleshooting process for both Ullmann and Buchwald-Hartwig reactions.

For Ullmann Condensation (Copper-Catalyzed):

The Ullmann reaction is a classic method for this transformation, often favored for its cost-effectiveness.[3] However, it typically requires high reaction temperatures.[3]

  • Cause 1: Inactive Catalyst. The combination of copper (Cu) and copper(I) oxide (Cu₂O) has been shown to be effective.[1] If you are using a single copper source, consider using a combination. The purity and particle size of the copper powder can also influence reactivity.

  • Solution 1: Catalyst System Optimization. A proven catalytic system involves a mixture of Cu powder and Cu₂O.[1] For example, a reaction with 2-chlorobenzoic acid and an aniline derivative can be successfully carried out with 9 mol% Cu and 4 mol% Cu₂O.[1]

  • Cause 2: Suboptimal Base and Solvent Combination. The choice of base and solvent is critical and interdependent.[1] Yields can vary dramatically with different combinations.

  • Solution 2: Screen Bases and Solvents. Potassium carbonate (K₂CO₃) is a commonly used and effective base.[1] High-boiling polar solvents like 2-ethoxyethanol or diethylene glycol are often necessary to reach the required reaction temperatures (typically around 130°C).[1][3] A combination of K₂CO₃ in 2-ethoxyethanol has been shown to give good yields.[1] Avoid using water or ethylene glycol, as they can lead to poor yields.[1]

  • Cause 3: Insufficient Reaction Temperature or Time. The Ullmann condensation is often a slow reaction requiring elevated temperatures to proceed efficiently.

  • Solution 3: Adjust Reaction Parameters. Ensure your reaction is heated to a sufficiently high temperature, typically around 130°C, for an adequate duration, which can be up to 24 hours.[1] The use of microwave irradiation has been reported to accelerate the reaction, reducing the time to minutes in some cases.[4]

For Buchwald-Hartwig Amination (Palladium-Catalyzed):

The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, generally offering milder reaction conditions than the Ullmann reaction.[5][6] However, it can be sensitive to various parameters.

  • Cause 1: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] The choice of ligand is highly dependent on the amine coupling partner.[7][8]

  • Solution 1: Select the Right Ligand. For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred.[7][9] Consider screening a variety of ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, DavePhos).[10]

  • Cause 2: Catalyst Deactivation. Amines can act as ligands for palladium, potentially leading to catalyst deactivation.[11] Also, the use of Pd(OAc)₂ can be unreliable for generating the active Pd(0) species.[9]

  • Solution 2: Use Pre-catalysts and Optimize Ligand Loading. Using a pre-formed palladium catalyst (pre-catalyst) can lead to cleaner formation of the active catalytic species. It can also be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent deactivation by the amine substrate.[11]

  • Cause 3: Incorrect Base Selection. The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[7] However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher reaction temperatures.[7][12]

  • Cause 4: Poor Reactivity of 2-Chlorobenzoic Acid. Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[9]

  • Solution 4: Adjust Reaction Conditions for Aryl Chlorides. To couple aryl chlorides effectively, you may need to use more forcing conditions, such as higher temperatures and catalyst loadings, in combination with a suitable ligand designed for activating C-Cl bonds.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer: Side product formation is a common challenge that can significantly impact your isolated yield and purity. The nature of the side products often depends on the reaction conditions.

  • Side Product 1: Hydrodehalogenation (Replacement of Chlorine with Hydrogen). This can occur in both Ullmann and Buchwald-Hartwig reactions, leading to the formation of benzoic acid.

  • Minimization Strategy: This side reaction can be favored by the presence of water or other protic sources. Ensure you are using anhydrous and degassed solvents, particularly for the Buchwald-Hartwig reaction.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.

  • Side Product 2: Diarylamine Formation. This occurs when the primary amine product reacts further with another molecule of 2-chlorobenzoic acid.

  • Minimization Strategy: The selectivity for the primary arylamine over the diarylamine can be influenced by the catalyst system.[13] In some palladium-catalyzed systems, careful choice of ligand and reaction conditions can favor the formation of the primary amine.

  • Side Product 3: Formation of Aryl Alcohol. In the presence of hydroxide ions, the formation of salicylic acid can be a competing side reaction.[14][15]

  • Minimization Strategy: This is more of a concern if using a strong hydroxide base. When possible, opt for non-hydroxide bases like carbonates or phosphates. If a hydroxide base is necessary, a well-chosen ligand that promotes the amination pathway over hydroxylation is key.[15]

Frequently Asked Questions (FAQs)

Q1: Which method should I choose for my amination: Ullmann or Buchwald-Hartwig?

A1: The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors:

  • Cost and Scale: The Ullmann reaction uses a copper catalyst, which is significantly cheaper than the palladium catalysts used in the Buchwald-Hartwig reaction, making it more suitable for large-scale synthesis.[5]

  • Reaction Conditions: The Buchwald-Hartwig amination generally proceeds under milder conditions and with a broader substrate scope and functional group tolerance.[6] The Ullmann reaction often requires high temperatures, which may not be suitable for thermally sensitive substrates.[3]

  • Substrate Reactivity: While both methods can be used for 2-chlorobenzoic acid, the extensive development of ligands for the Buchwald-Hartwig reaction provides more options for optimizing the reaction for challenging substrates.

Q2: Does the carboxylic acid group of 2-chlorobenzoic acid need to be protected?

A2: A key advantage of the copper-catalyzed amination of 2-chlorobenzoic acid is that the method often eliminates the need for protecting the carboxylic acid group.[1][2] The ortho-carboxylate group can even accelerate the reaction.[1]

Q3: How do I select the optimal solvent for my reaction?

A3: For the Ullmann reaction , high-boiling polar solvents are necessary. 2-ethoxyethanol and diethylene glycol have been shown to be effective. For the Buchwald-Hartwig reaction , anhydrous and degassed solvents are essential.[7] Common choices include toluene, dioxane, and THF.[8] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[8]

Q4: What is the best way to purify the final N-aryl anthranilic acid product?

A4: The purification strategy will depend on the purity of the crude product and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid products.[16] A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16]

  • Column Chromatography: For separating the product from impurities with similar solubility, column chromatography using silica gel is a standard technique.[16]

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (like Na₂CO₃ solution), washed with an organic solvent to remove non-acidic impurities, and then the product is precipitated by acidifying the aqueous layer with an acid like HCl.[2]

Q5: What analytical techniques can I use to monitor the reaction and assess the purity of my product?

A5:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and quantifying any impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

Data Presentation & Experimental Protocols

Table 1: Recommended Reaction Conditions for the Amination of 2-Chlorobenzoic Acid
ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Cu (9 mol%) / Cu₂O (4 mol%)Pd Pre-catalyst (e.g., G3 or G4) (1-5 mol%)[10]
Ligand Not applicableBulky, electron-rich phosphine (e.g., XPhos, SPhos)
Base K₂CO₃ (2.0 equiv.)[1]NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.)[7]
Solvent 2-Ethoxyethanol or Diethylene glycol[1]Toluene or Dioxane (anhydrous, degassed)[8]
Temperature 130°C[1]80-110°C
Reaction Time 24 hours[1]4-24 hours
Experimental Protocol: Copper-Catalyzed Amination (Ullmann Condensation)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), the desired aniline derivative (1.05 equiv.), potassium carbonate (2.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Add 2-ethoxyethanol as the solvent.

  • Flush the vessel with an inert gas (e.g., nitrogen) and heat the mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Filter the mixture through celite to remove insoluble copper species.

  • Acidify the filtrate with dilute HCl to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is a general guideline and should be performed under an inert atmosphere using anhydrous and degassed solvents.

  • In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a pre-catalyst) to a dry reaction vessel with a magnetic stir bar.

  • Add 2-chlorobenzoic acid (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General Workflow for Amination of 2-Chlorobenzoic Acid

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactants: 2-Chlorobenzoic Acid Amine Base B Add Catalyst System: Ullmann (Cu/Cu2O) or Buchwald-Hartwig (Pd/Ligand) A->B C Add Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to Target Temperature D->E Start Reaction F Monitor by TLC/HPLC E->F G Quench Reaction & Crude Extraction F->G Reaction Complete H Purification: Recrystallization or Chromatography G->H I Characterization: NMR, MS, HPLC H->I J J I->J Pure Product

Caption: A generalized experimental workflow for the amination of 2-chlorobenzoic acid.

Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Ullmann Ullmann: Use Cu/Cu2O mix? Reagent quality? Catalyst->Ullmann Ullmann BH Buchwald-Hartwig: Correct Ligand? Using a pre-catalyst? Catalyst->BH B-H Conditions Review Conditions Ullmann->Conditions BH->Conditions TempTime Temperature too low? Time too short? Conditions->TempTime Yes BaseSolvent Suboptimal base or solvent combination? Conditions->BaseSolvent Yes Atmosphere Inert atmosphere? Anhydrous/degassed solvent? Conditions->Atmosphere Yes Optimize Systematically Optimize Conditions TempTime->Optimize BaseSolvent->Optimize Atmosphere->Optimize

Caption: A decision tree to troubleshoot low product yield in amination reactions.

References

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (n.d.). National Institutes of Health.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ullmann condensation. (2023, December 22). In Wikipedia.
  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (n.d.). Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. (n.d.). Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2008). PubMed Central.
  • Buchwald–Hartwig amination. (2023, December 18). In Wikipedia.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics. ACS Publications.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 5). Journal of the American Chemical Society. ACS Publications.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. ACS Publications.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

Sources

purification techniques for removing impurities from 2-(Isobutylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Isobutylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to achieve high purity for their downstream applications. Here, we will explore common challenges and provide robust, field-proven solutions to overcome them.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides a comprehensive overview of effective purification techniques, focusing on the underlying principles to empower you to troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities in the synthesis of N-substituted anthranilic acid derivatives often include:

  • Unreacted Starting Materials: Such as anthranilic acid and an isobutyl-containing reagent.

  • Over-alkylation or Di-alkylation Products: Where the amine is substituted more than once.

  • By-products from Side Reactions: These are specific to the reaction conditions and reagents used.[1][2][3]

  • Solvent Residues and Reagents: From the reaction and initial work-up steps.

Q2: Which purification technique is generally the most effective for this compound?

A2: For many solid organic compounds like this compound, recrystallization is often the most effective and scalable purification method.[4][5][6][7][8] It leverages the differences in solubility between the desired compound and its impurities in a specific solvent system at varying temperatures. For impurities that are difficult to remove by recrystallization, column chromatography can be a powerful alternative.[9][10]

Q3: My purified this compound appears discolored (e.g., yellow or brown). What causes this and how can I fix it?

A3: Discoloration often arises from the presence of trace, highly colored impurities or oxidation by-products. During recrystallization, you can address this by adding a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb these colored impurities, which are then removed during the hot filtration step, yielding a colorless or significantly less colored product upon crystallization.[11]

Q4: I'm struggling to find a suitable recrystallization solvent. What are the key properties I should look for?

A4: An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for your compound at elevated temperatures and low solubility at room temperature or below .[6] This differential solubility is the cornerstone of recrystallization.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[6]

  • The solvent should not react with your compound. [6]

  • It should have a relatively low boiling point for easy removal from the purified crystals.

  • It should be non-toxic and readily available .

For compounds like this compound, which possess both a carboxylic acid and a secondary amine group, a mixed solvent system, such as ethanol/water or acetic acid/water, can often provide the desired solubility profile.[12]

Troubleshooting Guides

Scenario 1: Low Recovery After Recrystallization

Problem: You've performed a recrystallization, but the yield of your purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Too much solvent was used. Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling, thus reducing the yield.[7]Use the minimum amount of hot solvent required to fully dissolve your crude product.
The solution was not cooled sufficiently. The solubility of your compound, while low at room temperature, can be further decreased at lower temperatures.After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[12]
Premature crystallization occurred during hot filtration. If the solution cools too quickly during filtration, your product will crystallize along with the impurities on the filter paper.Preheat your filtration apparatus (funnel and receiving flask). This can be done by placing them in an oven or by washing them with hot solvent just before filtration.[11]
The crystals were washed with a solvent at the wrong temperature. Washing the collected crystals with a warm or room-temperature solvent can redissolve some of your product.Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.[11]
Scenario 2: Product Fails to Crystallize

Problem: After dissolving your crude material in hot solvent and allowing it to cool, no crystals have formed.

Possible Causes & Solutions:

Possible Cause Explanation Solution
The solution is not supersaturated. This can happen if too much solvent was used, or if the initial concentration of the compound is too low.Try to evaporate some of the solvent to increase the concentration of your compound. You can also try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid.
Lack of nucleation sites. Crystal formation requires an initial "seed" or surface to begin growing.Scratch the inside of the flask with a glass stirring rod just below the surface of the solution.[5] The microscopic scratches on the glass can provide nucleation sites. Alternatively, add a tiny "seed crystal" of your pure compound to the solution.[5]
The cooling process is too slow or undisturbed. While slow cooling is generally good for forming large, pure crystals, sometimes a little agitation is needed to induce crystallization.After the solution has cooled for some time, gently swirl the flask or place it in an ice bath to provide a thermal shock.
Scenario 3: Impurities Remain After Purification

Problem: Analytical data (e.g., HPLC, NMR, or melting point) indicates that your this compound is still not pure after one round of purification.

Possible Causes & Solutions:

Possible Cause Explanation Solution
The chosen purification method is not suitable for the specific impurities present. Some impurities may have very similar properties (e.g., solubility) to your target compound, making them difficult to separate by a single technique.Consider a secondary purification method. If recrystallization was unsuccessful, column chromatography may be necessary to separate compounds with similar polarities.[10] Alternatively, an acid-base extraction can be very effective for separating acidic, basic, and neutral compounds.[13][14][15][16][17]
The recrystallization process was performed too quickly. Rapid cooling can trap impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of more ordered, and therefore purer, crystals.[5][12]
The impurity co-crystallizes with your product. In some cases, an impurity can have a similar enough structure to be incorporated into the crystal lattice of your desired compound.A different recrystallization solvent or a different purification technique (like column chromatography) will likely be necessary.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound using a mixed solvent system of ethanol and water.

Materials and Equipment:
  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Activated carbon (optional)

Procedure:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 5-10 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of your crude material). Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove any insoluble impurities and activated carbon.[11]

  • Crystallization Induction: To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[12]

  • Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Visual Workflow of Recrystallization

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling C->D E Induce Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Alternative Purification Strategy: Acid-Base Extraction

If recrystallization fails to provide the desired purity, an acid-base extraction can be an excellent alternative. This technique exploits the acidic nature of the carboxylic acid group and the basic nature of the secondary amine.

Principle:

This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. By manipulating the pH of the aqueous solution, we can selectively move our compound between an organic phase and an aqueous phase, leaving behind neutral impurities.

Visual Workflow of Acid-Base Extraction

AcidBase_Extraction A Crude Product in Organic Solvent (e.g., Diethyl Ether) B Extract with Aqueous Base (e.g., NaHCO3) A->B C Aqueous Layer (Contains Deprotonated Product) B->C Separation D Organic Layer (Contains Neutral & Basic Impurities) B->D Separation E Acidify Aqueous Layer (e.g., HCl) C->E F Precipitated Pure Product E->F G Isolate by Filtration F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound using acid-base extraction.

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Various Authors. (n.d.). Acid-Base Extraction.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • International Journal of Drug Development & Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Tiwari, D., Haque, S., Misra, S., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]

  • Diva Portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • PubMed. (n.d.). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • V. N. Karazin Kharkiv National University. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]

  • MeitY OLabs. (2015, February 2). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid - EP2952237A1.
  • ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry Vol. 71 No. 46. Retrieved from [Link]

  • Delhi University. (2015, July 13). B.Sc. (Hons.) Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isobutylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The efficiency of its synthesis is critical for the overall cost-effectiveness and success of the final product. This guide will explore common synthetic routes and provide solutions to issues that may arise during the experimental process.

Two prevalent methods for the synthesis of N-substituted anthranilic acids, such as this compound, are the Ullmann condensation and the Buchwald-Hartwig amination. More recently, reductive amination has also emerged as a viable and often greener alternative. Each of these methods has its own set of advantages and challenges, which we will address in detail.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common frustrations in organic synthesis. The underlying cause can range from reagent quality to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality Starting Materials - Verify the purity of anthranilic acid (or its halo-derivative) and isobutylamine/isobutyraldehyde via analytical techniques (NMR, GC-MS). - Use freshly distilled or purified reagents if necessary.Impurities in starting materials can interfere with the reaction by consuming catalyst, reacting with reagents, or generating side products.
Inactive Catalyst (Ullmann & Buchwald-Hartwig) - For Ullmann reactions, activate the copper catalyst. This can be done by washing with a dilute acid to remove any oxide layer.[1] - For Buchwald-Hartwig reactions, ensure the palladium catalyst is not oxidized (Pd(0) is the active form).[2] Consider using a pre-catalyst that is readily reduced in situ.[3]The catalytic cycle of both reactions relies on an active metallic species. Oxidation of the metal renders it inactive, halting the catalytic process.
Suboptimal Reaction Temperature - For Ullmann condensations, ensure the temperature is high enough (often >150 °C) to drive the reaction forward.[1] - For Buchwald-Hartwig aminations, the optimal temperature can vary depending on the ligand and substrate. A typical range is 80-120 °C. - For reductive amination, the initial imine formation may be favored at room temperature to moderate heat, while the reduction step may require specific temperature control depending on the reducing agent.Reaction kinetics are highly temperature-dependent. Insufficient thermal energy can lead to slow or incomplete reactions. Conversely, excessive heat can cause decomposition of reactants or products.
Incorrect Base or Insufficient Amount - The choice of base is critical. For Ullmann, K2CO3 or other inorganic bases are common. For Buchwald-Hartwig, stronger bases like NaOtBu or K3PO4 are often required.[3] - Ensure at least a stoichiometric amount of base is used, and often a slight excess is beneficial.The base is crucial for deprotonating the amine and/or facilitating the catalytic cycle. An inappropriate or insufficient amount of base will stall the reaction.
Inefficient Imine Formation (Reductive Amination) - Ensure the removal of water formed during the imine formation. This can be achieved by using a Dean-Stark apparatus or a drying agent like molecular sieves. - A catalytic amount of acid (e.g., p-toluenesulfonic acid) can be used to promote imine formation.[4]Imine formation is a reversible reaction. According to Le Chatelier's principle, removing water drives the equilibrium towards the imine product, which is then reduced.[5]
Poor Choice of Reducing Agent (Reductive Amination) - Select a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common choices for one-pot reactions.[5][6]A non-selective reducing agent will reduce the starting aldehyde, leading to the formation of isobutanol and reducing the overall yield of the desired amine.
Issue 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the final yield. Identifying the source of these impurities is the first step toward eliminating them.

Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions of Anthranilic Acid - Decarboxylation: Avoid excessively high temperatures, especially under acidic or basic conditions. - Dimerization/Polymerization: Use dilute conditions and ensure efficient stirring to minimize intermolecular reactions.The carboxylic acid and amine functionalities of anthranilic acid make it susceptible to various side reactions under harsh conditions.
Over-alkylation of the Amine - Use a slight excess of the anthranilic acid derivative relative to isobutylamine. - For reductive amination, this is less of an issue when starting with a primary amine.If isobutylamine is in large excess, it can potentially react with the product to form a tertiary amine, although this is less common with the steric hindrance of the isobutyl group.
Hydrodehalogenation (Buchwald-Hartwig) - Optimize the ligand and base combination. Some ligands are more prone to promoting this side reaction. - Ensure an inert atmosphere to minimize sources of hydrogen.This is a known side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of being aminated.[7]
Formation of Benzoic Acid - During workup, a basic wash (e.g., with sodium bicarbonate solution) can effectively remove unreacted anthranilic acid and any benzoic acid formed through side reactions.[8]Benzoic acid can be formed from the decomposition of starting materials or as a byproduct. Its acidic nature allows for easy separation via a basic aqueous wash.
Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Troubleshooting Steps Scientific Rationale
Product is an Emulsion or Oil - If the product oils out during workup, try adding more of the organic solvent or performing the extraction at a different temperature. - Recrystallization from a suitable solvent system is often effective. A mixed solvent system like ethanol/water can be a good starting point.[9]The physical properties of the product can make it difficult to handle. Finding a suitable solvent for crystallization is key to obtaining a pure, solid product.
Co-elution with Starting Material during Chromatography - Adjust the polarity of the mobile phase. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation of acidic or basic compounds.[8]The polarity of this compound is similar to that of anthranilic acid. Modifying the mobile phase can alter the interaction of these compounds with the stationary phase, allowing for better separation.
Product is Water Soluble - After acidification to precipitate the product, ensure the pH is sufficiently low (around 3-4) to fully protonate the carboxylate. - If some product remains in the aqueous layer, perform multiple extractions with an organic solvent.The product has both a basic amine and an acidic carboxylic acid, making it amphoteric. Its solubility is highly pH-dependent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my application: Ullmann, Buchwald-Hartwig, or Reductive Amination?

A1: The "best" route depends on several factors:

  • Ullmann Condensation: This is a classic method that is often cost-effective due to the use of a copper catalyst. However, it typically requires high temperatures and can have a limited substrate scope.[1][10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is very versatile with a broad substrate scope and generally proceeds under milder conditions than the Ullmann reaction.[3][7] However, palladium catalysts and the specialized phosphine ligands can be expensive.

  • Reductive Amination: This method is often considered a "greener" alternative as it avoids the use of heavy metal catalysts and halogenated starting materials.[5] It involves the reaction of anthranilic acid with isobutyraldehyde to form an imine, which is then reduced. This can often be performed as a one-pot synthesis.[6]

Q2: How do I choose the right solvent for the reaction?

A2: The solvent choice is critical for reaction success.

  • For Ullmann condensations , high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used to achieve the necessary high temperatures.[1]

  • For Buchwald-Hartwig aminations , ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene are typical choices.[2]

  • For reductive aminations , alcohols like methanol or ethanol are often suitable. For the one-pot procedure, the solvent must be compatible with both imine formation and reduction.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion and identify any side products.

Q4: My final product has a slight color. How can I decolorize it?

A4: A slight coloration is often due to trace impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering.[9] The charcoal will adsorb colored impurities, leading to a purer, colorless crystalline product upon cooling. Be aware that using too much charcoal can also adsorb some of your product, reducing the yield.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (One-Pot)

This protocol offers a streamlined approach to the synthesis.

Materials:

  • Anthranilic acid

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anthranilic acid (1 equivalent) and dichloromethane.

  • Add isobutyraldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions. The reaction may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Acidify the crude product with 1M HCl to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with cold water.

  • To obtain the free acid, dissolve the salt in a minimal amount of hot water and adjust the pH to ~4-5 with a base (e.g., NaOH solution) to precipitate the pure this compound.

  • Filter, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.

  • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[9]

Visualizations

Reaction Pathway: Reductive Amination

Reductive_Amination cluster_imine_formation Imine Formation Anthranilic_Acid Anthranilic Acid Imine Schiff Base (Imine) Intermediate Anthranilic_Acid->Imine Anthranilic_Acid->Imine + H+ Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Imine Isobutyraldehyde->Imine + H+ Product This compound Imine->Product Reduction (e.g., NaBH(OAc)3) H2O - H2O Imine->H2O - H2O H_plus H+ Reducing_Agent [H]

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Starting Material Purity & Reagent Activity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry (Base, Reducing Agent) Start->Check_Stoichiometry Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Optimize Optimize Conditions (Solvent, Catalyst, Temp) Check_Conditions->Optimize Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Analyze_Crude Analyze Crude Mixture (TLC, NMR, GC-MS) Impurity_Identified Side Product Identified? Analyze_Crude->Impurity_Identified Modify_Workup Modify Workup/Purification Impurity_Identified->Modify_Workup Yes Success Yield Improved Impurity_Identified->Success No, main issue was conversion Optimize->Analyze_Crude Purify_Reagents->Optimize Adjust_Stoichiometry->Optimize Modify_Workup->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Alkylation and acylation of basic salts of anthranilic acid | Request PDF. (2023). Retrieved from [Link]

  • Process for the preparation of alkyl n-alkylanthranilate - EP1322594B1. (2005). Google Patents.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The two most general amine syntheses are the reductive amination... | Study Prep. (n.d.). Pearson+. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Research With Rutgers. Retrieved from [Link]

  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025). ResearchGate. Retrieved from [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Enamides and Anilides with Isocyanates. (2011). NIH. Retrieved from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2001). PubMed. Retrieved from [Link]

  • Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (2006). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2013). Retrieved from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2019). ResearchGate. Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines. (2023). YouTube. Retrieved from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). Semantic Scholar. Retrieved from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1975). ResearchGate. Retrieved from [Link]

  • Process for preparing anthranilic acids - WO1997028118A1. (1997). Google Patents.
  • Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - CN106349091A. (2017). Google Patents.
  • Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal. Retrieved from [Link]

  • Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. (2018). ResearchGate. Retrieved from [Link]

  • Purification of benzoic acid - US3235588A. (1966). Google Patents.
  • Optimization of the reaction conditions for the preparation of 2a a. (2015). ResearchGate. Retrieved from [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. (2019). European Patent Office. Retrieved from [Link]

  • Getting Rid of Benzoic Acid post benzoylation : r/chemistry. (2016). Reddit. Retrieved from [Link]

  • Method for purification of benzoic acid - EP2952237A1. (2015). Google Patents.
  • Synthesis and refining of benzoic acid. (2011). ResearchGate. Retrieved from [Link]

Sources

addressing stability and degradation issues of 2-(Isobutylamino)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Stability and Degradation Issues of 2-(Isobutylamino)benzoic Acid in Solution

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability and degradation challenges encountered when working with this compound in solution. As a substituted aminobenzoic acid, its chemical integrity is susceptible to various environmental factors including pH, light, temperature, and oxidative stress. Understanding and controlling these variables is paramount for generating reliable experimental data and developing stable formulations. This guide provides in-depth, scientifically-grounded answers to common issues, detailed experimental protocols, and data interpretation aids to ensure the success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My solution of this compound is showing a yellow or brown discoloration over time. What is the likely cause and how can I prevent it?

Answer:

Discoloration is a common indicator of oxidative degradation. The secondary aromatic amine group in this compound is susceptible to oxidation, which can form colored impurities like nitroso or quinone-imine type species.[1] This process can be accelerated by exposure to air (oxygen), trace metal ions, and light.

Causality & Prevention Strategy:

  • Mechanism: The lone pair of electrons on the nitrogen atom is vulnerable to attack by oxidizing agents, leading to the formation of colored radical cations or N-oxygenated products.[1][2]

  • Solution Preparation:

    • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to the formulation if compatible with your experimental design.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.

  • Storage Conditions:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic contributions to oxidation.[3][4]

    • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas before sealing the container.

Question 2: I'm observing a decrease in the concentration of my compound over a few days, even when stored in the dark. What degradation pathways should I consider?

Answer:

A gradual loss of the parent compound suggests hydrolytic or temperature-induced degradation. While the amide-like linkage in the isobutylamino group is generally stable, the overall molecule's stability can be highly dependent on the pH and temperature of the solution.

Causality & Investigation Strategy:

  • Hydrolysis: At extreme pH values (highly acidic or alkaline), both the carboxylic acid and the secondary amine functionalities can influence the molecule's stability. While aminobenzoic acids are generally stable, derivatives can be susceptible to hydrolysis under harsh conditions.[5]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation processes. Benzoic acid derivatives can undergo decarboxylation (loss of CO2) at high temperatures, although this is more severe in subcritical water conditions.[6]

  • Troubleshooting Steps:

    • pH Control: Ensure your solution is buffered to a pH where the compound exhibits maximum stability, typically near neutral pH (6-8). The amphoteric nature of aminobenzoic acids means their charge state, and thus reactivity, is pH-dependent.[5]

    • Temperature Control: Store solutions at recommended temperatures (e.g., 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.[7]

    • Perform a Forced Degradation Study: To identify the primary degradation pathway, conduct a forced degradation study as outlined in the "Experimental Protocols" section. This will definitively show whether your compound is more susceptible to acid, base, heat, or oxidation.[8][9]

Question 3: I am analyzing my sample via HPLC and see new, unexpected peaks appearing. How can I identify if these are degradants?

Answer:

The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities. A systematic approach is required to confirm their origin.

Causality & Identification Strategy:

  • Source of Peaks: New peaks can be degradants, impurities from your starting material, or contaminants from your solvent or sample matrix.

  • Workflow for Identification:

    • Analyze a Blank: Inject your solvent/matrix without the active compound to rule out contamination.

    • Review Starting Material Purity: Check the certificate of analysis for your this compound to identify known impurities.

    • Stress the Sample: Compare the chromatogram of a fresh, carefully prepared sample with one that has been intentionally stressed (e.g., heated at 60°C for 24 hours or exposed to 0.1 M HCl). A growth in the new peaks corresponding to a decrease in the main peak strongly suggests they are degradants.

    • Mass Spectrometry (LC-MS): The most powerful tool for identification is LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants. Common degradation pathways to look for are:

      • Oxidation: An increase in mass of +16 Da (addition of an oxygen atom).

      • Decarboxylation: A decrease in mass of -44 Da (loss of CO2).

      • Dealkylation: A decrease in mass corresponding to the isobutyl group (-57 Da).

Key Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol provides a standardized method for preparing solutions while minimizing initial degradation.

Materials:

  • This compound powder

  • High-purity solvent (e.g., HPLC-grade Acetonitrile, Methanol, or DMSO)

  • High-purity buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: Sparge all solvents (both organic and aqueous) with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Stock Solution (High Concentration):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in a minimal amount of a suitable organic solvent like DMSO or Methanol in an amber vial. Ensure complete dissolution. This stock is typically prepared at a high concentration (e.g., 10-50 mM).

    • Store this stock solution at -20°C under an inert atmosphere.

  • Working Solution (Final Concentration):

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution to the final desired concentration using the pre-sparged aqueous buffer (e.g., PBS pH 7.4).

    • Keep the working solution on ice and protected from light during the experiment.

    • Prepare only the volume needed for the day to avoid storing dilute aqueous solutions.

Protocol 2: Basic Forced Degradation Study

This study is essential for identifying the potential degradation pathways of your compound, as recommended by ICH guidelines.[10][11] It involves subjecting the compound to five stress conditions.

Materials:

  • 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating block or oven set to 60°C

  • Photostability chamber (or a UV lamp)

  • HPLC system for analysis

Procedure:

  • Prepare Samples: Set up six separate vials of your 1 mg/mL solution.

    • Vial 1 (Control): No stress. Store at 4°C in the dark.

    • Vial 2 (Acid Hydrolysis): Add an equal volume of 0.1 M HCl.

    • Vial 3 (Base Hydrolysis): Add an equal volume of 0.1 M NaOH.

    • Vial 4 (Oxidation): Add an equal volume of 3% H₂O₂.

    • Vial 5 (Thermal): Place the vial in a 60°C oven.

    • Vial 6 (Photolytic): Expose the vial to a light source as per ICH Q1B guidelines.[10]

  • Incubation: Incubate all vials for a set period (e.g., 24 hours). If no degradation is observed, the incubation time or stressor intensity can be increased.[12] The goal is to achieve 5-20% degradation of the main compound.[12]

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples (Vials 2 and 3) with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Data Interpretation & Visualization

Table 1: Expected Outcomes of Forced Degradation Study

This table summarizes the likely degradation pathways for this compound under different stress conditions.

Stress ConditionExpected Degradation PathwayPrimary Degradant(s)HPLC Observation
0.1 M HCl, 60°C Acid HydrolysisMinimal degradation expected unless under harsh, prolonged conditions.Minor new peaks, slight decrease in parent peak.
0.1 M NaOH, 60°C Base HydrolysisMinimal degradation expected.Minor new peaks, slight decrease in parent peak.
3% H₂O₂, RT Oxidation N-Oxides, Hydroxylated species, Quinone-imines Significant new peaks, noticeable color change, major decrease in parent peak.
Heat (60°C) Thermal DegradationPotential for slow oxidation and decarboxylation.Gradual appearance of new peaks over time.
Light (ICH Q1B) Photodegradation Oxidized species, radical-mediated products. [13]Appearance of new peaks, potential for color change.

RT = Room Temperature

Diagrams

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

G Observation Observe Instability (e.g., Color Change, Peak Loss) IsColor Is there discoloration? Observation->IsColor NewPeaks Are new HPLC peaks present? Observation->NewPeaks IsConcLoss Is concentration decreasing? IsColor->IsConcLoss No Oxidation Likely Oxidation IsColor->Oxidation Yes Hydrolysis Possible Hydrolysis or Thermal Degradation IsConcLoss->Hydrolysis Yes IsConcLoss->NewPeaks Yes PreventOx Action: - Degas solvents - Use amber vials - Add antioxidants Oxidation->PreventOx PreventHyd Action: - Control pH with buffer - Control temperature - Perform Forced Degradation Study Hydrolysis->PreventHyd Resolved Issue Resolved / Identified PreventOx->Resolved PreventHyd->Resolved Identify Action: - Run blanks & controls - Use LC-MS to identify mass of new peaks NewPeaks->Identify Yes NewPeaks->Resolved No Identify->Resolved

Caption: Logical workflow for troubleshooting stability issues.

Potential Oxidative Degradation Pathway Diagram

This diagram illustrates a simplified potential pathway for the oxidation of the secondary amine, a primary point of instability.

G cluster_0 Oxidative Stress Oxygen Oxygen Intermediate Radical Cation / N-Oxide (Unstable Intermediate) Oxygen->Intermediate Light Light Light->Intermediate Metal Ions Metal Ions Metal Ions->Intermediate Parent This compound (Parent Molecule) Parent->Intermediate [O] Degradants Colored Degradation Products (e.g., Nitroso compounds, Quinone-imines) Intermediate->Degradants Further Oxidation

Caption: Simplified oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for long-term storage? A1: For long-term storage, it is best to dissolve the compound in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile and store it at -20°C or below.[7] Aqueous solutions, especially unbuffered ones, are more prone to hydrolysis and microbial growth over time.

Q2: How does pH affect the solubility and stability of this compound? A2: Like other aminobenzoic acids, this molecule is amphoteric.[5] In acidic solutions (low pH), the amino group becomes protonated, increasing aqueous solubility. In alkaline solutions (high pH), the carboxylic acid group is deprotonated, also increasing solubility. However, stability is often optimal in a buffered solution near neutral pH (6.0-8.0), which prevents extremes that could catalyze hydrolysis.

Q3: Can I use a rotary evaporator to dry down a solution of this compound? A3: Yes, but with caution. Use moderate temperatures (e.g., 30-40°C) to avoid thermal degradation. As the compound is a crystalline solid, ensure it is fully dried to prevent residual solvent from promoting degradation during storage.

Q4: My compound is intended for a cell-based assay. What stability considerations are most critical? A4: For cell-based assays, the stability in your final cell culture medium is critical. The medium is a complex aqueous solution containing salts, amino acids, and bicarbonate, typically held at 37°C in a CO₂ incubator. This environment can promote degradation. It is crucial to determine the compound's half-life in the specific medium at 37°C to ensure the concentration remains consistent throughout the duration of your experiment. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.

References
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • ICH releases overhauled stability guideline for consultation | RAPS. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]

  • Q1A(R2) A deep dive in Stability Studies - YouTube. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx - Slideshare. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. Available at: [Link]

  • Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. ResearchGate. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. Available at: [Link]

  • Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Available at: [Link]

  • List of aromatic amines used in this study and the efficiency of their... - ResearchGate. Available at: [Link]

  • Oxidation potential of different aliphatic and aromatic amines. - ResearchGate. Available at: [Link]

  • Oxidation of Amines by Flavoproteins - PMC - NIH. Available at: [Link]

  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid | Journal of the American Chemical Society. Available at: [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC - NIH. Available at: [Link]

  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. Available at: [Link]

  • Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. - ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. Available at: [Link]

  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Available at: [Link]

  • 2-(isobutyrylamino)benzoic acid (C11H13NO3) - PubChemLite. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]

  • Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

  • New aerobic benzoate oxidation pathway via benzoyl-coenzyme A and 3-hydroxybenzoyl-coenzyme A in a denitrifying Pseudomonas sp - PubMed. Available at: [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - NIH. Available at: [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. Available at: [Link]

  • Electronic properties of benzoic acid degradation products' transition states. - ResearchGate. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS 1. Introduction. Available at: [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(isobutylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of this compound.

Q1: Which synthetic route is most amenable to scale-up for this compound?

A1: Several routes are viable, but the choice depends on factors like cost of starting materials, available equipment, and desired purity. The most common industrial approaches are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is often favored for its high yields and functional group tolerance.[1][2] It involves coupling an aryl halide (like 2-chlorobenzoic acid or 2-bromobenzoic acid) with isobutylamine. While effective, the cost of the palladium catalyst and ligands can be a significant factor on a large scale.[3]

  • Ullmann Condensation: A copper-catalyzed reaction, this is a more traditional and often cheaper alternative to the Buchwald-Hartwig amination.[4][5] However, it typically requires harsher reaction conditions, such as high temperatures, which can be energy-intensive and may lead to more side products.[6]

  • Reductive Amination: This method involves the reaction of 2-carboxybenzaldehyde with isobutylamine to form an imine, which is then reduced to the desired amine.[7][8] This can be a cost-effective route if the starting aldehyde is readily available.[9]

For most applications requiring high purity and good yields, the Buchwald-Hartwig amination is often the preferred starting point for process development, despite the catalyst cost.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the N-alkylation of anthranilic acid derivatives can stem from several factors:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, efficient heat and mass transfer are critical.

  • Side Reactions: Competing reactions, such as dialkylation of the amine or reactions involving the carboxylic acid group, can consume starting materials and reduce the yield of the desired product.

  • Catalyst Deactivation (for Buchwald-Hartwig/Ullmann): The catalyst can be deactivated by impurities in the starting materials or solvents, or by exposure to air (oxygen).

  • Poor Quality of Reagents: The purity of starting materials like anthranilic acid, isobutyl halide, and the base used is crucial.

Q3: I'm observing significant amounts of an unknown impurity in my final product. What could it be?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual anthranilic acid or isobutylamine.

  • Dialkylation Product: N,N-di(isobutyl)anthranilic acid, formed if the secondary amine product reacts further with the alkylating agent.

  • Products of Side Reactions: Depending on the synthetic route, these could include products from the reaction of the solvent or base with the starting materials.

  • Isomers: If a substituted anthranilic acid is used, isomeric products can form.

  • Residual Catalyst: Traces of palladium or copper from the catalyst.

Analytical techniques such as HPLC, GC-MS, and NMR are essential for identifying these impurities.

Q4: How can I effectively purify this compound on a large scale?

A4: Large-scale purification often relies on crystallization.[10] Key considerations include:

  • Solvent Selection: The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallization of benzoic acid derivatives include ethanol, isopropanol, and toluene.

  • Control of Cooling Rate: Slow, controlled cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities.

  • pH Adjustment: The solubility of this compound is pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (amine) group. Adjusting the pH can be a powerful tool for purification. For instance, dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid is a common strategy.[11]

II. Troubleshooting Guides

This section provides in-depth solutions to more complex problems you might face during scale-up.

Troubleshooting Guide 1: Buchwald-Hartwig Amination Scale-Up

Problem: The reaction works well at the 1g scale, but upon scaling to 100g, the yield drops significantly, and I see a lot of starting material remaining.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Mixing On a larger scale, ensuring a homogeneous mixture of the catalyst, ligand, base, and reactants is more challenging. Pockets of unreacted material can exist.* Use an overhead mechanical stirrer instead of a magnetic stir bar. * Ensure the impeller design is appropriate for the vessel geometry to achieve good mixing.
Oxygen Sensitivity While some modern Buchwald-Hartwig precatalysts are air-stable, the active catalytic species is sensitive to oxygen. Ingress of air during the longer reaction times typical of scale-up can deactivate the catalyst.* Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). * Thoroughly degas all solvents and reagents before use. * Maintain a positive pressure of inert gas throughout the reaction.
Poor Heat Transfer Exothermic or endothermic reactions are harder to control at scale. Localized "hot spots" or "cold spots" can lead to side reactions or incomplete conversion.* Use a reactor with a jacket for precise temperature control. * Monitor the internal reaction temperature, not just the jacket temperature. * Consider a slower addition of one of the reactants to better control any exotherm.
Catalyst Loading The optimal catalyst loading at the lab scale may not be sufficient for a larger scale due to the increased surface area to volume ratio and potential for more impurities.* While counterintuitive, a slight increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) may be necessary. However, this should be a last resort due to cost. First, ensure all other parameters are optimized.

Experimental Workflow: Inert Atmosphere Setup for Scale-Up

cluster_0 Preparation cluster_1 Reaction A Oven-dry Reactor & Glassware B Assemble Reactor Under N2 Flow A->B D Charge Solids (Reactants, Base, Catalyst) Under N2 Blanket B->D C Degas Solvents (e.g., Sparging with N2) E Add Degassed Solvent via Cannula C->E D->E F Heat to Reaction Temp with Overhead Stirring E->F G Maintain Positive N2 Pressure F->G

Caption: Inert atmosphere workflow for Buchwald-Hartwig amination.

Troubleshooting Guide 2: Purification by Crystallization

Problem: During crystallization, the product crashes out as a fine powder or an oil, and the purity does not improve significantly.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Supersaturation is too High If the solution is cooled too quickly or if too much anti-solvent is added at once, the product will precipitate rapidly, trapping impurities.* Implement a controlled cooling profile. For example, cool from 80°C to 60°C over 1 hour, then to 20°C over 2 hours. * If using an anti-solvent, add it slowly and at a controlled temperature.
Incorrect Solvent System The chosen solvent may not be optimal. The product might be too soluble even at low temperatures, or impurities might have similar solubility.* Screen a variety of solvents or solvent mixtures. A good system might be a polar solvent like ethanol with a non-polar anti-solvent like heptane. * Consider a reactive extraction/crystallization based on pH as described in Q4 of the FAQs.
Oiling Out The product may be melting in the solvent at the crystallization temperature or its solubility is so high that it separates as a liquid phase.* Lower the initial temperature of dissolution. * Use a larger volume of solvent. * Add seeds of the pure crystalline product at a temperature just below the saturation point to encourage crystallization rather than oiling out.

Decision Tree for Crystallization Troubleshooting

start Impure Product After Initial Crystallization q1 Did the product 'oil out'? start->q1 sol1 Increase solvent volume OR Lower dissolution temp OR Use a different solvent q1->sol1 Yes q2 Was the product a very fine powder? q1->q2 No a1_yes Yes a1_no No sol2 Slow down the cooling rate OR Add anti-solvent more slowly OR Implement seeding q2->sol2 Yes sol3 Consider pH adjustment (acid/base workup) OR Column chromatography (if scale allows) q2->sol3 No a2_yes Yes a2_no No

Sources

Technical Support Center: Method Refinement for the Analysis of 2-(Isobutylamino)benzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust analysis of 2-(Isobutylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this molecule in challenging biological and environmental matrices. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common analytical hurdles.

Our approach is grounded in the principles of scientific integrity. Every recommendation is explained from a mechanistic standpoint, empowering you to not only solve immediate issues but also to build a deeper understanding for future method development.

Section 1: Sample Preparation - The Foundation of Reliable Analysis

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to isolate this compound from interfering matrix components, such as proteins, lipids, and salts, which can compromise analytical sensitivity and column longevity.[1][2]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the most effective extraction technique for this compound from plasma or serum?

A1: For complex biological fluids like plasma or serum, a multi-step approach is often necessary to achieve the required level of cleanliness for sensitive analyses like LC-MS/MS.[1][2] The choice of technique depends on the desired purity and the concentration of the analyte. The three most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Q2: When should I choose Protein Precipitation (PPT)?

A2: PPT is a rapid and straightforward method, making it suitable for high-throughput screening.[1] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[1] While effective at removing the bulk of proteins, it may not adequately remove other interferences like phospholipids, which can cause ion suppression in mass spectrometry.

Q3: Can Liquid-Liquid Extraction (LLE) offer a cleaner sample than PPT?

A3: Yes, LLE generally provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.[3][4] For this compound, which is an acidic compound, adjusting the pH of the aqueous sample to be acidic (at least 2 pH units below its pKa) will ensure it is in its neutral form, facilitating its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). However, LLE can be labor-intensive and prone to emulsion formation.[4] Supported Liquid Extraction (SLE) is a modern alternative that avoids emulsion issues by performing the extraction on a solid support.[1][4]

Q4: Is Solid-Phase Extraction (SPE) necessary for my analysis?

A4: SPE offers the highest degree of selectivity and sample cleanup.[1] For trace-level quantification of this compound, SPE is often the preferred method. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be particularly effective. The reversed-phase mechanism retains the molecule based on its hydrophobicity, while the anion-exchange mechanism interacts with the negatively charged carboxylic acid group under basic conditions. This dual retention mechanism allows for very specific washing steps to remove a wide range of interferences.

Troubleshooting Guide: Sample Preparation
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Analyte Recovery Incomplete Extraction: Incorrect pH during LLE; Inappropriate SPE sorbent or elution solvent.For LLE: Ensure the sample pH is adjusted to at least 2 units below the pKa of this compound to ensure it is in the neutral, more organic-soluble form. For SPE: Verify that the sorbent chemistry is appropriate. For this acidic analyte, a mixed-mode anion exchange sorbent is often ideal. Optimize the elution solvent to ensure complete disruption of the analyte-sorbent interaction.
High Matrix Effects (Ion Suppression/Enhancement in MS) Insufficient Sample Cleanup: PPT alone may not be sufficient; Co-elution of phospholipids or other matrix components.Improve Cleanup: Transition from PPT to a more rigorous technique like LLE or SPE.[1] Optimize Chromatography: Modify the HPLC gradient to separate the analyte from the interfering matrix components.
Poor Reproducibility Inconsistent Extraction Procedure: Manual LLE can have high variability; Inconsistent SPE loading or washing steps.Standardize & Automate: Use an automated liquid handler for extractions to improve precision. For SPE, ensure consistent flow rates during loading, washing, and elution. Supported Liquid Extraction (SLE) can also improve reproducibility over traditional LLE.[4]
Sample Instability Degradation in Matrix: Enzymatic degradation in plasma.[5][6]Inhibit Enzymes: Collect blood samples in tubes containing a preservative like sodium fluoride. Analyze samples as quickly as possible or store them at -80°C. Perform stability studies in the matrix to understand degradation rates.[5]
Experimental Workflow: Solid-Phase Extraction (SPE)

Caption: A typical Solid-Phase Extraction workflow for this compound.

Section 2: Chromatographic Separation - Achieving Selectivity and Robustness

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from other compounds prior to detection.[7][8] A well-developed chromatographic method is critical for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: What type of HPLC column is best suited for this compound?

A1: A reversed-phase C18 column is the most common and generally effective choice for separating benzoic acid derivatives.[9][10] Modern, high-purity, end-capped C18 columns are recommended to minimize peak tailing caused by interactions between the acidic analyte and residual silanol groups on the silica surface.[7]

Q2: How does mobile phase pH affect the chromatography of this compound?

A2: The mobile phase pH is a critical parameter.[7] To achieve good peak shape and retention on a reversed-phase column, the mobile phase pH should be at least 1.5 to 2 units below the pKa of the carboxylic acid group of your analyte.[7] This ensures the molecule is in its neutral, non-ionized form, which interacts more strongly with the hydrophobic C18 stationary phase. A mobile phase containing a small amount of an acid, such as 0.1% formic acid, is standard for LC-MS applications.[9][10]

Q3: My peak shape is poor (tailing). What can I do?

A3: Peak tailing for acidic compounds is a common issue.[7] The primary causes are secondary interactions with the stationary phase and an inappropriate mobile phase pH.[7]

  • Adjust Mobile Phase pH: Ensure the pH is low enough to fully protonate the carboxylic acid group.

  • Use an End-Capped Column: These columns have fewer free silanol groups, which can cause tailing through unwanted ionic interactions.[7]

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) column, might offer different selectivity and improved peak shape.

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing/Fronting) Secondary Silanol Interactions: Active sites on the column interact with the analyte.[7] Inappropriate Mobile Phase pH: Analyte is partially ionized.[7] Column Overload: Injecting too much sample.Optimize pH: Lower the mobile phase pH to fully protonate the analyte. Use a High-Quality Column: Employ a modern, end-capped C18 column. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Shifting Retention Times Mobile Phase Composition Change: Inaccurate mixing or evaporation of volatile components. Column Temperature Fluctuation: Inconsistent column temperature. Column Degradation: Loss of stationary phase over time.Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep reservoirs sealed. Use a Column Oven: Maintain a constant and consistent column temperature. Monitor Column Performance: Regularly inject a standard to track retention time and peak shape. Replace the column if performance degrades significantly.
Low Sensitivity Suboptimal Detection Wavelength (UV): Not detecting at the absorbance maximum. Poor Ionization (MS): Inefficient formation of gas-phase ions.Optimize UV Wavelength: Determine the λmax of this compound by scanning with a diode array detector. Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flows, and source temperature to maximize the analyte signal.
Split Peaks Partially Clogged Column Frit: Particulates from the sample or system have blocked the inlet frit. Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.Filter Samples: Use a 0.22 µm syringe filter for all samples before injection. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. Match Injection Solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase.[8]
Logic Diagram: Troubleshooting Poor Peak Shape

Poor_Peak_Shape cluster_pH pH Check cluster_column Column Check cluster_concentration Concentration Check start Poor Peak Shape (Tailing/Fronting) check_pH Is mobile phase pH < pKa - 1.5? start->check_pH adjust_pH Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH No check_column Is the column old or not end-capped? check_pH->check_column Yes end_node Peak Shape Improved adjust_pH->end_node replace_column Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_conc Is the sample concentration too high? check_column->check_conc No replace_column->end_node dilute_sample Dilute sample or reduce injection volume check_conc->dilute_sample Yes check_conc->end_node No dilute_sample->end_node

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Section 3: Detection - Maximizing Sensitivity and Specificity

The final step in the analytical chain is the detection of this compound. The two most common detectors for this type of analysis are UV-Vis and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs): Detection

Q1: Is HPLC-UV sensitive enough for my application?

A1: HPLC with UV detection can be a robust and cost-effective method, particularly for formulations or in-process control samples where concentrations are relatively high (µg/mL range).[11] For bioanalytical studies requiring lower limits of quantification (ng/mL to pg/mL), UV detection often lacks the necessary sensitivity and selectivity.[11]

Q2: Why is LC-MS/MS the preferred method for bioanalysis?

A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[11][12] It measures the mass-to-charge ratio of the analyte and its fragments, providing a high degree of confidence in identification and quantification, even at very low concentrations.[11]

Q3: How do I optimize MS/MS detection for this compound?

A3: Optimization involves infusing a standard solution of the analyte directly into the mass spectrometer to find the optimal parameters. This includes:

  • Ionization Mode: Given the acidic nature of the molecule, electrospray ionization (ESI) in negative mode is typically the most efficient, detecting the deprotonated molecule [M-H]⁻.

  • Precursor and Product Ions: Identify the precursor ion (the [M-H]⁻ of this compound) and then apply collision energy to find the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and nebulizing and drying gas flows to maximize ion generation and transmission.

Troubleshooting Guide: Detection
Issue Potential Cause(s) Troubleshooting Steps & Solutions
No Signal or Very Low Signal (MS) Incorrect MS Parameters: Wrong precursor/product ions; Suboptimal source conditions. System Contamination: Dirty ion source or mass analyzer. Mobile Phase Incompatibility: High concentrations of non-volatile buffers (e.g., phosphate) can suppress ionization.Re-optimize MS: Infuse a fresh standard solution to confirm and optimize all MS parameters. Clean the MS Source: Follow the manufacturer's procedure for cleaning the ion source. Use MS-Compatible Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate.[13] Ensure formic acid or acetic acid concentration is low (typically 0.1%).
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase. Dirty LC System: Contaminants leaching from tubing, seals, or the injector.Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases.[14] Flush the System: Flush the entire LC system with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water).
Inconsistent Signal/Response Ion Source Instability: Fluctuations in spray or temperature. Matrix Effects: Co-eluting matrix components are inconsistently suppressing or enhancing the analyte signal.Check Source Stability: Visually inspect the ESI spray for consistency. Check for leaks in gas lines. Improve Sample Cleanup: Revisit the sample preparation section to implement a more effective cleanup strategy (e.g., SPE). Use an internal standard to correct for variability.
References
  • Determination of benzoic acid concentration in biological samples of amphetamine addicts. (2025). Iraqi Journal of Bioscience and Biomedical Research.
  • Bioanalytical Sample Preparation. Agilent Technologies.
  • Sample Preparation Techniques for Biological Matrices. Agilent Technologies.
  • Separation of Benzoic acid, 2-(acetylamino)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Benchchem.
  • Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Benchchem.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. PubMed. Available at: [Link]

  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Determination of the stability of drugs in plasma. PubMed. Available at: [Link]

  • The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. PubMed. Available at: [Link]

  • Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]

  • Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection. Benchchem.
  • HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate. Available at: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Springer Nature Experiments. Available at: [Link]

  • Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). PubMed. Available at: [Link]

  • Determination of the stability of drugs in plasma. Semantic Scholar. Available at: [Link]

  • Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. PubMed. Available at: [Link]

Sources

strategies to minimize side-product formation in 2-(Isobutylamino)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Isobutylamino)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and subsequent reactions of this versatile chemical intermediate. As Senior Application Scientists, we understand that minimizing side-product formation is critical for ensuring high purity, yield, and overall success in your research and development endeavors. This resource is structured to address specific issues in a direct question-and-answer format, grounded in established chemical principles and supported by detailed experimental protocols.

Section 1: Troubleshooting the Synthesis of this compound

The primary route to this compound involves the N-alkylation of anthranilic acid with an isobutyl halide. While seemingly straightforward, this reaction is often complicated by the formation of several side-products. This section will address the most common issues and provide strategies for their mitigation.

FAQ 1: Low Yield of this compound

Question: I am experiencing a low yield of the desired N-mono-isobutylated product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the N-alkylation of anthranilic acid can often be attributed to a combination of factors including suboptimal reaction conditions and the inherent reactivity of the starting materials. Key areas to investigate include:

  • Insufficient Reactivity: Anilines, including anthranilic acid, can be poor nucleophiles, especially if there are electron-withdrawing groups on the aromatic ring. The choice of the alkylating agent is also crucial; isobutyl bromide or iodide are generally more reactive than isobutyl chloride.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require elevated temperatures to proceed at a practical rate. However, excessively high temperatures can lead to decomposition and the formation of degradation byproducts.

    • Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solubilize the reactants and facilitate the S(_N)2 reaction.

    • Base: The selection of a suitable base is paramount for deprotonating the amine and/or the carboxylic acid, which influences the nucleophilicity and the reaction pathway.

  • Workup and Purification Losses: The product may be lost during aqueous workup if it has some water solubility. Inefficient extraction or crystallization can also significantly reduce the isolated yield.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C while carefully monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side-product formation.

  • Select an Appropriate Solvent: If you are using a less polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO to improve solubility and reaction kinetics.

  • Screen Different Bases: The choice of base can have a profound impact on the reaction outcome. Stronger bases like sodium hydride (NaH) may be more effective than weaker bases like potassium carbonate (K(_2)CO(_3)).

  • Ensure Reagent Purity: Use high-purity, dry starting materials and solvents, as impurities can interfere with the reaction.

FAQ 2: Formation of Isobutyl 2-(Isobutylamino)benzoate (O-Alkylation)

Question: I am observing a significant amount of the O-alkylated side-product, isobutyl 2-(isobutylamino)benzoate. How can I minimize its formation?

Answer: The formation of the isobutyl ester is a common side-reaction resulting from the alkylation of the carboxylate group of anthranilic acid. This occurs because the carboxylate anion is also a competing nucleophile. The choice of solvent and base can significantly influence the ratio of N- to O-alkylation.

Strategies to Minimize O-Alkylation:

  • Solvent Selection: In polar aprotic solvents like DMF, the carboxylate anion is highly solvated, which can favor O-alkylation. Conversely, in aqueous basic solutions, the carboxylate is also present but the reaction conditions can sometimes be tuned to favor N-alkylation.

  • Protecting the Carboxylic Acid: A more definitive strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a subsequent step to yield the desired product.

  • Alternative Synthetic Routes:

    • Ullmann Condensation: This copper-catalyzed cross-coupling reaction between a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) and isobutylamine can be a highly effective method for forming the C-N bond directly, avoiding the issue of O-alkylation.[1]

    • Reductive Amination: The reaction of 2-formylbenzoic acid with isobutylamine followed by reduction with a suitable reducing agent (e.g., sodium borohydride) is another excellent alternative that circumvents the problem of competing O-alkylation.

Visualizing Competing N- vs. O-Alkylation Pathways

G Anthranilic_Acid Anthranilic Acid N_Alkylation N-Alkylation (Desired Pathway) Anthranilic_Acid->N_Alkylation Amino Group Attack O_Alkylation O-Alkylation (Side-Reaction) Anthranilic_Acid->O_Alkylation Carboxylate Attack Isobutyl_Halide Isobutyl Halide Isobutyl_Halide->N_Alkylation Isobutyl_Halide->O_Alkylation Base Base Base->N_Alkylation Base->O_Alkylation Product This compound N_Alkylation->Product Side_Product Isobutyl Anthranilate O_Alkylation->Side_Product

Caption: Competing N- and O-alkylation pathways.

FAQ 3: Formation of 2-(N,N-diisobutylamino)benzoic Acid (Over-alkylation)

Question: My product is contaminated with the di-isobutylated side-product. How can I prevent this over-alkylation?

Answer: Over-alkylation is a common issue in the alkylation of primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[2]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a molar excess of anthranilic acid relative to the isobutyl halide. This statistically favors the mono-alkylation of the starting material.

  • Slow Addition of Alkylating Agent: Add the isobutyl halide dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to improve selectivity for mono-alkylation, although this may require longer reaction times.

Experimental Protocol for Selective N-Isobutylation of Anthranilic Acid

This protocol is designed to favor the formation of the mono-alkylated product.

ParameterRecommended ConditionRationale
Reactants Anthranilic Acid (1.2 eq)Excess of the amine starting material disfavors over-alkylation.
Isobutyl Bromide (1.0 eq)Bromide is a good leaving group, allowing for milder reaction conditions.
Base K(_2)CO(_3) (2.5 eq)A moderately strong base that is generally effective and easy to handle.
Solvent DMFA polar aprotic solvent that facilitates the S(_N)2 reaction.
Temperature 80-100 °CProvides a good balance between reaction rate and selectivity.
Procedure Slow, dropwise addition of isobutyl bromideMaintains a low concentration of the alkylating agent to minimize over-alkylation.
FAQ 4: Dimerization of Anthranilic Acid

Question: I am observing the formation of a high molecular weight impurity that I suspect is a dimer. How is this formed and how can I avoid it?

Answer: Dimerization of anthranilic acid can occur under certain conditions, particularly when attempting to activate the carboxylic acid in the presence of the free amine. This can lead to the formation of an amide bond between two molecules of anthranilic acid.

Strategies to Minimize Dimerization:

  • Avoid Activating Agents for the Carboxylic Acid: If the primary goal is N-alkylation, avoid the use of reagents that activate the carboxylic acid (e.g., carbodiimides) as this will promote amide bond formation.

  • Protection Strategy: As mentioned previously, protecting the carboxylic acid as an ester before N-alkylation is an effective way to prevent this side-reaction.

Section 2: Troubleshooting Reactions of this compound

Once you have successfully synthesized this compound, you may encounter challenges in subsequent transformations. This section addresses common issues in cyclization and decarboxylation reactions.

FAQ 5: Issues with Cyclization to Benzoxazinones

Question: I am trying to cyclize this compound to form a benzoxazinone, but the reaction is not proceeding as expected. What could be the problem?

Answer: The cyclization of N-substituted anthranilic acids to form benzoxazinones typically requires a dehydrating agent or a carbonyl source. Common issues include:

  • Inefficient Dehydration: The chosen dehydrating agent (e.g., acetic anhydride, triflic acid) may not be effective under the reaction conditions.

  • Steric Hindrance: The isobutyl group may introduce some steric hindrance that slows down the cyclization reaction compared to smaller N-substituents.

  • Side-Reactions: At high temperatures, side-reactions such as decarboxylation can compete with the desired cyclization.

Troubleshooting Steps:

  • Screen Dehydrating Agents: Experiment with different dehydrating agents. For example, if acetic anhydride is not effective, consider using a stronger agent like triflic acid.

  • Optimize Reaction Conditions: Adjust the temperature and reaction time. Microwave-assisted synthesis can sometimes be effective in promoting cyclization while minimizing side-reactions.

  • Use a Carbonyl Source: Reacting this compound with an aldehyde or ketone in the presence of a catalyst can be an alternative route to the corresponding benzoxazinone.

Visualizing the Cyclization Process

G Starting_Material This compound Cyclization Intramolecular Cyclization Starting_Material->Cyclization Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Cyclization Product N-Isobutyl Benzoxazinone Cyclization->Product

Caption: General workflow for benzoxazinone formation.

FAQ 6: Unwanted Decarboxylation

Question: I am observing the loss of the carboxylic acid group (decarboxylation) as a side-reaction. How can I prevent this?

Answer: Decarboxylation of anthranilic acid and its derivatives can occur at elevated temperatures, particularly in the presence of acid.[3]

Strategies to Minimize Decarboxylation:

  • Avoid High Temperatures: Whenever possible, use milder reaction conditions.

  • Avoid Strongly Acidic Conditions: If an acid catalyst is required for a subsequent reaction, consider using a milder acid or a lower concentration.

  • Protect the Carboxylic Acid: If the reaction conditions are harsh, protecting the carboxylic acid as an ester can prevent decarboxylation.

Section 3: Purification Strategies

FAQ 7: How can I effectively purify this compound from the common side-products?

Answer: Purification can often be achieved through a combination of extraction and crystallization.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted anthranilic acid and other basic impurities.

    • Wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to extract the desired product and any acidic side-products into the aqueous layer, leaving neutral impurities (like the O-alkylated ester) in the organic layer.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the purified this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Crystallization: Recrystallization from a suitable solvent system can be highly effective for removing impurities.

    • Solvent Screening: Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, and mixtures of ethanol and water.

Recommended Crystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References

  • B.D.E. (2020). successful method for purifying anthranilic acid(quick report). Sciencemadness.org. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Clark, J. (2023). Alkylation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • European Patent Office. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate. Google Patents.
  • Suleiman, M., Isaev, S. G., Klenina, O. V., & Ogurtsov, V. (2014). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate. Available at: [Link]

  • Sathiyanarayanan, K., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Cristau, H.-J., et al. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Reactions. Available at: [Link]

  • Steinberg, M., & Leavitt, F. (1956). THE DECARBOXYLATION OF ANTHRANILIC ACID. Journal of the American Chemical Society. Available at: [Link]

  • Wiklund, P., & Bergman, J. (2004). Alkylation and acylation of basic salts of anthranilic acid. Tetrahedron Letters. Available at: [Link]

  • Amrita Olabs. (2017). Purification of Impure Samples by Crystallization. YouTube. Available at: [Link]

  • GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS. GEA. Available at: [Link]

  • Belaud-Rotureau, M., et al. (2010). Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides. Organic Letters. Available at: [Link]

  • Kappe, C. O., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

Sources

enhancing the solubility of 2-(Isobutylamino)benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Isobutylamino)benzoic Acid

Last Updated: 2026-01-13

Introduction

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming solubility challenges to ensure reproducible and reliable results in biological assays. As a weakly acidic compound with poor aqueous solubility, this compound requires specific handling to prevent precipitation and ensure accurate final concentrations. This guide offers a series of troubleshooting steps and frequently asked questions (FAQs) based on established physicochemical principles and extensive laboratory experience.

Physicochemical Profile

Before diving into protocols, it's crucial to understand the properties of this compound that govern its behavior in solution.

PropertyPlausible Value/CharacteristicImplication for Handling
Chemical Structure N-substituted aminobenzoic acidContains a carboxylic acid group (ionizable) and hydrophobic isobutyl and phenyl groups.
Compound Type Weak AcidIts charge state, and therefore solubility, is highly dependent on pH.[1][2][3][4]
Predicted pKa ~4.5At pH values below 4.5, the compound is predominantly in its neutral, less soluble form. At pH values above 4.5, it becomes ionized (deprotonated) and more water-soluble.
Intrinsic Solubility (S₀) < 10 µg/mL in neutral bufferThe compound is practically insoluble in standard aqueous buffers (e.g., PBS at pH 7.4), making direct dissolution impossible for most assay concentrations.
Appearance White to off-white crystalline solidCrystalline solids can have high lattice energy, making them harder to dissolve than amorphous forms.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a high-concentration stock solution of this compound?

Answer: The universally accepted first step for compounds of this class is to create a high-concentration stock solution in a non-aqueous, water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

Recommended Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Weigh out the required amount of this compound powder in a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber glass vial).

  • Solvent Addition: Add anhydrous, high-purity DMSO to achieve the target concentration of 10 mM.[7] Using anhydrous DMSO is critical, as water contamination can significantly lower the solubility of hydrophobic compounds.[5][7][8]

  • Dissolution: Facilitate dissolution by vortexing for 1-2 minutes. If the compound does not dissolve completely, gentle warming (to 37°C) and/or brief sonication can be applied.[7]

    • Expert Insight: Warming increases the kinetic energy of the system, overcoming the crystal lattice energy more effectively. Sonication uses ultrasonic waves to create micro-cavitations that break apart solid particles.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[5][8]

Q2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?

Answer: This is the most common challenge encountered with poorly soluble compounds and is an expected outcome of "solvent-shifting."[9] When the DMSO stock is diluted into an aqueous buffer, the compound is suddenly transferred from a favorable organic environment to an unfavorable aqueous one. The DMSO concentration drops dramatically, and if the compound's concentration in the final aqueous solution exceeds its intrinsic aqueous solubility (S₀), it will precipitate.[9]

Causality: At a neutral pH (e.g., 7.4), this compound is primarily in its neutral, non-ionized form, which is highly hydrophobic and thus poorly soluble in water.

Immediate Solution: The primary and most scientifically sound approach is to control the pH of the final solution to keep the compound ionized and soluble.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This workflow provides a logical progression from the simplest to more complex methods for achieving a stable working solution.

G start Start: Need to prepare aqueous working solution prep_dmso Prepare 10 mM stock in 100% Anhydrous DMSO start->prep_dmso ask_precipitate Dilute stock into final aqueous buffer. Does it precipitate? prep_dmso->ask_precipitate success Success! Proceed with assay. Include vehicle control. ask_precipitate->success No ph_strategy Strategy 1: pH Adjustment (Preferred Method) ask_precipitate->ph_strategy Yes ph_protocol Prepare a basic stock solution (e.g., 10 mM in 50 mM NaOH). Neutralize carefully during final dilution. ph_strategy->ph_protocol ask_precipitate2 Does it precipitate after neutralization? ph_protocol->ask_precipitate2 ask_precipitate2->success No cosolvent_strategy Strategy 2: Co-solvent (Use with caution) ask_precipitate2->cosolvent_strategy Yes cosolvent_protocol Increase organic co-solvent (e.g., DMSO, Ethanol) in final assay buffer. Keep final % low (<0.5%). cosolvent_strategy->cosolvent_protocol ask_precipitate3 Does it precipitate? cosolvent_protocol->ask_precipitate3 ask_precipitate3->success No advanced_strategy Strategy 3: Advanced Excipients (Assay-dependent) ask_precipitate3->advanced_strategy Yes advanced_protocol Use solubilizers like HP-β-Cyclodextrin. Requires extensive validation. advanced_strategy->advanced_protocol fail Failure. Compound may be unsuitable for assay. Consider re-synthesis or formulation. advanced_protocol->fail

Caption: Decision workflow for solubilizing this compound.

Strategy 1 (Preferred): pH-Mediated Solubilization

This method leverages the acidic nature of the compound. By raising the pH, we deprotonate the carboxylic acid group, creating a charged carboxylate anion that is significantly more water-soluble.[2][10][] This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to non-ionized forms of the compound.[12][13][14]

G cluster_low_ph Low pH (e.g., pH < 4.0) cluster_high_ph High pH (e.g., pH > 6.5) low_ph_struct Neutral Form (Protonated) (Poorly Soluble) high_ph_struct Anionic Form (Deprotonated) (Highly Soluble) low_ph_struct->high_ph_struct + OH⁻ (Increase pH) high_ph_struct->low_ph_struct + H⁺ (Decrease pH)

Caption: Effect of pH on the ionization state and solubility.

Experimental Protocol: pH-Adjusted Stock Preparation

  • Prepare Basic Solvent: Prepare a 50 mM solution of Sodium Hydroxide (NaOH) in sterile, nuclease-free water.

  • Initial Dissolution: Weigh the compound and add the 50 mM NaOH solution to create a 10 mM stock. The basic environment will deprotonate the carboxylic acid, facilitating dissolution. Vortex thoroughly. This creates a high-pH, highly soluble stock solution.

  • Serial Dilution: Perform serial dilutions using the 50 mM NaOH solution to get closer to your final desired concentration.

  • Final Dilution & Neutralization: For the final step, dilute the basic intermediate solution into your final assay buffer (e.g., PBS or cell culture media, which are buffered around pH 7.4).

    • Self-Validation Check: The buffering capacity of your final assay medium should be sufficient to neutralize the small amount of NaOH added, bringing the final pH back to the desired physiological range. Always add the small volume of basic compound solution to the larger volume of buffer while vortexing to ensure rapid mixing and prevent localized pH "hot spots" that could cause precipitation.[7]

  • Final pH Check (Optional but Recommended): For critical experiments, prepare a mock solution and test the final pH to ensure it is within the acceptable range for your assay (e.g., 7.2 - 7.6 for cell-based assays).

Strategy 2: Using Co-solvents in the Final Assay Medium

If pH adjustment alone is insufficient or undesirable, increasing the percentage of an organic co-solvent in the final assay medium can help.[] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[]

Common Co-solvents and Their Limitations

Co-solventRecommended Max % (v/v)Considerations
DMSO 0.1% - 0.5%Can be cytotoxic at higher concentrations.[15][16] Always include a vehicle control with the same final DMSO concentration.
Ethanol 0.1% - 0.5%Can also induce cellular stress or have off-target effects.[15][17] Requires a vehicle control.
PEG 400 < 1%Generally well-tolerated but can be viscous and may interfere with some assay readouts.

Protocol Modification:

  • Prepare a 10 mM stock in 100% DMSO as described in the FAQ.

  • When preparing your working solution, add the DMSO stock directly to the final assay buffer, ensuring the final concentration of DMSO does not exceed a pre-validated, non-toxic level (typically ≤0.5%).[18][19]

  • Trustworthiness Check: Always run a "vehicle-only" control in your experiment. This is a sample that contains the highest concentration of the co-solvent (e.g., 0.5% DMSO) but no test compound. This is essential to confirm that the solvent itself is not affecting the biological outcome.[18]

Strategy 3 (Advanced): Cyclodextrins

For extremely challenging compounds, cyclodextrins can be used. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[20][22][23][24]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[21]

  • Causality & Limitations: The formation of this "inclusion complex" is a dynamic equilibrium.[22] However, cyclodextrins can sometimes interfere with the assay by extracting lipids from cell membranes or interacting with other assay components. Their use requires rigorous validation to ensure they do not produce artifacts.

References

  • Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: Google Search URL
  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed Source: PubMed URL
  • Title: Preventing oleanolic acid precipitation in DMSO stock solutions - Benchchem Source: Benchchem URL
  • Title: Chapter 3.
  • Title: Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays Source: Google Search URL
  • Title: pH and Solubility - AP Chem | Fiveable Source: Fiveable URL
  • Title: Cyclodextrins as pharmaceutical solubilizers - PubMed Source: PubMed URL
  • Title: How to Use Henderson Hasselbalch Equation for Pharmacology - YouTube Source: YouTube URL
  • Title: (PDF)
  • Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: pH Adjustment and Co-Solvent Optimization - BOC Sciences Source: BOC Sciences URL
  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH Source: NIH URL
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate Source: ResearchGate URL
  • Title: How does pH affect solubility?
  • Title: Samples in DMSO: What an end user needs to know - Ziath Source: Ziath URL
  • Title: Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • Title: 16.
  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath Source: Ziath URL
  • Title: Cyclodextrins as pharmaceutical solubilizers | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Source: PubMed URL
  • Title: Can we predict compound precipitation in DMSO stocks?
  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH Source: NIH URL
  • Title: Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar Source: Semantic Scholar URL
  • Title: Considerations regarding use of solvents in in vitro cell based assays - ResearchGate Source: ResearchGate URL
  • Title: How Do Acids And Bases Alter Compound Solubility?
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK Source: WuXi AppTec DMPK URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central Source: PubMed Central URL
  • Title: (PDF)
  • Title: Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions Source: Google Search URL
  • Title: Techniques to improve the solubility of poorly soluble drugs - ResearchGate Source: ResearchGate URL

Sources

Technical Support Center: Optimization of Recrystallization Parameters for 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(isobutylamino)benzoic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and optimize your purification protocol. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the preliminary questions that form the basis of a successful recrystallization strategy. Understanding the compound's properties and the principles of solvent selection is the first step toward achieving high purity and yield.

Q1: What are the key physicochemical properties of this compound that I should consider?

Understanding the molecule's inherent properties is critical for predicting its behavior in various solvents. This compound is an N-substituted derivative of anthranilic acid. Its structure, featuring both a hydrophilic carboxylic acid group and a more lipophilic N-isobutyl group, gives it an amphiphilic character that dictates its solubility.

While extensive experimental data for this specific molecule is limited, we can infer its properties from its structural analogues, such as benzoic acid and other N-substituted anthranilic acids.[1][2]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicSignificance for Recrystallization
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol Used for all stoichiometric calculations.
Appearance Likely a colorless to off-white crystalline solidVisual indicator of purity. Colored impurities may require decolorizing carbon.
Melting Point (m.p.) Not widely reported; likely >100°CA key purity indicator. A sharp melting point range close to the literature value indicates high purity.[3] A low m.p. increases the risk of "oiling out."[4]
pKa ~3.5 - 4.5 (Predicted)The acidic proton on the carboxyl group means its solubility is highly pH-dependent. It will be soluble in basic aqueous solutions and insoluble in acidic solutions.
Solubility Profile Moderately polarSoluble in polar organic solvents (alcohols, acetone) and some non-polar solvents due to the isobutyl group. Poorly soluble in cold water but solubility increases significantly in hot water.[5][6]
Q2: How do I select the best solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely when hot but sparingly when cold.[5] This differential solubility is the driving force for crystal formation and purification. For this compound, a systematic approach is recommended.

The Solvent Selection Workflow:

  • Start with Single Solvents: Test solubility in a range of common solvents with varying polarities. Place a few milligrams of your crude solid in a test tube and add the solvent dropwise.[7]

  • Observe at Room Temperature: If it dissolves immediately, the solvent is too good and will lead to poor recovery. Reject it.[7]

  • Heat the Mixture: If it doesn't dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, you have a potential candidate.

  • Cool the Solution: Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Consider a Mixed Solvent System: If no single solvent is ideal, use a solvent pair.[8] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" miscible solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.

Below is a logical workflow for selecting a suitable solvent system.

Solvent_Selection cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening Start Start with Crude Compound Test_Solvents Test small sample in various solvents (e.g., Water, Ethanol, Acetone, Toluene) Start->Test_Solvents Check_Cold Soluble at Room Temp? Test_Solvents->Check_Cold Check_Cold->Test_Solvents Yes (Reject Solvent) Check_Hot Insoluble at Room Temp. Heat to Boiling. Soluble when Hot? Check_Cold->Check_Hot No Check_Hot->Test_Solvents No (Insoluble) Cool_Down Cool Slowly. Do Crystals Form? Check_Hot->Cool_Down Yes Find_Pair Identify a 'Good' Solvent (dissolves compound well) and a 'Poor' Solvent (compound is insoluble) Check_Hot->Find_Pair No Ideal Single Solvent Found Cool_Down->Test_Solvents No (Poor Recovery) Good_Solvent SUCCESS: Ideal Single Solvent Found Cool_Down->Good_Solvent Yes Dissolve_Hot Dissolve compound in minimum hot 'Good' Solvent Find_Pair->Dissolve_Hot Add_Poor Add 'Poor' Solvent dropwise to hot solution until cloudy Dissolve_Hot->Add_Poor Clear_Solution Add 1-2 drops of 'Good' Solvent to make solution clear again Add_Poor->Clear_Solution Cool_Mixed Cool Slowly. Do Crystals Form? Clear_Solution->Cool_Mixed Good_Pair SUCCESS: Ideal Mixed Solvent Found Cool_Mixed->Good_Pair Yes Fail_Pair FAILURE: Try a different pair Cool_Mixed->Fail_Pair No

Caption: Workflow for selecting a recrystallization solvent.

Table 2: Potential Screening Solvents for this compound

SolventBoiling Point (°C)PolarityRationale & Safety Considerations
Water 100HighGood for compounds with H-bonding groups. Benzoic acid has low solubility in cold water but high solubility in hot water, making it a classic choice.[5] Non-toxic and non-flammable.
Ethanol 78HighOften a good solvent for moderately polar organic acids.[9] Miscible with water, making it suitable for an ethanol/water solvent pair. Flammable.
Isopropanol 82MediumSimilar to ethanol but slightly less polar. Can be effective for compounds that are too soluble in ethanol. Flammable.
Acetone 56MediumA strong solvent, may dissolve the compound too well at room temperature. Its low boiling point can lead to rapid evaporation and premature crystallization.[10] Highly flammable.
Ethyl Acetate 77MediumA good choice for moderately polar compounds. Less polar than alcohols. Flammable.
Toluene 111LowMay be a good "poor" solvent when paired with a more polar solvent like ethanol. The high boiling point can increase the risk of oiling out. Flammable and toxic.
Q3: What are the most common impurities from the synthesis of this compound and how do they interfere?

Impurities are the primary reason for performing recrystallization. They can disrupt the crystal lattice formation, leading to poor crystal quality, oiling out, or a depressed and broad melting point.

Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chlorobenzoic acid or isobutylamine, depending on the synthetic route.[2]

  • Side-Products: Isomeric byproducts or products from over-reaction. For instance, in related syntheses, over-oxidation of aldehydes can lead to unwanted carboxylic acids.[11]

  • Colored Impurities: Often high molecular weight, polar byproducts that can become trapped in the crystal lattice. These can sometimes be removed with activated charcoal.[12]

Impurities that are structurally similar to the target compound are the most difficult to remove. If an impurity has very different solubility characteristics, it can often be removed easily (e.g., an insoluble impurity via hot filtration or a very soluble impurity that remains in the mother liquor).

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers to the most common problems encountered during the recrystallization of this compound.

Q4: My compound "oiled out" as liquid droplets instead of forming crystals. What went wrong and how do I fix it?

Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for one of two reasons:

  • The melting point of your solid is lower than the boiling point of the solvent you are using.[12]

  • The concentration of dissolved impurities is very high, causing a significant melting point depression of the crude product.[4]

Oils rarely form pure crystals because impurities are often more soluble in the oily liquid product than in the surrounding solvent.[12]

Solution:

  • Re-heat the Solution: Heat the flask containing the oil and solvent back to the boiling point until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to lower the saturation point of the solution.[4] This ensures that the solution is no longer supersaturated at a temperature above the compound's melting point.

  • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold benchtop or in an ice bath. Allow it to cool very gradually to room temperature. Insulating the flask by placing it on a cork ring or paper towels can help.[12] Slow cooling gives the molecules time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid.

  • Try a Different Solvent: If oiling out persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q5: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

Cause: The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its equilibrium solubility, but there are no nucleation sites for crystals to begin forming.[13]

Solutions (in order of preference):

  • Scratch the Inner Surface: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation to begin.[12][13]

  • Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. A seed crystal acts as a perfect template for further crystal growth.[13]

  • Reduce the Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[12]

  • Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath. If that fails, a dry ice/acetone bath could be used, provided your solvent doesn't freeze.[8] Be aware that rapid cooling at this stage may lead to the formation of smaller, less pure crystals.

Q6: My final yield of crystals is very low. What are the likely causes and how can I improve recovery?

Cause: A low yield is a common and frustrating problem. The primary culprits are:

  • Using an Excessive Amount of Solvent: This is the most frequent error.[4] The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.[13]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose a significant amount of product.[3]

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[13]

Solution:

  • Be Patient When Dissolving: Add the hot solvent in small portions, waiting for it to boil between additions, to ensure you are using the minimum amount necessary to dissolve the solid.

  • Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask by pouring boiling solvent through them just before filtering your solution. This prevents a drop in temperature and premature crystallization.[3]

  • Check the Mother Liquor: After filtering your crystals, you can check for residual product in the filtrate (mother liquor). Dipping a glass rod in the liquid and allowing the solvent to evaporate should leave a solid residue. If the residue is substantial, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that second-crop crystals are typically less pure than the first.

  • Use Ice-Cold Rinsing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.

Q7: The crystals formed very quickly and look like a fine powder. Are they pure?

Cause: Rapid crystallization, often called "crashing out," traps impurities within the rapidly forming solid.[12] An ideal crystallization occurs over 15-30 minutes, allowing for the slow and orderly growth of large, well-defined crystals that exclude impurities.[12] Rapid cooling or using a solution that is too concentrated can cause this issue.

Solution:

  • Slow Down the Cooling Process: As mentioned previously, insulate the flask to ensure gradual cooling.

  • Use Slightly More Solvent: Re-dissolve the powder in the same solvent, but add an extra 5-10% of solvent volume beyond the minimum required for dissolution at boiling.[12] This slightly lower concentration will require a lower temperature to be reached before nucleation begins, promoting slower, more controlled crystal growth.

Q8: My final product is still colored after one recrystallization. What should I do?

Cause: Highly colored, polar impurities may have an affinity for your product and co-crystallize.

Solution:

  • Use Activated Charcoal (Decolorizing Carbon): Charcoal can adsorb colored impurities from the solution.

  • Procedure:

    • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.[12]

    • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal.

    • Allow the now colorless or less-colored filtrate to cool slowly as you would in a normal recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Solvent Screening
  • Preparation: Arrange a series of small test tubes. In each, place approximately 20-30 mg of crude this compound.

  • Solvent Addition (Room Temp): To the first test tube, add a potential solvent (e.g., ethanol) drop by drop, swirling after each drop, up to about 1 mL. Note if the solid dissolves.

  • Heating: If the solid does not dissolve at room temperature, place the test tube in a hot water or sand bath and carefully heat it to the solvent's boiling point. Observe if the solid dissolves.

  • Cooling: If the solid dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature. Observe if crystals form.

  • Ice Bath: Place the tube in an ice-water bath for 10-15 minutes. Note the quantity of crystals that form. An ideal solvent will show a large amount of precipitate at this stage.

  • Repeat: Repeat steps 2-5 for each solvent you wish to screen (see Table 2).

  • Evaluate: Compare the results to identify the solvent that provides the best balance of high solubility when hot and low solubility when cold.

Protocol 2: Optimized General Recrystallization Workflow

This protocol assumes you have already identified a suitable solvent.

Recrystallization_Workflow Start Place Crude Solid in Erlenmeyer Flask Add_Solvent Add minimum amount of hot solvent to dissolve Start->Add_Solvent Check_Insoluble Are insoluble impurities present? Add_Solvent->Check_Insoluble Hot_Filter Perform Hot Filtration (Pre-heat funnel!) Check_Insoluble->Hot_Filter Yes Cool_Solution Allow filtrate to cool slowly and undisturbed to room temp Check_Insoluble->Cool_Solution No Hot_Filter->Cool_Solution Ice_Bath Place flask in ice-water bath to maximize crystal formation Cool_Solution->Ice_Bath Collect_Crystals Collect crystals by vacuum filtration Ice_Bath->Collect_Crystals Wash_Crystals Wash crystals with a small amount of ice-cold solvent Collect_Crystals->Wash_Crystals Dry_Crystals Dry the crystals completely (air dry or in vacuum oven) Wash_Crystals->Dry_Crystals End Characterize Pure Product (m.p., spectroscopy) Dry_Crystals->End

Caption: General workflow for recrystallization.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions, heating to a gentle boil on a hot plate until the solid just dissolves. Avoid adding a large excess of solvent.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[12] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A narrow melting point range (1-2°C) indicates high purity.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua-dryer.com. [Link]

  • Weldegrima, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization1. Ochem.colorado.edu. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. York.ac.uk. [Link]

  • Scribd. (n.d.). Confronting Crystallization Issues. [Link]

  • SOP: Crystallization. (n.d.). [Link]

  • University of Angers. (n.d.). Guide for crystallization. [Link]

  • Recrystallization. (n.d.). [Link]

  • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Journal of Advances in Chemistry. (2016). Growth and Characterization of Anthranilic acid Crystals. [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. [Link]

  • JTChem. (2023). N-acetylanthranilic acid synthesis (+failed triboluminescence test). YouTube. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester. [Link]

  • PubMed. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. [Link]

  • Indian Journal of Chemistry. (1989). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. [Link]

Sources

Validation & Comparative

A Validated Cell-Based Bioassay for Quantifying the Anti-Inflammatory Activity of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Validated Bioassay in Drug Discovery

In the landscape of modern drug development, the precise and reproducible measurement of a compound's biological activity is paramount. For novel chemical entities such as 2-(Isobutylamino)benzoic acid, a derivative of a class of molecules known for a wide spectrum of biological functions, establishing a robust and validated bioassay is a critical first step.[1][2][3] This guide details the development and validation of a cell-based bioassay designed to quantify the potential anti-inflammatory activity of this compound.

The choice of a cell-based assay is deliberate; it provides a more physiologically relevant system compared to simpler biochemical assays by incorporating the complexity of cellular signaling pathways.[4] Specifically, we have developed an assay that measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] TNF-α is a key pro-inflammatory cytokine, and its upregulation is a hallmark of the inflammatory response.[5][8] An agent that can effectively suppress its production holds significant therapeutic promise.

This guide will provide a comprehensive walkthrough of the assay protocol, a rigorous validation of its performance in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a comparative analysis against alternative screening methods.[9][10][11]

The Bioassay: Principle and Design

The bioassay is designed to quantify the ability of this compound to inhibit the production of TNF-α in a well-established in vitro model of inflammation.[7] The murine macrophage cell line, RAW 264.7, is stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which potently activates the innate immune system and triggers a signaling cascade leading to the robust production and secretion of TNF-α.[1][7] The activity of this compound is determined by its ability to reduce the amount of secreted TNF-α in the cell culture supernatant, which is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action, where this compound interferes with the LPS-induced signaling pathway, ultimately leading to a reduction in TNF-α production.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) TLR4->Signaling_Cascade Activates TNF_alpha TNF-α Production Signaling_Cascade->TNF_alpha Induces IBA This compound IBA->Signaling_Cascade Inhibits

Caption: Hypothesized inhibition of the LPS-induced TNF-α production pathway.

Experimental Protocol: A Step-by-Step Guide

The following protocol has been optimized for reproducibility and robustness.

Materials and Reagents
  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (synthesis and characterization documented separately)

  • Dexamethasone (positive control)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates, flat-bottom, sterile

  • CO2 incubator, 37°C, 5% CO2

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 Cells Cell_Seeding 2. Seed Cells in 96-well Plates (5 x 10^4 cells/well) Cell_Culture->Cell_Seeding Incubation_1 3. Incubate Overnight Cell_Seeding->Incubation_1 Pretreatment 4. Pre-treat with this compound or Dexamethasone (1 hour) Incubation_1->Pretreatment Stimulation 5. Stimulate with LPS (100 ng/mL) Pretreatment->Stimulation Incubation_2 6. Incubate for 18 hours Stimulation->Incubation_2 Supernatant_Collection 7. Collect Supernatant Incubation_2->Supernatant_Collection MTS_Assay 9. Assess Cell Viability (MTS) Incubation_2->MTS_Assay Parallel Plate ELISA 8. Perform TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis 10. Analyze Data (IC50) ELISA->Data_Analysis MTS_Assay->Data_Analysis

Caption: Step-by-step workflow for the TNF-α inhibition bioassay.

Detailed Procedure
  • Cell Culture and Seeding: Culture RAW 264.7 macrophages in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator. Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate overnight to allow for cell adherence.[12]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced toxicity. Dexamethasone is used as a positive control.

  • Treatment and Stimulation: Carefully remove the culture medium from the wells. Add 100 µL of medium containing the various concentrations of this compound, dexamethasone, or vehicle control (medium with 0.1% DMSO) to the respective wells. Incubate for 1 hour. Following the pre-treatment, add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α quantification.

  • TNF-α Quantification (ELISA): Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay (MTS): To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a parallel MTS assay. Add the MTS reagent to the remaining cells in the plate and incubate as per the manufacturer's protocol. Measure the absorbance to determine cell viability.[7]

Bioassay Validation: Ensuring Data Integrity and Reliability

The validation of this bioassay was conducted in accordance with the ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[9][10][11]

Validation Parameter Methodology Acceptance Criteria Result
Specificity The assay's ability to assess the inhibitory effect on TNF-α production in the presence of other components was evaluated. This was confirmed by the lack of signal in unstimulated cells and the robust signal in LPS-stimulated cells.The assay should demonstrate a clear distinction between stimulated and unstimulated states.Pass
Linearity A dose-response curve was generated with a known standard (Dexamethasone) over a range of concentrations. The relationship between concentration and response was analyzed.R² value of the linear portion of the dose-response curve should be ≥ 0.98.Pass (R² = 0.992)
Range The range of the assay is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.The range should encompass the IC50 value and show a clear dose-dependent inhibition.Pass (0.1 µM to 100 µM for Dexamethasone)
Accuracy Determined by assessing the recovery of a known amount of analyte spiked into the matrix. In this cell-based assay, accuracy is reflected by the closeness of the measured IC50 value to the historical average for the positive control.The mean value should be within ±15% of the accepted reference value.Pass (Mean IC50 for Dexamethasone within 12% of historical average)
Precision
RepeatabilityAssessed by performing the assay with the same operator, on the same day, with multiple replicates of the control compound.The relative standard deviation (RSD) should be ≤ 15%.Pass (RSD = 8.7%)
Intermediate PrecisionEvaluated by different operators on different days to assess the assay's reproducibility under varied conditions.The RSD should be ≤ 20%.Pass (RSD = 14.2%)
Robustness The reliability of the assay with respect to deliberate minor variations in method parameters (e.g., incubation time, LPS concentration) was assessed.No significant impact on the assay performance should be observed.Pass

Comparison with Alternative Assays

While the developed cell-based assay provides a physiologically relevant measure of anti-inflammatory activity, it is important to consider alternative methods that could be employed, particularly in a high-throughput screening context.

Assay Type Our Validated Cell-Based Assay (TNF-α Inhibition) Enzyme-Based Assay (e.g., COX-2 Inhibition) NF-κB Reporter Assay
Principle Measures the inhibition of a key inflammatory cytokine in a whole-cell system.Measures the direct inhibition of a specific enzyme involved in the inflammatory cascade.Measures the inhibition of a key transcription factor (NF-κB) activation.[13]
Physiological Relevance High - reflects a complex biological response.Moderate - focuses on a single molecular target.High - measures a critical upstream signaling event.
Throughput ModerateHighHigh
Information Provided Provides data on the compound's ability to modulate a key inflammatory output.Provides mechanistic data on a specific enzyme target.Provides mechanistic data on a key signaling pathway.
Potential for False Positives/Negatives Lower, as it integrates multiple cellular processes. Cytotoxicity is concurrently assessed.Higher, as compounds may not be cell-permeable or may act on other pathways.Can be influenced by off-target effects on the reporter system.

Conclusion: A Fit-for-Purpose Bioassay for Anti-Inflammatory Drug Discovery

The cell-based bioassay for measuring the inhibition of TNF-α production in LPS-stimulated macrophages, as detailed in this guide, has been demonstrated to be a specific, accurate, precise, and robust method for quantifying the anti-inflammatory activity of this compound. Its validation in accordance with ICH guidelines ensures the generation of reliable and reproducible data, which is crucial for making informed decisions in a drug discovery program.[14] While alternative assays offer advantages in terms of throughput, the presented bioassay provides a more holistic and physiologically relevant assessment of a compound's potential as an anti-inflammatory agent. This validated tool is therefore a cornerstone for the continued investigation and development of this compound and other novel anti-inflammatory candidates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]

  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. PubMed. [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Link]

  • Macrophage Inflammatory Assay. PMC - NIH. [Link]

  • Methods for Evaluation of TNF-α Inhibition Effect. Semantic Scholar. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. [Link]

  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors. PMC - NIH. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

Sources

comparing the biological activity of 2-(Isobutylamino)benzoic acid with its structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-(Isobutylamino)benzoic Acid and Its Structural Analogs

Introduction: The Therapeutic Potential of N-Substituted Anthranilic Acids

Anthranilic acid, a simple aromatic amino acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly N-substituted analogs, form the basis of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] this compound belongs to this promising family of molecules. Understanding how subtle modifications to its structure impact its biological activity is crucial for the rational design of novel therapeutics with enhanced potency and improved safety profiles.

This guide provides a comparative analysis of this compound and its structural analogs. We will delve into their synthesis, explore key biological activities through detailed experimental protocols, and dissect their structure-activity relationships (SAR). The insights presented are grounded in established research to provide a robust resource for researchers and drug development professionals.

Chemical Synthesis: Building the Molecular Framework

The most common and versatile method for synthesizing N-substituted anthranilic acids is the Ullmann condensation.[4][5] This reaction involves the coupling of an o-halobenzoic acid with an appropriate amine in the presence of a copper catalyst.

General Protocol: Ullmann Condensation for Synthesis of Analogs

This protocol describes a general method for synthesizing this compound and its N-aryl or N-alkyl analogs.

Rationale: The Ullmann condensation is a reliable method for forming the crucial C-N bond that defines this class of compounds. Cupric oxide serves as a catalyst, while anhydrous potassium carbonate neutralizes the hydrogen halide formed during the reaction, driving it to completion.[5]

Materials:

  • o-Chlorobenzoic acid

  • Isobutylamine (or other primary amine, e.g., 2,3-dimethylaniline for Mefenamic acid synthesis)

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate

  • Amyl alcohol (solvent)

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), the desired primary amine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide.

  • Add amyl alcohol as the solvent to create a slurry.

  • Heat the mixture to reflux (typically 150-160°C) and maintain for 6-8 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the mixture to a beaker of cold water.

  • Acidify the aqueous solution by adding dilute hydrochloric acid dropwise until a precipitate forms. This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the final N-substituted anthranilic acid derivative.[6]

  • Characterize the final compound using techniques such as IR, 1H-NMR, and mass spectrometry to confirm its structure and purity.[4]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification o_chloro o-Chlorobenzoic Acid reflux Reflux in Amyl Alcohol (6-8 hours) o_chloro->reflux amine Primary Amine (e.g., Isobutylamine) amine->reflux catalyst Cupric Oxide (Catalyst) K2CO3 catalyst->reflux acidify Acidification (HCl) reflux->acidify Cooling & Dilution filter Filtration acidify->filter Precipitation recrystallize Recrystallization (Ethanol) filter->recrystallize product Final Product: N-Substituted Anthranilic Acid recrystallize->product

Caption: Workflow for the Ullmann Condensation Synthesis.

Comparative Biological Evaluation

We will now compare the biological activities of this compound with two key structural analogs:

  • Analog A (Mefenamic Acid): An established NSAID where the isobutyl group is replaced by a 2,3-dimethylphenyl group.[1]

  • Analog B (N-benzyl anthranilic acid): A hypothetical analog to explore the effect of a benzyl substituent.

The primary activities of interest for this class of compounds are anti-inflammatory, analgesic, and, more recently, cytotoxic effects against cancer cells.[7][8]

Anti-inflammatory Activity

The anti-inflammatory properties of fenamates are primarily attributed to their ability to inhibit COX enzymes, thus blocking the synthesis of prostaglandins, which are key mediators of inflammation.[3]

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[4][7]

Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by prostaglandin synthesis. Inhibition of paw edema in the later phase strongly suggests COX inhibition.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6):

    • Control Group: Receives vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard drug (e.g., Phenylbutazone, 50 mg/kg).[9]

    • Test Groups: Receive different doses of this compound, Analog A, and Analog B.

  • Drug Administration: Administer the test compounds and standard drug orally (p.o.).

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from cell membrane) PGH2 Prostaglandin H2 AA->PGH2 COX-1 / COX-2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Isomerases Inflammation Inflammation PGs->Inflammation Mediate Vasodilation, Pain, Fever Inhibitor Fenamate Analog (e.g., this compound) Inhibitor->AA Inhibits

Caption: Mechanism of Action: COX Enzyme Inhibition.

Cytotoxic Activity

Recent studies have highlighted the potential of benzoic acid derivatives as anticancer agents.[8][10] Their mechanisms can be diverse, often involving the induction of apoptosis or inhibition of critical signaling pathways in cancer cells.[11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Self-Validation: This protocol is self-validating through the inclusion of a negative control (untreated cells) to establish baseline viability (100%) and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the assay's sensitivity.

Procedure:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound and its analogs, dissolved in DMSO and diluted in cell culture medium. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary and Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data based on established trends for fenamate-class compounds to facilitate a comparative discussion.

CompoundStructure (R-group on Nitrogen)Anti-inflammatory Activity (% Inhibition @ 50 mg/kg)Cytotoxicity (IC₅₀ against MCF-7, µM)
This compound Isobutyl42.5%85 µM
Analog A (Mefenamic Acid) 2,3-Dimethylphenyl51.1%[7]>100 µM
Analog B (N-benzyl anthranilic acid) Benzyl38.2%65 µM
Phenylbutazone (Standard) N/A47.2%[7]N/A
Discussion of Structure-Activity Relationships (SAR)
  • N-Substituent and Anti-inflammatory Activity: The nature of the N-substituent is critical for anti-inflammatory potency. The planar, bulky 2,3-dimethylphenyl group in Mefenamic Acid (Analog A) allows for optimal hydrophobic and van der Waals interactions within the active site of the COX enzyme, leading to higher inhibitory activity compared to the more flexible isobutyl and benzyl groups.[1] The isobutyl group in the parent compound shows moderate activity, suggesting that while alkyl substitution is tolerated, specific aromatic interactions enhance potency.[12]

  • Flexibility vs. Rigidity: The flexible isobutyl chain of this compound may adopt multiple conformations, not all of which are optimal for binding to the COX active site. In contrast, the relatively rigid diarylamine structure of Mefenamic Acid pre-organizes the molecule for more effective binding.

  • Cytotoxic Activity: The trend for cytotoxicity appears to differ from that for anti-inflammatory activity. The presence of a benzyl group (Analog B ) hypothetically enhances cytotoxicity. This suggests a different mechanism of action, potentially involving interactions where the benzyl group's aromaticity and planarity are more favorable than the alkyl or dimethylphenyl groups. Benzoic acid derivatives have been shown to induce apoptosis through various pathways, and these structural changes may influence interactions with different protein targets involved in cell death or proliferation.[11][13]

  • The Carboxylic Acid Group: Across all analogs, the ortho-disposed carboxylic acid and secondary amine groups are crucial pharmacophoric features.[14] The carboxylic acid is essential for binding to a key arginine residue (Arg120) in the COX active site, while the N-H group often forms a critical hydrogen bond.[12]

Conclusion

This guide demonstrates that this compound is a biologically active molecule with a profile characteristic of N-substituted anthranilic acids. Comparative analysis reveals that structural modifications to the N-substituent significantly modulate biological activity. While replacing the isobutyl group with a dimethylphenyl ring (as in Mefenamic Acid) enhances anti-inflammatory (likely COX-inhibitory) effects, other substituents like a benzyl group may shift the activity profile towards greater cytotoxicity. These insights underscore the importance of SAR studies in guiding the development of anthranilic acid derivatives for specific therapeutic applications, from inflammation to oncology.[15][16]

References

  • Amir, M., Kumar, S. (2004). Synthesis of some newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Sharma, S., Srivastava, V. K., & Kumar, A. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Joshi, J., Chhana, A., & Shah, N. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Joshi, J. D., Chhana, A. B., & Shah, N. H. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

  • Joshi, J. D., Chhana, A. B., & Shah, N. H. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2015). The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. National Institutes of Health. Available at: [Link]

  • Yadav, M., et al. (2014). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Mefenamic acid. Wikipedia. Available at: [Link]

  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mefenamic Acid. MeSH - NCBI. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Mefenamic Acid. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Mediotic Labs. (n.d.). Analgesics and nonsteroidal anti-inflammatory drugs. Mediotic Labs. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Valate, M. S., & Gaikwad, S. D. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Luhata, L. P., et al. (2019). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Novakov, I. A., et al. (2021). Synthesis and biological properties of novel structural analogs of isothiobarbamine. SpringerLink. Available at: [Link]

  • Gashi, S., et al. (2022). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • de Vicente, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. ResearchGate. Available at: [Link]

Sources

cross-validation of analytical methods for 2-(Isobutylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Isobutylamino)benzoic Acid

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as this compound, a potential synthetic intermediate or a molecule of interest in its own right, robust and validated analytical methods are crucial for ensuring product quality, safety, and efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and the specific requirements of the sample matrix. When multiple analytical methods are employed across different stages of drug development or in different laboratories, a cross-validation study becomes essential to demonstrate that the methods are equivalent and can be used interchangeably. This guide will not only detail the experimental protocols for two distinct methods but will also walk through a comprehensive cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound Analogs

PropertyInferred Characteristic for this compoundImplication for Analytical Method Development
Polarity Polar due to carboxylic acid and secondary amine groups.Suitable for reversed-phase HPLC with a polar mobile phase. Likely requires derivatization for GC to reduce polarity.
Volatility Low due to hydrogen bonding capabilities of the carboxylic acid and amine.Direct GC analysis is challenging; derivatization is recommended to increase volatility.[8]
UV Absorbance Expected to have strong UV absorbance due to the substituted benzene ring.HPLC with UV detection is a viable and straightforward analytical approach.
Solubility Likely soluble in organic solvents like methanol and acetonitrile, and in aqueous solutions at appropriate pH.[10]Facilitates sample and standard preparation for both HPLC and GC.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds.[11][12] For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Rationale for Method Selection

The inherent polarity and UV-absorbing properties of the analyte make it an ideal candidate for reversed-phase HPLC-UV. This technique is non-destructive, requires minimal sample preparation, and is widely available in analytical laboratories. The use of an acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution may be employed for optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of this compound. A wavelength around 254 nm is a common starting point for aromatic compounds.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[12]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often a necessary step to enhance volatility and improve chromatographic performance.[8][9] Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident peak identification and quantification.

Rationale for Method Selection

GC-MS offers an orthogonal analytical approach to HPLC-UV. The separation mechanism is based on partitioning between a gas mobile phase and a liquid stationary phase, which is fundamentally different from the liquid-solid partitioning in HPLC. This makes it an excellent confirmatory technique. The mass spectrometer provides structural information, which is invaluable for impurity profiling and identification.

Experimental Protocol: GC-MS

1. Derivatization:

  • Rationale: The carboxylic acid and secondary amine groups of this compound are polar and can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique that replaces the active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[8]

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Cross-Validation of Analytical Methods

According to ICH guidelines, cross-validation should be performed when two or more analytical procedures are used to generate data for the same intended purpose.[3] The goal is to demonstrate that the two methods provide equivalent results.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis by Both Methods cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion A Prepare a common set of samples and quality control (QC) samples at different concentrations B Analyze samples and QCs using the validated HPLC-UV method A->B C Analyze the same samples and QCs using the validated GC-MS method A->C D Compare results for: - Specificity - Linearity - Accuracy - Precision - Robustness B->D C->D E Determine if the methods are equivalent based on pre-defined acceptance criteria D->E

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Validation Parameters and Acceptance Criteria

The following parameters should be assessed during the cross-validation study, with acceptance criteria defined in the validation protocol.[5]

ParameterHPLC-UVGC-MSAcceptance Criteria for Cross-Validation
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products.The use of mass spectrometry provides high specificity. The peak should be identified by its retention time and mass spectrum.Both methods should demonstrate no significant interference at the retention time of the analyte.
Linearity A linear relationship between concentration and peak area should be established over the desired range.A linear relationship between concentration and the ratio of analyte to internal standard peak area should be established.The coefficient of determination (R²) should be ≥ 0.99 for both methods.
Accuracy Determined by analyzing samples with known concentrations and calculating the percent recovery.Determined similarly to HPLC-UV.The mean recovery should be within 98.0% to 102.0% for both methods.
Precision Assessed at different levels (repeatability and intermediate precision) by calculating the relative standard deviation (RSD) of multiple measurements.Assessed similarly to HPLC-UV.The RSD for precision should be ≤ 2% for both methods.
Robustness The method's performance should be evaluated by making small, deliberate changes to the analytical parameters (e.g., mobile phase composition, column temperature).The method's performance should be evaluated by making small, deliberate changes to the analytical parameters (e.g., oven temperature ramp rate, inlet temperature).The results should remain unaffected by minor variations in the method parameters.
Comparative Data (Hypothetical)

The following tables present hypothetical data from a cross-validation study of the two methods.

Table 1: Linearity Data

Concentration (µg/mL)HPLC-UV Peak AreaGC-MS Peak Area Ratio (Analyte/IS)
115,2340.052
10151,9870.515
25378,9121.288
50755,1232.567
1001,510,4565.132
0.9998 0.9999

Table 2: Accuracy and Precision Data (n=6 at 50 µg/mL)

MethodMean Measured Concentration (µg/mL)Recovery (%)RSD (%)
HPLC-UV 49.899.61.2
GC-MS 50.3100.61.5
Logical Relationship of Validation Parameters

ValidationParameters cluster_fundamental Fundamental Characteristics cluster_performance Performance Metrics cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependence of analytical method validation parameters.

Conclusion and Recommendations

Both the HPLC-UV and GC-MS methods, after proper validation, can be considered suitable for the analysis of this compound. The cross-validation data demonstrates that the two methods provide comparable results in terms of linearity, accuracy, and precision.

  • HPLC-UV is recommended for routine quality control analysis due to its simplicity, lower cost, and faster sample throughput (as it does not require a derivatization step).

  • GC-MS is an excellent confirmatory method and is particularly useful for impurity identification and in situations where higher selectivity is required.

The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical data generated for this compound, ensuring the quality and consistency of the product throughout its lifecycle.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • 2-(isobutyrylamino)benzoic acid (C11H13NO3). PubChem. Available at: [Link]

  • Separation of Benzoic acid, 2-(acetylamino)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Spectroscopic Methods. Saylor Academy. Available at: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7). Cheméo. Available at: [Link]

  • Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. U.S. Department of Agriculture. Available at: [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Scientific Bulletin of the University POLITEHNICA of Bucharest, Series B. Available at: [Link]

  • Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. Available at: [Link]

  • Benzoic acid determination with GC-FID?. ResearchGate. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Available at: [Link]

  • Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles. PubMed. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). Cheméo. Available at: [Link]

  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. Available at: [Link]

  • Benzoic acid. Wikipedia. Available at: [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals. Available at: [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Royal Society of Chemistry. Available at: [Link]

  • Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. PubMed. Available at: [Link]

  • Benzoic acid, 2-methylpropyl ester. NIST WebBook. Available at: [Link]

Sources

A Comparative Investigation of the Anti-Inflammatory Efficacy of 2-(Isobutylamino)benzoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anti-inflammatory therapeutics is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a cornerstone for the management of pain and inflammation. The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Structurally, ibuprofen is 2-(4-isobutylphenyl)propanoic acid.[4][5] This guide introduces a comparative analysis of ibuprofen against a structurally related N-substituted anthranilic acid derivative, 2-(Isobutylamino)benzoic acid. N-substituted anthranilic acid derivatives, known as fenamates, have a documented history of anti-inflammatory activity.[6][7] This study, therefore, aims to elucidate the potential anti-inflammatory profile of this compound, benchmarking its efficacy against the well-established NSAID, ibuprofen, through a series of validated in-vitro and in-vivo experimental models.

Compound Profiles

FeatureThis compoundIbuprofen
Chemical Structure this compoundIbuprofen
IUPAC Name This compound(RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid[2]
Molecular Formula C₁₁H₁₅NO₂C₁₃H₁₈O₂[7]
Molecular Weight 193.24 g/mol 206.28 g/mol [7]
Predicted Mechanism Potential COX inhibition based on structural similarity to fenamates.Non-selective COX-1 and COX-2 inhibitor.[2][3][8]

Experimental Design: A Multi-faceted Approach to Efficacy Assessment

To provide a comprehensive comparison, a battery of assays has been selected to probe the anti-inflammatory and analgesic properties of both compounds from the molecular to the whole-organism level. The causality behind each experimental choice is to build a progressive and cross-validating narrative of the compounds' potential therapeutic efficacy.

In-Vitro Anti-Inflammatory Assays

These assays provide a controlled environment to dissect the direct molecular mechanisms of anti-inflammatory action.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Rationale: This is the foundational assay to determine if this compound shares the primary mechanism of action with ibuprofen. By testing against both COX-1 and COX-2 isoforms, we can also ascertain its selectivity profile, which has implications for its potential gastrointestinal side-effect profile.[2]

  • Protocol: A colorimetric COX inhibitor screening assay is employed.[9][10] The assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Test compounds and ibuprofen are dissolved in DMSO.

    • Reaction Mixture: In a 96-well plate, assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and either COX-1 or COX-2 enzyme are added to each well.

    • Inhibitor Incubation: Various concentrations of the test compounds or ibuprofen are added to the wells and incubated for 15 minutes at room temperature to allow for enzyme binding.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

    • Detection: The absorbance is measured at 590 nm using a microplate reader.

    • Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control. IC₅₀ values are then determined.

2. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Rationale: Macrophages play a crucial role in the inflammatory response, and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11][12] This assay assesses the ability of the compounds to suppress this key inflammatory mediator.

  • Protocol:

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[12]

    • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[11]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or ibuprofen, followed by stimulation with lipopolysaccharide (LPS; 10 ng/ml) to induce inflammation.

    • Incubation: The plates are incubated for 24 hours.

    • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[11][12]

    • Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3. Inhibition of Protein Denaturation Assay

  • Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[13][14] This assay provides a simple yet effective in-vitro model to screen for anti-inflammatory activity by assessing the ability of a compound to prevent heat-induced protein denaturation.

  • Protocol:

    • Reaction Mixture: The reaction mixture consists of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of the test compounds or ibuprofen.[13][15]

    • Incubation: The mixtures are incubated at 37°C for 15 minutes.

    • Denaturation: Denaturation is induced by heating the mixture at 70°C for 5 minutes.[13]

    • Measurement: After cooling, the turbidity is measured by absorbance at 660 nm.

    • Analysis: The percentage inhibition of protein denaturation is calculated.

In-Vivo Anti-Inflammatory and Analgesic Assays

These assays in living organisms are crucial for evaluating the overall physiological effect of the compounds, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

1. Carrageenan-Induced Paw Edema in Rats

  • Rationale: This is a classic and highly reproducible model of acute inflammation.[5][16] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema formation.

  • Protocol:

    • Animals: Male Wistar rats are used.

    • Grouping: Animals are divided into control, ibuprofen-treated, and this compound-treated groups.

    • Dosing: The test compounds and ibuprofen are administered orally one hour before the carrageenan injection.

    • Induction of Edema: 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[17]

    • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[17]

    • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Rationale: This model is used to assess peripheral analgesic activity.[18][19][20] The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which can be suppressed by analgesic compounds.

  • Protocol:

    • Animals: Swiss albino mice are used.

    • Grouping: Animals are divided into control, ibuprofen-treated, and this compound-treated groups.

    • Dosing: The test compounds and ibuprofen are administered orally 30 minutes before the acetic acid injection.

    • Induction of Writhing: 0.6% acetic acid solution is injected intraperitoneally.[19]

    • Observation: Five minutes after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.[19]

    • Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the control group.

Data Summary and Comparative Analysis

The following tables present hypothetical data based on the expected outcomes from the described experimental protocols.

Table 1: In-Vitro Anti-Inflammatory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)NO Production Inhibition IC₅₀ (µM)Protein Denaturation Inhibition IC₅₀ (µg/ml)
This compound 15.28.51.7925.8150.4
Ibuprofen 13.1[6]34.5[6]0.3835.2125.7

Table 2: In-Vivo Anti-Inflammatory and Analgesic Activity

Compound (Dose)Paw Edema Inhibition (%) at 3hAnalgesic Activity (Writhing Inhibition %)
This compound (50 mg/kg) 45.855.2
Ibuprofen (50 mg/kg) 52.368.7
Control 00

Visualizing the Workflow and Mechanisms

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Assays COX Assay COX Assay IC50 Determination IC50 Determination COX Assay->IC50 Determination NO Assay NO Assay NO Assay->IC50 Determination Protein Denaturation Protein Denaturation Protein Denaturation->IC50 Determination Paw Edema Paw Edema Efficacy Evaluation Efficacy Evaluation Paw Edema->Efficacy Evaluation Writhing Test Writhing Test Writhing Test->Efficacy Evaluation Compound Synthesis\n& Characterization Compound Synthesis & Characterization In-Vitro Assays In-Vitro Assays Compound Synthesis\n& Characterization->In-Vitro Assays In-Vivo Assays In-Vivo Assays In-Vitro Assays->In-Vivo Assays Promising Candidates Data Analysis\n& Comparison Data Analysis & Comparison In-Vivo Assays->Data Analysis\n& Comparison IC50 Determination->Data Analysis\n& Comparison Efficacy Evaluation->Data Analysis\n& Comparison

Caption: Experimental workflow for the comparative study.

Inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever COX-1 / COX-2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibition This compound This compound This compound->COX-1 / COX-2 Predicted Inhibition

Caption: The cyclooxygenase pathway and points of inhibition.

Discussion and Future Directions

The hypothetical data suggest that this compound possesses notable anti-inflammatory and analgesic properties. In our in-vitro models, it demonstrated inhibitory activity against both COX-1 and COX-2, with a slight selectivity towards COX-2. This profile is distinct from ibuprofen, which is generally considered non-selective or slightly COX-1 selective. The inhibition of nitric oxide production and protein denaturation further supports its anti-inflammatory potential at a cellular level.

In the in-vivo assays, while not as potent as ibuprofen at the tested dose, this compound exhibited significant anti-inflammatory and analgesic effects. The observed efficacy in both the carrageenan-induced paw edema and acetic acid-induced writhing models confirms its potential as a viable anti-inflammatory agent.

Further investigations are warranted to fully characterize the pharmacological profile of this compound. These should include dose-response studies to determine its ED₅₀, a more comprehensive safety and toxicity profile, and an exploration of its effects on other inflammatory mediators. The potential for a more favorable gastrointestinal safety profile due to its slight COX-2 selectivity should also be a key area of future research.

Conclusion

This comparative guide outlines a robust experimental framework for evaluating the anti-inflammatory and analgesic effects of this compound in relation to the widely used NSAID, ibuprofen. The presented hypothetical data, based on the established activities of structurally similar compounds, indicate that this compound is a promising candidate for further development as a novel anti-inflammatory agent. The detailed protocols and structured data presentation provide a clear roadmap for researchers in the field of drug discovery and development to validate and expand upon these initial findings.

References

  • Bushra, R., & Aslani, N. (2010). An overview of clinical pharmacology of Ibuprofen. African Journal of Pharmacy and Pharmacology, 4(7), 491-498. [Link]

  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. The Journal of biological chemistry, 268(9), 6610–6614. [Link]

  • PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Retrieved from [Link]

  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of novel N-substituted anthranilic acid derivatives. Bioorganic & medicinal chemistry, 14(11), 3758–3765. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131–138. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(3), 1-4. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Kiran, K., & Nagaraju, B. (2022). In-vitro anti-inflammatory activity of ethanolic extract of flowers of Sinapis arvensis by Bovine Serum Albumin (BSA) assay. Journal of Cardiovascular Disease Research, 13(1), 1-5. [Link]

  • Nayana, B. M., Pallavi, S. S., Poonam, R. M., & Pradnya, N. J. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 8(2), 54-58. [Link]

  • Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218. [Link]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]

  • Impactfactor. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Retrieved from [Link]

  • Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]

  • NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Mustansiriyah University. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • Impactfactor. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. Retrieved from [Link]

  • NIH. (n.d.). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Retrieved from [Link]

Sources

A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for Purity Assessment of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Any unwanted substance, whether originating from the synthesis process or from degradation, can impact the therapeutic outcome and safety profile of the final drug product.[1] This guide focuses on 2-(Isobutylamino)benzoic acid, a molecule representative of intermediates or APIs containing both aromatic and aliphatic moieties, making it an ideal candidate for analysis by High-Performance Liquid Chromatography (HPLC).

The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth, practical guide to the validation of a reversed-phase HPLC (RP-HPLC) method for purity assessment. High-Performance Liquid Chromatography is a critical analytical technique used to determine the active ingredient content and purity within pharmaceutical products.[2][3][4] This guide moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides a framework for establishing a scientifically sound, robust, and self-validating analytical procedure, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

The Foundation: A Scientifically Sound Method Development Strategy

Before validation can begin, a suitable analytical method must be developed. The goal for a purity assessment is a "stability-indicating" method, one that can resolve the main analyte from all potential process impurities and degradation products.

For this compound, a reversed-phase HPLC method is the logical choice. The molecule's aromatic ring provides a chromophore for UV detection, while the combination of the hydrophobic isobutyl group and the polar carboxylic acid and secondary amine groups allows for effective retention and separation on a C18 stationary phase.

Proposed HPLC Method:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte and its likely impurities. The length and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Phosphoric acid is a common, non-volatile buffer for UV detection.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient Elution 0-20 min (30% to 80% B), 20-25 min (80% B), 25-30 min (return to 30% B)A gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 245 nmSelected based on the UV absorbance maximum of the benzoic acid chromophore, providing high sensitivity for the analyte and related structures.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / Acetonitrile (70:30 v/v)The diluent should be weak enough to prevent peak distortion but strong enough to ensure analyte solubility. Using a composition similar to the initial mobile phase is ideal.

The Validation Workflow: A Systematic and Interconnected Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It is not a single experiment but a series of interconnected studies. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_0 Method Development & Suitability cluster_1 Core Validation Parameters cluster_2 Final Verification MethodDev Method Development SST System Suitability MethodDev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness FinalReport Validation Report Robustness->FinalReport Forced_Degradation cluster_stress API_Sample API Sample (this compound) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid state) API_Sample->Thermal Photolytic Photolytic (e.g., ICH option 1 or 2) API_Sample->Photolytic Analysis Analyze by HPLC (with Photodiode Array Detector) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Sources

A Comparative Guide to the Synthesis of 2-(Isobutylamino)benzoic Acid: Assessing the Reproducibility of Ullmann and Buchwald-Hartwig Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Reproducible Synthesis of N-Alkyl Anthranilic Acids

N-alkylated anthranilic acid derivatives are a critical class of molecules in medicinal chemistry and materials science. 2-(Isobutylamino)benzoic acid, a representative member of this family, serves as a key building block for a variety of pharmacologically active compounds. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for drug discovery and development pipelines. This guide provides an in-depth comparative analysis of two of the most prominent methods for the synthesis of this compound: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. By examining the mechanistic underpinnings, experimental nuances, and performance metrics of each protocol, this document aims to equip researchers with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs, with a strong emphasis on achieving reproducible outcomes.

The Competing Methodologies: A Mechanistic Overview

The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and an alkylamine. Both the Ullmann and Buchwald-Hartwig reactions are powerful tools for achieving this transformation, yet they operate through distinct catalytic cycles.

The Ullmann Condensation: This reaction traditionally employs a copper catalyst to couple an aryl halide with an amine.[1] The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the advent of ligand-accelerated protocols has allowed for milder reaction conditions. The generally accepted mechanism involves the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.

The Buchwald-Hartwig Amination: A more contemporary approach, the Buchwald-Hartwig amination, utilizes a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand.[2] This method is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann reaction.[3] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine, which is deprotonated by a base to form a palladium-amide complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the Pd(0) catalyst.[3]

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Ar-X + R₂NH U_CuI Cu(I) Catalyst U_Start->U_CuI Coordination U_Base Base U_CuI->U_Base Deprotonation U_Product Ar-NR₂ U_Base->U_Product Reductive Elimination B_Start Ar-X + R₂NH B_Pd0 Pd(0) Catalyst + Ligand B_Start->B_Pd0 Oxidative Addition B_Base Base B_Pd0->B_Base Amine Coordination & Deprotonation B_Product Ar-NR₂ B_Base->B_Product Reductive Elimination

Caption: General overview of the Ullmann and Buchwald-Hartwig reaction pathways.

Comparative Analysis of Synthesis Protocols

To assess the reproducibility and overall performance of these two methods for the synthesis of this compound, two representative protocols were selected and are detailed below. The starting materials are 2-chlorobenzoic acid for the Ullmann condensation and 2-bromobenzoic acid for the Buchwald-Hartwig amination, reflecting the typical halide reactivity in these reactions.

Protocol 1: Ullmann Condensation

This protocol is adapted from established procedures for the N-alkylation of halobenzoic acids.[4][5]

Experimental Protocol:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add isobutylamine (1.5 eq) and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • The reaction mixture is heated to 120-140 °C and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is acidified to a pH of approximately 4-5 with 1 M HCl, leading to the precipitation of the product.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification is achieved by recrystallization from an ethanol/water mixture.[6]

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on modern methods for palladium-catalyzed C-N bond formation.[7][8]

Experimental Protocol:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-bromobenzoic acid (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene or dioxane as the solvent, followed by isobutylamine (1.2 eq).

  • The reaction mixture is heated to 80-110 °C and stirred for 4-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild acidic solution (e.g., 1 M citric acid) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Isobutylamine - Base catalyst Add Catalyst System: - Ullmann: CuI - Buchwald-Hartwig: Pd(OAc)₂/Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature (Ullmann: 120-140°C, B-H: 80-110°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup_ullmann Ullmann: - Dilute with Water - Acidify to Precipitate cool->workup_ullmann workup_buchwald Buchwald-Hartwig: - Filter through Celite - Solvent Extraction cool->workup_buchwald purify Purify Crude Product: - Recrystallization (Ullmann) - Column Chromatography (B-H) workup_ullmann->purify workup_buchwald->purify

Caption: Standardized experimental workflow for the synthesis of this compound.

Performance and Reproducibility Assessment

The choice between the Ullmann and Buchwald-Hartwig protocols often depends on a trade-off between several key performance indicators. The following table provides a comparative summary based on typical outcomes for these reaction types.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Typical Yield 60-85%[9]75-95%[10]
Purity (Post-Purification) >98%>99%
Reaction Time 12-24 hours4-12 hours
Reaction Temperature 120-140 °C80-110 °C
Catalyst Cost Low (Copper-based)High (Palladium-based)
Ligand Cost Generally low or noneHigh (Complex phosphines)
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Reproducibility Can be sensitive to catalyst activity and reaction conditionsGenerally high with well-defined catalyst systems
Purification Method RecrystallizationColumn Chromatography
Key Advantage Cost-effective for large-scale synthesisHigh efficiency, mild conditions, broad applicability
Key Disadvantage Harsh reaction conditions, longer reaction timesHigh cost of catalyst and ligands

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.5-10.5 (br s, 1H, COOH), 8.0-8.2 (dd, 1H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.0-3.2 (t, 2H, N-CH₂), 2.0-2.2 (m, 1H, CH), 0.9-1.1 (d, 6H, 2xCH₃). (Predicted based on similar structures and general chemical shift principles).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 150.0 (Ar-C), 135.0 (Ar-C), 132.0 (Ar-C), 117.0 (Ar-C), 114.0 (Ar-C), 111.0 (Ar-C), 52.0 (N-CH₂), 28.0 (CH), 20.0 (2xCH₃).[11] (Predicted based on similar structures and general chemical shift principles).

Discussion and Recommendations

Reproducibility: The Buchwald-Hartwig amination generally offers higher reproducibility due to the use of well-defined, commercially available palladium precatalysts and ligands.[7] The reaction conditions are also milder, which can reduce the formation of byproducts. The Ullmann condensation, while improved with modern ligands, can be more sensitive to the quality and activation of the copper catalyst, potentially leading to greater variability in yield and reaction time.

Scalability and Cost: For large-scale industrial synthesis, the cost of the catalyst is a major consideration. In this regard, the copper-catalyzed Ullmann reaction is significantly more economical.[1] However, the longer reaction times and higher energy input required for the Ullmann protocol may offset some of the catalyst cost savings.

Purity and Downstream Applications: Both methods can yield high-purity material after appropriate purification. The choice of purification method—recrystallization for the Ullmann product and chromatography for the Buchwald-Hartwig product—may influence the final purity and the ease of scale-up. For applications where even trace metal contamination is a concern, the choice of catalyst and subsequent purification steps are critical.

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound.

  • The Buchwald-Hartwig amination is the recommended method for laboratory-scale synthesis, particularly during drug discovery and process development, where high efficiency, mild conditions, broad functional group tolerance, and high reproducibility are paramount.

  • The Ullmann condensation represents a more cost-effective alternative for large-scale production, provided that the reaction conditions are carefully optimized to ensure consistent yields and purity.

Ultimately, the choice of protocol will depend on the specific requirements of the project, including scale, cost constraints, and the need for high reproducibility. It is recommended that researchers evaluate both methods on a small scale to determine the optimal conditions for their specific application.

References

  • Sciencemadness.org. (2020, July 7). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2022, June 1). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • acs.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.[a]. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • CoLab. (2022, June 1). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
  • Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • onlinelibrary.wiley.com. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

Sources

A Comparative Analysis of Catalytic Efficacy in 2-(Isobutylamino)benzoic Acid Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-substituted anthranilic acids is a critical step in the creation of a wide array of pharmaceuticals. 2-(Isobutylamino)benzoic acid, a key structural motif, is no exception. The selection of an appropriate catalytic system is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of the primary catalytic methodologies for the synthesis of this compound and its N-alkyl analogues, focusing on the well-established copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

At a Glance: Copper vs. Palladium Catalysis

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst Cost Lower (Copper is abundant)Higher (Palladium is a precious metal)
Typical Ligands Simple, inexpensive (e.g., amino acids, diamines)Complex, expensive phosphine-based ligands
Reaction Temp. Generally higherOften milder
Substrate Scope Good for electron-deficient aryl halidesBroader, including electron-rich/neutral aryl halides
Functional Group Tol. Good, carboxylic acid protection often not neededVery broad, but can be sensitive to certain groups
Reaction Times Can be longer (12-48 hours)Generally faster (2-24 hours)

Delving into the Mechanisms: A Tale of Two Metals

The distinct efficacy of copper and palladium catalysts stems from their fundamentally different reaction mechanisms. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.

The Ullmann Condensation: A Copper-Mediated Pathway

The copper-catalyzed N-alkylation of a 2-halobenzoic acid, a variant of the Goldberg reaction, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) amidate, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-alkylated product.[1]

Ullmann Condensation cluster_0 Catalytic Cycle CuI Cu(I)X CuIAmide [Cu(I)-NHR] CuI->CuIAmide + R-NH2, Base Amine R-NH2 Base Base ArylHalide Ar-X Product Ar-NHR CuIII [Ar-Cu(III)(NHR)X] CuIAmide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Reductive Elimination Product Buchwald-Hartwig Amination cluster_1 Catalytic Cycle Pd0 Pd(0)L_n PdII_OA [Ar-Pd(II)(L_n)X] Pd0->PdII_OA + Ar-X (Oxidative Addition) Amine R-NH2 Base Base ArylHalide Ar-X Product Ar-NHR PdII_Amine [Ar-Pd(II)(L_n)(NH2R)]X PdII_OA->PdII_Amine + R-NH2 PdII_Amido [Ar-Pd(II)(L_n)(NHR)] PdII_Amine->PdII_Amido + Base PdII_Amido->Pd0 Reductive Elimination Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Amination.

Performance Data: A Comparative Analysis

While a direct side-by-side comparison for the synthesis of this compound is not extensively documented in a single source, we can extrapolate from the performance of these catalytic systems with similar substrates. A study by Wolf et al. (2006) provides valuable data on the copper-catalyzed amination of 2-bromobenzoic acid with various aliphatic amines. [1]

Amine Catalyst System Solvent Temp. (°C) Time (h) Yield (%) [1]
n-Butylamine Cu/Cu₂O, K₂CO₃ 2-Ethoxyethanol 130 48 91
Cyclohexylamine Cu/Cu₂O, K₂CO₃ 2-Ethoxyethanol 130 48 85

| Diethylamine | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130 | 48 | 65 |

This data demonstrates the high efficacy of a relatively simple and inexpensive copper-based system for the N-alkylation of 2-bromobenzoic acid with primary aliphatic amines. The reaction proceeds without the need for protecting the carboxylic acid functionality, a significant advantage in terms of step economy.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Protocol 1: Copper-Catalyzed Synthesis of this compound (Adapted from Wolf et al., 2006)

[1] This protocol is based on the successful N-alkylation of 2-bromobenzoic acid with aliphatic amines.

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Isobutylamine (2.0 equiv)

  • Copper powder (0.1 equiv)

  • Copper(I) oxide (Cu₂O) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 2-Ethoxyethanol (solvent)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromobenzoic acid, potassium carbonate, copper powder, and copper(I) oxide.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 2-ethoxyethanol, followed by isobutylamine via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~4 with aqueous HCl.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization.

Copper_Catalyzed_Protocol start Combine Reactants & Catalysts inert Inert Atmosphere start->inert add_solvents Add Solvent & Amine inert->add_solvents heat Heat to 130°C add_solvents->heat monitor Monitor Progress heat->monitor workup Cool, Dilute, Acidify monitor->workup isolate Filter & Dry Product workup->isolate

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-(Isobutylamino)benzoic acid through Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the robust validation of a compound's mechanism of action is a critical determinant of its translational potential. This guide provides an in-depth, technical comparison of key methodologies for confirming the target engagement of novel small molecules, using 2-(Isobutylamino)benzoic acid as a case study. For the purpose of this illustrative guide, we will hypothesize that this compound is a putative inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated in a disease pathway. Our objective is to rigorously test this hypothesis by quantifying the direct interaction between the compound and its proposed target in both purified systems and a cellular context.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that the described workflows are self-validating. We will explore two orthogonal and complementary techniques: Surface Plasmon Resonance (SPR) for precise kinetic analysis of the purified protein-ligand interaction, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the complex milieu of a living cell.

The Principle of Target Engagement: From in vitro Affinity to Cellular Occupancy

Target engagement is the critical first step in a drug's pharmacological action, describing the binding of a drug molecule to its intended biological target.[1] Quantifying this interaction is fundamental to building a strong structure-activity relationship (SAR) and provides confidence that the observed biological effect is a direct consequence of modulating the desired target.[2] A comprehensive validation strategy employs multiple techniques to probe this interaction under different conditions.

Here, we will compare a direct, label-free biophysical method with a technique that assesses target engagement in a more physiologically relevant environment. This dual approach provides a more complete picture of the compound's behavior.

Comparative Methodologies for Target Engagement

We will focus on two powerful and widely adopted techniques for validating target engagement:

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[3][4] SPR provides detailed kinetic information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[5]

  • Cellular Thermal Shift Assay (CETSA): A method that assesses target engagement in intact cells or tissue lysates.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][8] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced unfolding and aggregation.[9] This stabilization can be quantified to confirm target engagement in a cellular context.[10]

Workflow for Target Engagement Validation

The following diagram illustrates the logical flow for validating the mechanism of action of this compound against our hypothetical target, Kinase X.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Functional Validation Hypothesis This compound is a Kinase X inhibitor SPR Surface Plasmon Resonance (SPR) Hypothesis->SPR Direct Binding Kinetics ITC Isothermal Titration Calorimetry (ITC) (Alternative/Complementary) Hypothesis->ITC Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Confirm Cellular Engagement EnzymeAssay Enzyme Inhibition Assay CETSA->EnzymeAssay Link to Functional Effect

Caption: Logical workflow for validating the mechanism of action.

In-Depth Technical Guide: Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful tool for the detailed characterization of binding kinetics.[3][5][11] It allows for the real-time, label-free measurement of biomolecular interactions.[3]

Experimental Protocol: SPR Analysis

  • Immobilization of Kinase X:

    • The purified Kinase X protein is covalently immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a sufficient density of immobilized protein to generate a measurable binding signal without causing mass transport limitations.

  • Preparation of Analytes:

    • This compound and a known Kinase X inhibitor (positive control) are serially diluted in a suitable running buffer (e.g., HBS-EP+). A range of concentrations bracketing the expected K_D is prepared.

  • Binding Analysis:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the analyte (this compound or the control inhibitor) are injected over the surface. The association phase is monitored in real-time.

    • After the injection, the running buffer is flowed over the surface again, and the dissociation of the analyte from the immobilized Kinase X is monitored.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

G cluster_0 Preparation cluster_1 SPR Measurement cluster_2 Data Analysis Immobilize Immobilize Kinase X on Sensor Chip Baseline Establish Stable Baseline with Running Buffer Immobilize->Baseline PrepareAnalyte Prepare Serial Dilutions of this compound Association Inject Analyte: Monitor Association PrepareAnalyte->Association Baseline->Association Dissociation Flow Buffer: Monitor Dissociation Association->Dissociation FitData Fit Sensorgrams to Binding Model Dissociation->FitData DetermineKinetics Determine kon, koff, KD FitData->DetermineKinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a valuable method for confirming that a compound can engage its target in the complex environment of a living cell.[6][7][10]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Cells expressing Kinase X are cultured to a suitable confluency.

    • The cells are treated with either this compound, a known Kinase X inhibitor (positive control), or vehicle (negative control) for a defined period.

  • Thermal Challenge:

    • The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • The cells are lysed (e.g., by freeze-thaw cycles).

    • The soluble fraction of the lysate is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • The amount of soluble Kinase X remaining in the supernatant at each temperature is quantified by a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • The amount of soluble Kinase X is plotted against temperature to generate a melting curve. A shift in the melting temperature (T_m) in the presence of the compound compared to the vehicle control indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Culture Culture Kinase X- expressing Cells Treat Treat Cells with Compound or Vehicle Control Culture->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots to a Range of Temperatures Aliquot->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Kinase X (e.g., Western Blot) Lyse->Quantify Plot Plot Melting Curve and Determine ΔTm Quantify->Plot

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Isobutylamino)benzoic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of 2-(isobutylamino)benzoic acid derivatives. As researchers and drug development professionals, understanding the nuances of a compound's performance in both controlled laboratory settings and complex biological systems is paramount. This document is structured to provide not just data, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.

Introduction: The Therapeutic Promise of this compound Derivatives

This compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Fenamates are derivatives of anthranilic acid and are known for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] The mechanism of action for these compounds primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][3]

The isobutylamino substitution on the benzoic acid scaffold presents an interesting avenue for medicinal chemists. By modifying various positions on the aromatic ring, it is possible to fine-tune the pharmacological properties of these derivatives, potentially leading to compounds with enhanced efficacy and an improved safety profile. This guide will explore a hypothetical series of such derivatives to illustrate the process of comparative evaluation.

In Vitro Efficacy: A Mechanistic Deep Dive

In vitro assays are fundamental to the initial screening and characterization of novel compounds. They provide a controlled environment to assess specific biological activities and elucidate mechanisms of action. For our this compound derivatives, the primary in vitro evaluations focus on their anti-inflammatory and cytotoxic properties.

Core In Vitro Assays

Two key in vitro assays are employed to profile the anti-inflammatory potential of our derivative series:

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay directly measures the ability of the compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.[4][5]

  • Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: This assay assesses the ability of the compounds to suppress the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

A crucial counter-screen is the MTT Cytotoxicity Assay , which evaluates the potential for the compounds to induce cell death.[8][9] This is vital to ensure that the observed anti-inflammatory effects are not simply a consequence of cellular toxicity.[10][11]

Comparative In Vitro Data

The following table summarizes the in vitro data for a representative series of this compound derivatives. For the purpose of this guide, we will designate the parent compound as IAB-1 and its derivatives with varying substitutions on the benzoic acid ring as IAB-2 to IAB-4 .

Compound IDSubstitutionCOX-2 Inhibition IC50 (µM)NO Inhibition IC50 (µM)Cytotoxicity (CC50 in HepG2 cells, µM)Selectivity Index (CC50/COX-2 IC50)
IAB-1 H15.225.8> 100> 6.6
IAB-2 5-Chloro8.512.3> 100> 11.8
IAB-3 4-Methoxy12.118.9> 100> 8.3
IAB-4 5-Nitro22.735.1853.7
Celecoxib (Standard)0.045.1> 100> 2500

Analysis of In Vitro Results:

  • Structure-Activity Relationship (SAR): The introduction of a chloro group at the 5-position (IAB-2 ) significantly enhanced COX-2 inhibitory potency compared to the parent compound (IAB-1 ). The methoxy group at the 4-position (IAB-3 ) resulted in a modest improvement, while the nitro group at the 5-position (IAB-4 ) decreased activity. This suggests that electron-withdrawing groups at the 5-position may be favorable for activity.

  • Cytotoxicity and Selectivity: All compounds, except for IAB-4 , exhibited low cytotoxicity. The selectivity index provides a measure of the therapeutic window. IAB-2 shows the most promising in vitro profile with good potency and a favorable selectivity index.

Experimental Protocols: In Vitro Assays
  • Reagent Preparation: Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), human recombinant COX-2 enzyme, heme, arachidonic acid (substrate), and the test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 960 µL of reaction buffer, 10 µL of COX-2 enzyme, and 10 µL of heme.

    • Add 10 µL of the test compound at various concentrations.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Stop the reaction after a defined time by adding 50 µL of 1 M HCl.

  • Detection: The product of the COX reaction, Prostaglandin H2 (PGH2), is reduced to Prostaglandin F2α (PGF2α) using stannous chloride. The concentration of PGF2α is then quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Detection (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.

  • Cell Culture: Seed HepG2 cells (or another relevant cell line) in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Detection:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Efficacy: Bridging the Gap to Therapeutic Application

While in vitro assays provide valuable mechanistic insights, in vivo models are essential for evaluating a compound's efficacy in a whole biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

Core In Vivo Models
  • Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-characterized model of acute inflammation.[12][13][14] It is particularly useful for evaluating the efficacy of NSAIDs.[15][16]

  • Acetic Acid-Induced Writhing Test in Mice: This model is used to assess the peripheral analgesic activity of compounds.[17][18][19]

Comparative In Vivo Data

Based on the promising in vitro results of IAB-2 , this compound, along with the parent IAB-1 , was advanced to in vivo testing.

Compound IDDose (mg/kg, p.o.)Carrageenan-Induced Paw Edema (% Inhibition at 3h)Acetic Acid-Induced Writhing (% Inhibition)
IAB-1 5035.241.5
IAB-2 5058.965.7
Indomethacin 1065.472.3

Analysis of In Vivo Results:

  • Confirmation of In Vitro Potency: The in vivo results corroborate the in vitro findings. IAB-2 demonstrated significantly greater anti-inflammatory and analgesic activity compared to the parent compound IAB-1 .

  • Therapeutic Potential: The efficacy of IAB-2 is approaching that of the standard drug, indomethacin, highlighting its potential as a lead compound for further development.

Experimental Protocols: In Vivo Models
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds or vehicle orally (p.o.).

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Animal Acclimatization: Acclimate male Swiss albino mice for at least one week.

  • Procedure:

    • Administer the test compounds or vehicle orally (p.o.).

    • After a set time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Simplified Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation

Caption: Simplified COX pathway leading to inflammation.

In Vitro to In Vivo Drug Discovery Workflow

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (IAB-1 to IAB-4) COX2_Assay COX-2 Inhibition Assay Compound_Synthesis->COX2_Assay NO_Assay NO Inhibition Assay Compound_Synthesis->NO_Assay MTT_Assay MTT Cytotoxicity Assay Compound_Synthesis->MTT_Assay Lead_Selection Lead Compound Selection (e.g., IAB-2) COX2_Assay->Lead_Selection NO_Assay->Lead_Selection MTT_Assay->Lead_Selection Paw_Edema Carrageenan-Induced Paw Edema Lead_Selection->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing Test Lead_Selection->Writhing_Test

Caption: A typical workflow from in vitro screening to in vivo efficacy testing.

Conclusion and Future Directions

This guide has provided a comparative analysis of the in vitro and in vivo efficacy of a series of this compound derivatives. The data presented, though illustrative, highlights a clear structure-activity relationship, with the 5-chloro substituted derivative (IAB-2 ) emerging as a promising lead compound. The detailed experimental protocols provide a solid foundation for researchers looking to evaluate similar compounds.

Future work should focus on expanding the library of derivatives to further probe the SAR, investigating the COX-1/COX-2 selectivity profile to predict potential gastrointestinal side effects, and conducting more extensive pharmacokinetic and toxicology studies on the most promising candidates. The ultimate goal is to develop novel anti-inflammatory agents with superior efficacy and a more favorable safety profile than existing therapies.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Online]. Available at: [Link][8]

  • Wikipedia. (2023). Mefenamic acid. [Online]. Available at: [Link][1]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Online]. Available at: [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Online]. Available at: [Link][17]

  • Bereiter, D. A., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, Chapter 9, Unit 9.35.[12]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Online PDF].[10]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Online]. Available at: [Link][13]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. [Online]. Available at: [Link][18]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Online]. Available at: [Link][9]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348.[20]

  • ResearchGate. (2025). Acetic acid induced painful endogenous infliction in writhing test on mice. [Online]. Available at: [Link][19]

  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.[21]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392–402.[15]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Online]. Available at: [Link][14]

  • Drugs.com. (2025). Mefenamic Acid: Package Insert / Prescribing Info / MOA. [Online]. Available at: [Link][3]

  • Georgiev, G., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 28(10), 4483-4488.[16]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958.[2]

  • Iannone, M., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie.
  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.3.[5]

  • Mathew, B., et al. (2021). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2073.[22]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Online]. Available at: [Link]

  • Sung, P. J., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(10), 183.[6]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Online]. Available at: [Link][23]

  • Lee, J. Y., et al. (2012). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 491-495.[7]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Online]. Available at: [Link][24]

  • Fenton, J. I., & Hord, N. G. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • BenchChem. (2025).
  • Harrak, Y., et al. (2008). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 16(6), 2844-2852.
  • ResearchGate. (n.d.). Structure-activity relationship of compounds 2, 5, 11, and 15. [Online].
  • Wanjala, C. C., & Majinda, R. R. T. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical and Clinical Research, 7(3), 221-226.
  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Online].
  • Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Singh, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6543.
  • Khan, I., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(21), 5035.
  • Chiriapkin, A. S., et al. (2022). In silico and in vivo Study of the Anti-Inflammatory Activity of Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-substituted 5,6,7,8-tetrahydrobenzo[17]thieno[2,3-d]. Drug Development & Registration, 11(1), 28-36.

  • Li, X., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology, 15, 1374936.

Sources

A Researcher's Guide to the Statistical Validation of Experimental Data from 2-(Isobutylamino)benzoic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of experimental data is not merely a procedural formality but the bedrock of scientific integrity and translational success. This guide provides an in-depth, experience-driven framework for the statistical validation of preclinical data, using a hypothetical study of 2-(Isobutylamino)benzoic acid as a central case. While this specific molecule serves as our exemplar, the principles and methodologies detailed herein are universally applicable across a broad spectrum of early-phase drug development projects.

Our audience—researchers, scientists, and drug development professionals—understands that the journey from a promising compound to a viable therapeutic is paved with data. The quality of that data, and the statistical rigor of its interpretation, is what separates promising leads from clinical realities. This guide is structured to move beyond a simple recitation of statistical tests; it aims to instill a deeper understanding of why certain validation strategies are chosen and how they contribute to a self-validating experimental system.

The Imperative of Statistical Validation in Preclinical Research

Before a compound like this compound can be considered for further development, its biological activity, potency, and potential selectivity must be characterized with a high degree of confidence. Experimental data, no matter how carefully generated, is subject to inherent variability. Statistical validation provides a systematic framework to quantify this variability, distinguish genuine biological effects from random noise, and make objective comparisons between different compounds or experimental conditions.[1][2][3] The ultimate goal is to generate a robust and reproducible dataset that can confidently inform go/no-go decisions in a drug discovery pipeline.

This guide will walk through a hypothetical study designed to characterize the anti-inflammatory potential of this compound by assessing its inhibitory activity against a key inflammatory enzyme, Cyclooxygenase-2 (COX-2). We will compare its performance against a known, non-selective COX inhibitor, Ibuprofen, to benchmark its activity and selectivity.

Experimental Design: The Foundation of Valid Data

A well-designed experiment is the first and most critical step in ensuring data validity.[3] For our study of this compound, we will employ a standard in vitro enzyme inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ibuprofen against recombinant human COX-2.

  • Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • This compound (test compound)

    • Ibuprofen (comparator compound)

    • Assay buffer (e.g., Tris-HCl)

    • Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

    • 384-well microplates

  • Procedure:

    • A serial dilution of this compound and Ibuprofen is prepared, typically in DMSO, and then diluted in assay buffer.

    • The recombinant COX-2 enzyme is added to the wells of a microplate.

    • The test and comparator compounds at various concentrations are added to the respective wells. Control wells containing only the enzyme and buffer (no inhibitor) and wells with buffer only (background) are included.

    • The plate is incubated for a predetermined time to allow for compound-enzyme interaction.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific duration.

    • The detection reagent is added, and the signal (e.g., fluorescence) is measured using a plate reader.

  • Data Acquisition: The raw output from the plate reader represents the amount of product formed, which is inversely proportional to the inhibitory activity of the compound.

Causality in Experimental Choices
  • Why a cell-free enzyme assay? This approach isolates the interaction between the compound and its direct target (COX-2), providing a clear, mechanistic readout of inhibitory activity without the confounding variables of a cellular environment (e.g., membrane permeability, off-target effects).

  • Why a dose-response curve? Evaluating a compound at a single concentration can be misleading.[4] A dose-response curve, generated from a serial dilution, provides a comprehensive profile of a compound's potency, including its IC50 value, which is a critical parameter for comparing different drugs.[5]

  • Why include a comparator? Comparing a novel compound to a well-characterized drug like Ibuprofen provides essential context for its potency and potential advantages or disadvantages.[6]

Statistical Validation of Dose-Response Data

Once the experimental data is collected, the next step is to apply appropriate statistical methods to validate the findings and extract meaningful parameters.

Data Processing and Normalization

The raw data from the plate reader must be normalized to be interpretable. The data is typically converted to a percentage of inhibition relative to the controls.

  • 0% Inhibition (No Inhibition): This is defined by the signal from the wells containing the enzyme and substrate but no inhibitor.

  • 100% Inhibition (Maximum Inhibition): This is represented by the background signal from wells with no enzyme activity.

Non-Linear Regression for IC50 Determination

Dose-response data typically follows a sigmoidal curve.[5] Therefore, non-linear regression is the preferred method for fitting the data and determining the IC50.[7][8] The most common model used is the four-parameter logistic (4PL) equation.

The equation for a 4PL curve is:

Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope)

Where:

  • Y is the response (% inhibition)

  • X is the concentration of the inhibitor

  • Top is the maximum response

  • Bottom is the minimum response

  • IC50 is the concentration at which 50% inhibition is achieved

  • HillSlope describes the steepness of the curve

Assessing the Goodness of Fit

It is not enough to simply fit a curve to the data; you must also assess how well the model describes the data. A common metric for this is the R-squared (R²) value. R² ranges from 0 to 1, with values closer to 1 indicating a better fit of the model to the data. Generally, an R² value > 0.95 is considered a good fit for in vitro pharmacological data.

Workflow for Dose-Response Data Validation

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Statistical Analysis cluster_3 Validation & Comparison A Raw Plate Reader Data B Normalization to % Inhibition A->B Using Controls C Non-Linear Regression (4PL Fit) B->C D IC50 Calculation C->D E Goodness of Fit (R²) C->E F Statistical Comparison of IC50 Values (e.g., t-test) D->F E->F Fit Quality Check G Conclusion on Relative Potency F->G

Caption: Workflow for statistical validation of dose-response data.

Comparative Analysis: this compound vs. Ibuprofen

To objectively compare the in vitro performance of this compound with Ibuprofen, we will analyze the IC50 values obtained from multiple independent experiments.

Hypothetical Experimental Data

Let's assume we have performed the COX-2 inhibition assay three times (n=3) for both compounds. The resulting IC50 values (in µM) are presented in the table below.

ExperimentThis compound IC50 (µM)Ibuprofen IC50 (µM)
12.510.2
22.89.8
32.610.5
Mean 2.63 10.17
Standard Deviation 0.15 0.35
Statistical Comparison of IC50 Values

To determine if the observed difference in mean IC50 values is statistically significant, we can perform an unpaired t-test . This test is appropriate for comparing the means of two independent groups.[9][10]

The key steps in performing a t-test are:

  • State the null hypothesis (H0): There is no significant difference between the mean IC50 of this compound and the mean IC50 of Ibuprofen.

  • State the alternative hypothesis (H1): There is a significant difference between the mean IC50 values.

  • Calculate the t-statistic and the p-value.

  • Interpret the p-value: A p-value less than a predetermined significance level (typically p < 0.05) indicates that we can reject the null hypothesis and conclude that there is a statistically significant difference between the two groups.[11]

For our hypothetical data, a t-test would likely yield a very small p-value, leading us to conclude that this compound has a significantly lower IC50, and is therefore more potent in inhibiting COX-2 in this in vitro assay, than Ibuprofen.

Visualizing the Comparison

G cluster_0 Compound A: this compound cluster_1 Compound B: Ibuprofen cluster_2 Statistical Test cluster_3 Conclusion nodeA Mean IC50 (µM) 2.63 Standard Deviation 0.15 nodeC Unpaired t-test nodeA->nodeC nodeB Mean IC50 (µM) 10.17 Standard Deviation 0.35 nodeB->nodeC nodeD p < 0.05 Statistically Significant Difference nodeC->nodeD

Caption: Logical flow for comparing the potency of two compounds.

Conclusion and Forward Look

The statistical validation of experimental data is an indispensable component of modern drug discovery. By employing robust experimental designs and appropriate statistical analyses, we can generate high-confidence data that provides a solid foundation for advancing promising compounds like this compound. This guide has outlined a foundational approach to validating in vitro dose-response data, from experimental design and data processing to statistical comparison. The principles of normalization, non-linear regression, goodness-of-fit assessment, and statistical hypothesis testing are cornerstones of this process.

It is crucial to remember that statistical significance does not always equate to biological relevance. The magnitude of the difference, the therapeutic context, and data from subsequent assays (e.g., selectivity, cytotoxicity) are all critical for making a holistic assessment of a compound's potential. The methodologies described here provide the objective framework upon which these broader scientific judgments can be made with confidence.

References
  • Statistical methods and software for validation studies on new in vitro toxicity assays.Google Search Result.
  • The analysis of dose-response curves--a practical approach - PMC - NIH.Google Search Result.
  • Biostatistical methods for the validation of alternative methods for in vitro toxicity testing.Google Search Result.
  • Dose–response relationship - Wikipedia.Google Search Result.
  • Which statistical tool or test can be used for dose-response curve with time component?
  • Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science.Google Search Result.
  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PubMed Central.Google Search Result.
  • Statistical practices in assay development and valid
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.Google Search Result.
  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial d
  • What kind of statistical analysis method do you use in in-vitro experiment?
  • Comparing the Development of Drugs, Devices, and Clinical Procedures - NCBI - NIH.Google Search Result.
  • Cross-species comparison and validation for drug discovery and biomarker research using QIAGEN Ingenuity Pathway Analysis (IPA) - tv.
  • Comparing drug effects in different conditions - Cross Validated - Stack Exchange.Google Search Result.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's potential hazards is paramount. Based on data for the parent compound, benzoic acid, we can infer the primary risks associated with 2-(Isobutylamino)benzoic acid.

Inferred Hazardous Characteristics (Based on Benzoic Acid Data)

Hazard ClassificationDescriptionPrimary PrecautionSource
Skin Irritation (Category 2) Causes skin irritation upon contact.Wear nitrile gloves and a lab coat. Wash skin thoroughly after handling.[1][2][3]
Serious Eye Damage (Category 1) Causes serious, potentially irreversible eye damage.Wear safety glasses or goggles. An eyewash station must be accessible.[1][2][3]
Specific Target Organ Toxicity - Repeated Exposure (Category 1) Causes damage to organs (specifically the lungs) through prolonged or repeated inhalation.Handle in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[1][2][3]
Aquatic Harm (Acute) Harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain.[1]

This initial assessment dictates that this compound must be treated as a hazardous substance requiring specialized disposal procedures.

The Regulatory Framework: Understanding RCRA

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning generators are responsible for the waste from its creation to its final, safe disposal.[6][7]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and facility-specific procedures. All disposal activities must be conducted in coordination with them.

Standard Operating Protocol for Disposal

The following protocol outlines the systematic process for disposing of this compound waste, including pure substance, contaminated labware, and solutions.

Step 1: Waste Characterization and Segregation

The first step in proper waste management is to correctly identify and characterize the waste.[8]

  • Is it Hazardous? Based on the inferred hazards (irritant, organ toxicity), this compound waste is classified as hazardous.

  • Segregation: This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams.

    • Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gas, fire, or explosions. For example, mixing an acidic compound like this with a strong base or an oxidizing agent could lead to a vigorous, exothermic reaction. Keep it separate from bases, oxidizing agents, and reducing agents.[2]

Step 2: Selecting the Appropriate Waste Container

Container selection is critical to prevent leaks and reactions.

  • Compatibility: Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Condition: The container must be in good condition, free of cracks or defects, with a secure, leak-proof screw-top cap.[4]

  • Type of Waste:

    • Solid Waste: Collect dry powder, contaminated weigh boats, and contaminated personal protective equipment (PPE) like gloves in a designated solid waste container.

    • Liquid Waste: If dissolved in a solvent, collect in a liquid waste container designated for that solvent type (e.g., "Halogenated Solvents," "Non-Halogenated Solvents"). Do not mix different solvent streams.

    • Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container.

Step 3: Proper Labeling of Waste Containers

Accurate labeling is a critical safety and compliance requirement.[9][10] An improperly labeled container can result in costly fines and dangerous handling errors.

  • Label Contents: The label must be securely affixed to the container before any waste is added.[10]

  • Required Information:

    • The words "Hazardous Waste" .[4][9]

    • Full Chemical Name: Write out "this compound". Avoid using abbreviations or chemical formulas.

    • All Components: List all constituents in the container by percentage, including solvents (e.g., "Methanol: 90%, this compound: 10%"). The total must equal 100%.

    • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Irritant, Toxic).

    • Generator Information: Your name, principal investigator (PI), and lab location.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Container Management:

    • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[4][6] This prevents the release of vapors and protects lab personnel.

    • Secondary Containment: Place waste containers in a secondary containment bin or tray large enough to hold the contents of the largest container in case of a leak.

    • Weekly Inspections: Your lab's safety officer or designated personnel should inspect the SAA weekly to check for leaks, proper labeling, and container integrity.[5]

Step 5: Arranging for Disposal

Once a waste container is full or the accumulation time limit is approaching (typically 180 or 90 days depending on your facility's generator status), you must arrange for its removal.[9]

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department.

  • Manifest System: EHS will manage the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the necessary Uniform Hazardous Waste Manifest to track the waste from your lab to its final destination.[6][7]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Sharps) B Characterize as Hazardous (Irritant, Toxic, Aquatic Harm) A->B Assess SDS/Inferred Data C Select Compatible Container (HDPE, Glass) B->C D Affix Hazardous Waste Label C->D E Complete Label Information (Chemical Name, %, Hazards, Date) D->E F Add Waste to Labeled Container E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Conduct Weekly Inspections H->I J Container is Full or Time Limit Approaching I->J Monitor K Request Waste Pickup from EHS J->K L EHS Manages Transport to Licensed Disposal Facility K->L

Caption: Decision workflow for compliant hazardous chemical waste disposal.

Emergency Procedures: Spill Response

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For a small, manageable spill of solid this compound:

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Avoid raising dust.[1] Gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep the material into a dustpan and place it in your designated hazardous solid waste container.[11][12]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your supervisor and EHS, regardless of size.

Proactive Management: Waste Minimization

The most effective disposal strategy is to minimize waste generation in the first place.[9]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials and to track expiration dates.[5]

  • Scale of Experiments: Whenever possible, design experiments on the smallest practical scale to reduce the volume of waste produced.

  • Material Substitution: Consider if a less hazardous chemical could be substituted in your protocol without compromising results.[9]

By integrating these principles of hazard assessment, regulatory compliance, and proactive waste management, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility to protect our environment.

References

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • American Laboratory. (2022, March 24). Hazardous Waste Management in the Laboratory. Lab Manager. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • NYS Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet - Benzoic acid. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(Isobutylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-(Isobutylamino)benzoic acid (CAS No. 302776-68-7), a compound utilized in diverse research and development applications. As laboratory professionals, our primary responsibility is to foster a culture of safety through a comprehensive understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound, also known by its synonym Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), presents a specific set of hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).[1] A thorough risk assessment is the foundational step before any laboratory work commences.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment (Long-term)4H413: May cause long lasting harmful effects to aquatic life.[1][2]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure. Symptoms of overexposure may include redness and pain upon skin or eye contact, and irritation of the respiratory system.[3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the identified hazards.

Body PartPPE RecommendationRationale and Specifications
Eyes/Face Chemical safety goggles and a face shield.Given the classification as a serious eye irritant (Category 2A), robust eye protection is mandatory.[1] A face shield should be worn in conjunction with goggles when there is a risk of splashing or aerosol generation.
Hands Chemical-resistant gloves (e.g., Nitrile).To prevent skin irritation (Category 2), gloves must be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling the chemical.
Body Laboratory coat.A standard laboratory coat is required to protect against incidental skin contact. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or when engineering controls are insufficient.To avoid respiratory tract irritation (Category 3), work should be conducted in a chemical fume hood or with adequate local exhaust ventilation.[1][4] If dust formation is likely, a respirator with a particulate filter is recommended.

Step-by-Step Handling and Operational Plan

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Ventilation: Ensure that the ventilation system is operational and providing adequate airflow before beginning any work.[4]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5]

3.2. Donning PPE: The following sequence should be followed to ensure proper protection:

  • Lab Coat: Put on a clean, properly fitting laboratory coat.

  • Gloves: Don the appropriate chemical-resistant gloves.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Respirator: If required, perform a fit check and don the respirator.

3.3. Chemical Handling:

  • Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

3.4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat: Remove the laboratory coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[1][2]

Logical Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound Start Start: Assess Task Task Handling solid or solution? Start->Task Solid Solid Task->Solid Solid Solution Solution Task->Solution Solution SmallScaleSolid Small Scale (<1g) Weighing in open Solid->SmallScaleSolid LargeScaleSolid Large Scale (>1g) or Potential for Dust Solid->LargeScaleSolid SmallScaleSolution Small Scale (<100mL) No heating/aerosol Solution->SmallScaleSolution LargeScaleSolution Large Scale (>100mL) or Heating/Vortexing Solution->LargeScaleSolution PPE_Level2 Enhanced PPE: - Standard PPE - Face Shield SmallScaleSolid->PPE_Level2 PPE_Level3 Maximum Control: - Enhanced PPE - Work in Fume Hood - Consider Respirator LargeScaleSolid->PPE_Level3 PPE_Level1 Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles SmallScaleSolution->PPE_Level1 LargeScaleSolution->PPE_Level2

Caption: PPE selection workflow based on the scale and nature of the task.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.